molecular formula C12H13NO2 B048428 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide CAS No. 72107-10-9

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Cat. No.: B048428
CAS No.: 72107-10-9
M. Wt: 203.24 g/mol
InChI Key: OZVJJEICIZKEHS-UHFFFAOYSA-N
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Description

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,4-trimethyl-1-oxidoquinolin-1-ium-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-7-12(2,3)13(15)11-5-4-9(14)6-10(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVJJEICIZKEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC([N+](=C2C1=CC(=O)C=C2)[O-])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631964
Record name 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID50631964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72107-10-9
Record name 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide, a compound of interest in metabolic and toxicological studies as a derivative of the antioxidant ethoxyquin. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the synthetic process.

Introduction and Strategic Overview

This compound is a notable metabolite of ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline), an antioxidant commonly used in animal feed.[1][2] Understanding the synthesis of this metabolite is crucial for toxicological assessments and for the development of analytical standards. This guide outlines a robust, multi-step synthetic approach, commencing from readily available starting materials.

The proposed synthesis is a three-stage process:

  • Synthesis of the Dihydroquinoline Core: Formation of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone.

  • Oxidation to the Quinolinone Intermediate: Conversion of the dihydroquinoline to 2,2,4-trimethyl-6(2H)-quinolone.

  • Final N-Oxidation: Transformation of the quinolinone intermediate to the target molecule, this compound.

This strategy is designed to build the molecular complexity in a logical and controlled manner, with each step being a well-established transformation in organic synthesis.

Synthesis Pathway Visualization

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Pathway Aniline Aniline Precursor 2,2,4-trimethyl-1,2-dihydroquinoline Aniline->Precursor Acid Catalyst (e.g., HF/BF3) Step 1: Dihydroquinoline Synthesis Acetone Acetone Acetone->Precursor Intermediate 2,2,4-trimethyl-6(2H)-quinolone Precursor->Intermediate Oxidizing Agent (e.g., KMnO4) Step 2: Quinolinone Formation Target This compound Intermediate->Target Peroxy Acid (e.g., m-CPBA) Step 3: N-Oxidation

Caption: Overall synthesis pathway for this compound.

Step-by-Step Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline

Theoretical Background: The synthesis of the 2,2,4-trimethyl-1,2-dihydroquinoline core is a classic example of the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, in this case, formed in situ from the self-condensation of acetone.[3] The reaction is typically catalyzed by a strong acid, which facilitates both the aldol condensation of acetone to form mesityl oxide and the subsequent conjugate addition of aniline, followed by cyclization and dehydration. A combination of hydrogen fluoride and boron trifluoride has been shown to be an effective catalyst for this transformation, leading to high yields of the monomeric product.[4]

Experimental Protocol:

  • To a flask equipped with a stirrer, condenser, and dropping funnel, add aniline and a catalytic amount of a mixture of hydrogen fluoride and boron trifluoride (molar ratio of HF/BF3 between 0.2-2/1, with the total catalyst being 0.005 to 0.1 mole per mole of aniline).

  • Heat the mixture to a temperature between 80-150 °C.

  • Slowly add acetone to the heated mixture over a period of several hours, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base, such as an aqueous solution of sodium carbonate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 2,2,4-trimethyl-1,2-dihydroquinoline.

ParameterValueReference
Starting Materials Aniline, Acetone[4]
Catalyst Hydrogen Fluoride, Boron Trifluoride[4]
Temperature 80-150 °C[4]
Purity (Typical) >95% after distillation[4]

Mechanistic Rationale:

Step1_Mechanism cluster_acetone_condensation Acetone Self-Condensation cluster_cyclization Cyclization Acetone1 Acetone MesitylOxide Mesityl Oxide Acetone1->MesitylOxide Acid Catalyst Acetone2 Acetone Acetone2->MesitylOxide Intermediate1 Conjugate Addition Product MesitylOxide->Intermediate1 Aniline Aniline Aniline->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,2,4-trimethyl-1,2-dihydroquinoline Intermediate2->Product Dehydration

Caption: Simplified mechanism for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.

Step 2: Oxidation to 2,2,4-trimethyl-6(2H)-quinolone

Theoretical Background: The conversion of a 1,2-dihydroquinoline to a 6(2H)-quinolone involves the oxidation of the dihydroquinoline ring system. While the direct oxidation of 2,2,4-trimethyl-1,2-dihydroquinoline to the corresponding 6-quinolone is not extensively documented in synthetic literature, the oxidation of N-acyl protected 1,2,3,4-tetrahydroquinolines to 2,3-dihydroquinolin-4(1H)-ones using potassium permanganate (KMnO4) provides a strong precedent for this type of transformation.[5] The reaction proceeds via benzylic oxidation. Given that 2,2,4-trimethyl-6(2H)-quinolone is a known metabolite of ethoxyquin, this oxidative transformation is biologically relevant.[1]

Experimental Protocol:

  • Dissolve 2,2,4-trimethyl-1,2-dihydroquinoline in a mixture of acetone and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the cooled reaction mixture with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding a saturated solution of sodium sulfite to destroy the excess potassium permanganate and manganese dioxide.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,2,4-trimethyl-6(2H)-quinolone.

ParameterValueReference (Analogous)
Starting Material 2,2,4-trimethyl-1,2-dihydroquinoline[5]
Oxidizing Agent Potassium Permanganate (KMnO4)[5]
Solvent Acetone/Water[5]
Temperature 0 °C to Room Temperature[5]

Mechanistic Considerations: The oxidation is believed to proceed through a benzylic oxidation mechanism, where the position para to the nitrogen atom is activated towards oxidation. The presence of the electron-donating nitrogen atom facilitates this process.

Step 3: N-Oxidation to this compound

Theoretical Background: The final step in the synthesis is the N-oxidation of the quinolinone intermediate. N-oxidation of heterocyclic aromatic amines is a common transformation, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective reagents for this purpose.[6] The reaction is generally clean and proceeds under mild conditions.

Experimental Protocol:

  • Dissolve 2,2,4-trimethyl-6(2H)-quinolone in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

ParameterValueReference (General)
Starting Material 2,2,4-trimethyl-6(2H)-quinolone[6]
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA)[6]
Solvent Dichloromethane (DCM)[6]
Temperature 0 °C to Room Temperature[6]

Work-up Considerations: The primary byproduct of this reaction is m-chlorobenzoic acid, which can be easily removed by a basic wash. If the product is purified by column chromatography, the remaining acid is also readily separated due to its high polarity.[7]

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound1H NMR13C NMRMass Spectrometry (MS)Infrared (IR)
2,2,4-trimethyl-1,2-dihydroquinoline Expected signals for aromatic protons, a vinyl proton, and methyl groups.Aromatic and aliphatic carbons consistent with the structure.[M]+ at m/z 173.12N-H stretching, C=C stretching.
2,2,4-trimethyl-6(2H)-quinolone Aromatic protons, vinyl proton, and methyl groups, with a shift in the aromatic region due to the carbonyl group.Presence of a carbonyl carbon signal (~185 ppm).[M]+ at m/z 187.10C=O stretching (~1680 cm-1), C=C stretching.
This compound Downfield shift of the aromatic protons adjacent to the N-oxide group.Shifts in the carbon signals of the pyridine ring due to the N-oxide.[M]+ at m/z 203.09N-O stretching (~1250-1300 cm-1), C=O stretching.

Note: Specific spectral data should be acquired for the synthesized compounds and compared with literature values where available.

Conclusion

The synthesis of this compound can be effectively achieved through a three-step pathway involving the synthesis of a dihydroquinoline precursor, its subsequent oxidation to a quinolinone, and a final N-oxidation. This guide provides a detailed framework for this synthesis, grounded in established chemical principles and supported by analogous procedures from the scientific literature. The successful execution of this synthetic route will provide researchers with a valuable standard for metabolic and toxicological studies related to ethoxyquin.

References

  • Bories, C. C., Gontard, G., Barbazanges, M., Derat, E., & Petit, M. (2023). An efficient regio- and chemoselective dearomatization of a wide range of N-heteroarenes using hydrido-cobalt catalysts can be performed under mild conditions. Organic Letters, 25, 843-848.
  • Skaare, J. U., & Solheim, E. (1979).
  • Hans, S., Adham, M., Khatua, M., & Samanta, S. (2024). A reusable phenalenyl-based photocatalyst mediates an oxidative dehydrogenation of saturated N-heterocycles and alcohols in the presence of molecular oxygen as a greener oxidant. The Journal of Organic Chemistry, 89, 18090-18108.
  • Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(23), 6650-6657.
  • Merck Millipore. (n.d.). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography–Fluorescence Detection and Stable-Isotope Dilution Analysis–Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(23), 6650-6657.
  • Stoeckelhuber, M., et al. (2020). Ethoxyquin and some major metabolites identified in animals and plants.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.
  • Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5641-5644.
  • ResearchGate. (n.d.). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline when exposed to hydrobromic acid.
  • ChemRxiv. (2024). Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation of N-Acyl-Protected 1,2,3,4-Tetrahydroquinolines.
  • ResearchGate. (n.d.). Ethoxyquin and some major metabolites identified in animals and plants.
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  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).
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Sources

An In-depth Technical Guide to the Theoretical Properties of Trimethyl-Quinolinone-N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of the theoretical properties of trimethyl-quinolinone-N-oxide, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the ambiguity of the nomenclature, this guide focuses on a representative and plausible isomer: 4,6,7-trimethylquinolin-2(1H)-one N-oxide . We delve into the molecular architecture, propose viable synthetic strategies, and conduct an in-depth analysis of its theoretical characteristics, including electronic properties and predicted spectroscopic signatures. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the quinolinone-N-oxide framework.

Introduction: Defining the Target Molecule

The term "trimethyl-quinolinone-N-oxide" does not refer to a single, unambiguously defined chemical entity. The quinolinone core can exist as several isomers, with the carbonyl group most commonly at the C2 or C4 position. Furthermore, the three methyl groups can be arranged in numerous configurations on the bicyclic ring system. To provide a focused and technically sound analysis, this guide will center on 4,6,7-trimethylquinolin-2(1H)-one N-oxide (which exists in tautomeric equilibrium with 1-hydroxy-4,6,7-trimethylquinolin-2(1H)-one ). This choice is predicated on the prevalence of the quinolin-2(1H)-one scaffold in biologically active molecules and the common substitution patterns observed in medicinal chemistry.[1][2]

The introduction of an N-oxide functionality to the quinolinone core profoundly alters its electronic and steric properties, influencing its reactivity, solubility, and potential biological activity.[3] This guide will elucidate these properties from a theoretical and predictive standpoint, providing a roadmap for the synthesis and characterization of this promising class of compounds.

Molecular Structure and Isomerism

The core structure of our target molecule is a quinolin-2(1H)-one, a bicyclic system where a benzene ring is fused to a pyridin-2-one ring. The N-oxide is a functional group where the nitrogen atom of the quinoline ring is oxidized.

Tautomerism: A Key Consideration

It is crucial to recognize that 1-hydroxyquinolin-2(1H)-ones can exist in tautomeric equilibrium with their corresponding quinolin-2(1H)-one N-oxides. The position of this equilibrium is influenced by factors such as the solvent, pH, and the electronic nature of other substituents on the ring. For the purpose of this guide, we will consider both tautomeric forms, as they are often interconvertible and may both be relevant to the compound's reactivity and biological interactions.

Synthetic Strategies: A Step-by-Step Approach

The synthesis of 4,6,7-trimethylquinolin-2(1H)-one N-oxide can be approached in a multi-step process, beginning with the construction of the core quinolinone scaffold, followed by N-oxidation.

Synthesis of the 4,6,7-Trimethylquinolin-2(1H)-one Core

A robust method for the synthesis of the quinolin-2(1H)-one core is the Camps cyclization . This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base.

Experimental Protocol: Camps Cyclization for 4,6,7-Trimethylquinolin-2(1H)-one

  • Acetylation of 2-amino-4,5-dimethylacetophenone: 2-amino-4,5-dimethylacetophenone is reacted with acetic anhydride in the presence of a base such as pyridine to yield 2-acetamido-4,5-dimethylacetophenone.

  • Intramolecular Cyclization: The resulting acetamido derivative is treated with a base, such as sodium ethoxide in ethanol, and heated to induce intramolecular cyclization.

  • Methylation: The resulting quinolinone can then be methylated at the C4 position. A common method involves the use of a methylating agent like methyl iodide in the presence of a suitable base.

Causality in Experimental Choices:

  • The choice of the Camps cyclization is based on its reliability and the commercial availability of the necessary precursors.

  • The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of the acetophenone, initiating the cyclization.

  • Post-cyclization methylation is a strategic choice to introduce the C4-methyl group, as direct cyclization with a propionyl group can sometimes lead to side products.

N-Oxidation of the Quinolinone Core

The final step is the N-oxidation of the 4,6,7-trimethylquinolin-2(1H)-one. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Experimental Protocol: N-Oxidation

  • Dissolution: 4,6,7-trimethylquinolin-2(1H)-one is dissolved in a suitable solvent, such as dichloromethane or chloroform.

  • Addition of Oxidizing Agent: m-CPBA (1.1 to 1.5 equivalents) is added portion-wise at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is washed with a solution of sodium bicarbonate to remove excess peroxy acid, followed by purification by column chromatography.

Causality in Experimental Choices:

  • m-CPBA is a widely used and effective reagent for the N-oxidation of heterocyclic compounds due to its electrophilic oxygen atom.

  • The reaction is performed at a low initial temperature to control the exothermic nature of the oxidation.

  • A basic wash is crucial to quench the reaction and remove acidic byproducts.

Synthesis_Workflow cluster_core Quinolinone Core Synthesis cluster_noxide N-Oxidation Precursor 2-amino-4,5-dimethyl- acetophenone Acetylation Acetylation Precursor->Acetylation Cyclization Camps Cyclization Acetylation->Cyclization Methylation C4-Methylation Cyclization->Methylation Quinolinone 4,6,7-trimethyl- quinolin-2(1H)-one Methylation->Quinolinone N_Oxidation N-Oxidation (m-CPBA) Quinolinone->N_Oxidation Target 4,6,7-trimethylquinolin- 2(1H)-one N-oxide N_Oxidation->Target FMO_Diagram cluster_lumo LUMO cluster_homo HOMO LUMO_node LUMO (Accepts electrons) Localized on pyridinone ring HOMO_node HOMO (Donates electrons) Delocalized over bicyclic system LUMO_node->HOMO_node Energy Energy Energy->LUMO_node

Caption: Simplified Frontier Molecular Orbital diagram for a quinolinone-N-oxide.

Electrostatic Potential Map and Reactivity

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For 4,6,7-trimethylquinolin-2(1H)-one N-oxide, the ESP map is predicted to show:

  • Negative Potential (Red): Concentrated around the N-oxide oxygen and the carbonyl oxygen, indicating these are the most likely sites for electrophilic attack or hydrogen bonding.

  • Positive Potential (Blue): Distributed across the hydrogen atoms, particularly the N-H proton in the quinolinone tautomer.

This charge distribution suggests that the molecule will exhibit both nucleophilic and electrophilic character at different positions, making it a versatile scaffold for further functionalization. Computational studies on the amidation of quinoline N-oxide have demonstrated the directing effect of the N-oxide group, favoring functionalization at the C8 position. [4]

Predicted Spectroscopic Signatures

The characterization of 4,6,7-trimethylquinolin-2(1H)-one N-oxide would rely on a combination of spectroscopic techniques. Based on data from related compounds, we can predict the key spectroscopic features.

Spectroscopic Technique Predicted Key Features for 4,6,7-Trimethylquinolin-2(1H)-one N-oxide
¹H NMR - Aromatic protons in the range of 7.0-8.5 ppm. The N-oxide group generally causes a downfield shift of adjacent protons. - Three distinct singlets for the methyl groups, likely in the range of 2.2-2.6 ppm. - A broad singlet for the N-OH proton in the 1-hydroxy tautomer, potentially at a high chemical shift (>10 ppm).
¹³C NMR - Carbonyl carbon (C2) signal around 160-165 ppm. - Aromatic carbons in the range of 110-150 ppm. - Methyl carbon signals in the aliphatic region (15-25 ppm).
IR Spectroscopy - A strong C=O stretching vibration for the quinolinone carbonyl group, typically around 1650-1680 cm⁻¹. - N-O stretching vibration, which for quinoline-N-oxides is often observed in the 1200-1300 cm⁻¹ region. - A broad O-H stretching band around 3000-3400 cm⁻¹ for the 1-hydroxy tautomer.
Mass Spectrometry (EI) - A prominent molecular ion peak (M⁺). - A characteristic fragmentation pattern involving the loss of an oxygen atom (M-16), which is indicative of an N-oxide. [5] - Fragmentation corresponding to the loss of methyl groups and CO.

Potential Applications in Drug Development

The quinolinone scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. The addition of the N-oxide moiety can further enhance the pharmacological profile by:

  • Modulating Solubility and Bioavailability: The polar N-O bond can improve aqueous solubility.

  • Altering Metabolic Pathways: The N-oxide can be a site for metabolic reduction, potentially leading to the in vivo generation of the parent quinolinone. This offers possibilities for prodrug design.

  • Fine-tuning Receptor Interactions: The unique electronic and steric properties of the N-oxide can lead to altered binding affinities and selectivities for biological targets.

Substituted quinoline N-oxides have demonstrated promising anticancer and antimicrobial activities. [6]Their mechanism of action is often linked to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway in cancer cells.

Drug_Development_Logic Scaffold Trimethyl-Quinolinone Core Modification N-Oxidation Scaffold->Modification Structural Modification Properties Altered Physicochemical and Electronic Properties Modification->Properties Leads to Applications Potential Therapeutic Applications (e.g., Anticancer, Antimicrobial) Properties->Applications Enables

Caption: Logic diagram for the development of trimethyl-quinolinone-N-oxides as therapeutic agents.

Conclusion

While "trimethyl-quinolinone-N-oxide" represents a class of molecules rather than a specific entity, this guide has provided a detailed theoretical framework for understanding their properties, using 4,6,7-trimethylquinolin-2(1H)-one N-oxide as a representative example. We have outlined plausible synthetic routes and provided predictions of their electronic and spectroscopic characteristics based on established chemical principles and data from related compounds. The unique combination of the quinolinone scaffold and the N-oxide functionality presents a compelling opportunity for the discovery of novel therapeutic agents. Further experimental validation of these theoretical insights is a crucial next step in harnessing the full potential of this promising class of heterocyclic compounds.

References

  • Deng, G., et al. (2017). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity.
  • PubChem. (n.d.). 4,5,7-trimethylquinolin-2(1H)-one. Retrieved from [Link]

  • Shehata, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules.
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  • Kavková, V., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules.
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  • ResearchGate. (2022). Synthesis of N-hydroxyquinolin-2(1H)-ones through a sequential... Retrieved from [Link]

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  • ResearchGate. (n.d.). The scope of quinolin-2(1H)-ones [reaction conditions:...]. Retrieved from [Link]

  • ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.
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  • ResearchGate. (2022). Unusual Spontaneous Oxidation of 2,2′‐(Quinolin‐2‐ylmethylene)bis(1H‐indene‐1,3(2H)‐dione): An Experimental and Theoretical Study of the Mechanism. Journal of Physical Organic Chemistry.
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  • ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... Retrieved from [Link]

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  • ACS Publications. (2022). Synthesis and crystal structure of 1,7,7-trimethyl-4-(4-methoxyphenyl)-4,6, 7,8-tetrahydroquinoline-2,5(1H,3H)
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The 6(2H)-Quinolinone Scaffold: A Journey from Chemical Curiosity to Blockbuster Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of a Privileged Medicinal Chemistry Core

Foreword: The Emergence of a "Privileged Scaffold"

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an extraordinary ability to interact with a diverse range of biological targets, earning them the designation of "privileged scaffolds."[1] The 6(2H)-quinolinone core is a quintessential example of such a structure. This bicyclic aromatic lactam, a derivative of quinoline, has given rise to blockbuster drugs treating conditions as disparate as peripheral artery disease and schizophrenia.[2][3] Its story is not one of a single breakthrough but of incremental discoveries, synthetic refinement, and a deepening understanding of its pharmacological potential. This guide provides a comprehensive technical overview of the discovery and history of 6(2H)-quinolinone derivatives, designed for researchers, scientists, and drug development professionals. It delves into the foundational chemistry, traces the historical milestones that unlocked its therapeutic value, and presents detailed case studies of its most successful clinical applications.

Part 1: Genesis of the Quinolinone Core - Early Synthetic Endeavors

The history of the 6(2H)-quinolinone scaffold is intrinsically linked to the broader exploration of quinoline chemistry in the late 19th century. While the quinoline ring system itself was first isolated from coal tar in the 1830s, the targeted synthesis of its oxygenated derivatives, the quinolinones (also known as carbostyrils), marked the true beginning of their journey.[4]

Two classical name reactions laid the groundwork for accessing these structures:

  • The Friedländer Synthesis (1882): Paul Friedländer reported that 2-aminobenzaldehydes could react with compounds containing an α-methylene ketone to form quinolines.[5][6][7] This condensation reaction was a foundational method for constructing the core bicyclic system.

  • The Camps Cyclization (1899): Rudolf Camps discovered that o-acylaminoacetophenones could undergo a base-catalyzed intramolecular cyclization to yield hydroxyquinolines.[8] These hydroxyquinolines exist in tautomeric equilibrium with their corresponding quinolinone forms, making the Camps cyclization a direct and historically significant route to the 2-quinolinone (or carbostyril) core structure.[6]

An early preparation of the parent 2(1H)-Quinolinone, or carbostyril, was documented by Tschitschibabin in 1923, involving the high-temperature reaction of quinoline with potassium hydroxide.[9] For decades, these and other related syntheses were primarily of academic interest, establishing a chemical toolbox without immediate therapeutic application. The 6(2H)-quinolinone scaffold remained a chemical curiosity, awaiting the discovery of its unique biological properties.

Part 2: A Scaffold Awakens - The Rise of Therapeutic Interest at Otsuka

The transformation of the 6(2H)-quinolinone core from a laboratory curiosity to a pharmacologically significant scaffold began in earnest in the latter half of the 20th century, largely driven by the exploratory research at the Japanese firm Otsuka Pharmaceutical. Scientists there began systematically synthesizing and evaluating libraries of 2(1H)-quinolinone derivatives, uncovering novel biological activities that were distinct from the well-known antibacterial properties of the 4-quinolone class.[10][11]

This research led to two independent and highly successful drug discovery programs, cementing the 6(2H)-quinolinone scaffold's reputation as a source of innovative therapeutics.

The Cardiovascular Program: Discovery of Cilostazol

In the 1980s, a team at Otsuka led by Takao Nishi was searching for a novel antiplatelet agent with vasodilatory action for the treatment of arterial thrombosis.[10][12] Their research on 2(1H)-quinolinone derivatives first yielded cilostamide , a compound with a simple amide side chain. While cilostamide demonstrated the desired inhibition of platelet aggregation and vasodilation, its clinical development was hampered by a significant side effect: tachycardia (an abnormally rapid heart rate).[10][12]

This critical observation prompted a focused medicinal chemistry effort to modify the side chain, aiming to retain the therapeutic efficacy while eliminating the unwanted cardiac effect. Through meticulous structure-activity relationship (SAR) studies, the team replaced the amide moiety with a tetrazole ring. This structural modification led to the invention of cilostazol (OPC-13013) .[10] Cilostazol exhibited potent antiplatelet and vasodilatory effects but with a markedly reduced risk of tachycardia.[12]

The mechanism of action was identified as the specific inhibition of phosphodiesterase type 3 (PDE3).[10][13] By inhibiting PDE3, cilostazol prevents the degradation of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle, leading to its therapeutic effects.[12][13] Cilostazol was first marketed in Japan in 1988 and later approved in the U.S. in 1999 for the treatment of intermittent claudication.[12][14]

The Central Nervous System Program: Discovery of Aripiprazole

Parallel to the cardiovascular research, another Otsuka team was tackling a major challenge in neuroscience: the treatment of schizophrenia. By the 1970s and 80s, the "dopamine hypothesis" of schizophrenia was well-established, and all existing antipsychotics acted as dopamine D2 receptor antagonists.[4][15] While effective against positive symptoms like hallucinations, this full receptor blockade often caused severe extrapyramidal side effects (movement disorders) and hyperprolactinemia.[15]

Inspired by the concept of presynaptic dopamine autoreceptors, Otsuka scientists sought a compound that could modulate, rather than simply block, the dopamine system.[4] They hypothesized that a compound acting as a presynaptic D2 agonist (to reduce dopamine release) and a postsynaptic D2 antagonist would have a better therapeutic profile. This research evolved into the novel concept of D2 receptor partial agonism .[4][15] A partial agonist would act as an antagonist in a hyperdopaminergic environment (like the mesolimbic pathway in psychosis) and as an agonist in a hypodopaminergic environment (like the mesocortical pathway, associated with negative and cognitive symptoms).[16]

After screening thousands of compounds, scientists at Otsuka discovered aripiprazole (OPC-14597) in 1988.[16] This unique 6(2H)-quinolinone derivative was found to be a potent D2 partial agonist, a mechanism that earned it the description of a "dopamine system stabilizer."[17] It also exhibited partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[16] This unique pharmacological profile distinguished it from all previous antipsychotics.[15][18] Aripiprazole received its first FDA approval for schizophrenia in 2002, representing a paradigm shift in antipsychotic drug development.[16][17]

Part 3: Synthetic Evolution - Constructing the Core for Modern Therapeutics

The synthesis of complex 6(2H)-quinolinone derivatives like cilostazol and aripiprazole relies on the efficient construction of key hydroxylated dihydroquinolinone intermediates. These intermediates serve as a handle for introducing the complex side chains that define the drugs' pharmacology.

Key Intermediate: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

This compound is a crucial precursor for cilostazol. Modern synthetic strategies often employ an intramolecular Friedel-Crafts-type reaction.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Demethylation A p-Anisidine C N-(4-methoxyphenyl)-3-chloropropionamide A->C B 3-Chloropropionyl chloride B->C E 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone C->E Intramolecular Friedel-Crafts D Lewis Acid (e.g., AlCl3) High Temperature G cluster_0 Step 1: Etherification A 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone D 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone A->D Williamson Ether Synthesis B 1-Bromo-4-chlorobutane B->D C Base (e.g., KOH) Solvent (e.g., 2-Propanol)

Caption: Synthetic workflow for a key aripiprazole precursor.

[19]

  • Charge a reaction flask with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-4-chlorobutane (typically in excess), a base such as solid potassium hydroxide (KOH), and a suitable solvent like 2-propanol.

  • Heat the mixture under reflux for several hours (e.g., 2 hours) to effect the Williamson ether synthesis.

  • After the reaction, filter the hot mixture to remove inorganic salts.

  • Remove the solvent and excess 1-bromo-4-chlorobutane from the filtrate under vacuum.

  • Add fresh solvent (e.g., 2-propanol) to the residue and heat to reflux to obtain a clear solution.

  • Cool the solution (e.g., to 10-15°C) for a period (e.g., 6 hours) to allow the product to crystallize.

  • Collect the colorless precipitate by filtration, wash with a cold solvent mixture, and dry under reduced pressure to yield the pure product.

Part 4: Case Studies - From Bench to Bedside

The versatility of the 6(2H)-quinolinone scaffold is best illustrated by the distinct pharmacological profiles and clinical successes of its two most prominent derivatives.

Case Study 1: Cilostazol - A PDE3 Inhibitor for Vascular Disease
  • Mechanism of Action: Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3). [13][20]Inhibition of PDE3 in platelets and vascular smooth muscle leads to increased intracellular levels of cAMP. This rise in cAMP activates Protein Kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation, addressing the key pathologies of intermittent claudication. [12]

G Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet Inhibition of Platelet Aggregation PKA->Platelet Vessel Vasodilation PKA->Vessel G cluster_0 Hyperdopaminergic State (e.g., Mesolimbic) cluster_1 Hypodopaminergic State (e.g., Mesocortical) Aripiprazole1 Aripiprazole D2R1 D2 Receptor Aripiprazole1->D2R1 Binds (Lower Intrinsic Activity) Dopamine1 High Dopamine Dopamine1->D2R1 Competes with Signal1 Reduced Downstream Signaling D2R1->Signal1 Aripiprazole2 Aripiprazole D2R2 D2 Receptor Aripiprazole2->D2R2 Binds & Activates Dopamine2 Low Dopamine Signal2 Increased Downstream Signaling D2R2->Signal2

Caption: Aripiprazole's functional effect on D2 receptors.

Quantitative Biological Data Summary

The distinct pharmacological profiles of cilostazol and aripiprazole are evident in their quantitative binding and inhibition data.

CompoundTargetParameterValue (nM)Significance
Cilostazol PDE3AIC₅₀200Potent inhibition of the primary target isoform.
PDE3BIC₅₀380Similar potent inhibition of the other PDE3 isoform.
Platelet PDE3IC₅₀190[17] Direct evidence of target engagement in platelets.
Aripiprazole Dopamine D₂Kᵢ0.34 - 1.64[8][15] High-affinity binding, core to its mechanism.
Dopamine D₃Kᵢ5.35[8] High affinity for a related dopamine receptor subtype.
Serotonin 5-HT₁ₐKᵢ1.65 - 5.6[8][15] High affinity, contributing to its atypical profile.
Serotonin 5-HT₂ₐKᵢ8.7[8] Moderate affinity, typical of atypical antipsychotics.

Part 5: Conclusion and Future Directions

The history of 6(2H)-quinolinone derivatives is a compelling narrative of how a simple heterocyclic scaffold evolved through decades of chemical and pharmacological research into a platform for major therapeutic innovations. From the early academic syntheses of Friedländer and Camps to the targeted drug discovery programs at Otsuka, the journey highlights the synergy between synthetic chemistry and biological insight.

The success of cilostazol and aripiprazole validates the 6(2H)-quinolinone core as a truly privileged scaffold. Its rigid, planar structure, combined with the synthetic tractability of positions on both rings, allows for the precise three-dimensional placement of pharmacophoric elements to achieve high-affinity and selective interactions with diverse biological targets, from enzymes like PDE3 to G-protein coupled receptors like the D2 receptor.

Current research continues to explore the potential of this versatile core. New derivatives are being investigated for a range of applications, including oncology, inflammation, and neurodegenerative diseases, suggesting that the story of the 6(2H)-quinolinone scaffold is far from over. I[21]ts legacy serves as a powerful testament to the enduring value of foundational chemical synthesis and the persistent, systematic exploration of structure-activity relationships in modern drug discovery.

References

  • Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells. (2015). PMC. Available at: [Link]

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  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. (Undated). Google Patents.
  • Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. (Undated). Eureka | Patsnap. Available at: [Link]

  • Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia. (2007). Psychiatry Online. Available at: [Link]

  • Aripiprazole. (Undated). Wikipedia. Available at: [Link]

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. (Undated). PMC. Available at: [Link]

  • Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. (Undated). ResearchGate. Available at: [Link]

  • Table 5A Ki receptor values in neuroleptics in dopamine and key serotonin receptors 182,197,198. (Undated). MedCrave online. Available at: [Link]

  • Carbostyril. (Undated). DrugFuture. Available at: [Link]

  • Friedländer synthesis. (Undated). Wikipedia. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. (Undated). ResearchGate. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. (Undated). Organic Reactions. Available at: [Link]

  • Camps Quinoline Synthesis.
  • Exploring the Chemical Synthesis and Applications of 7-(4-Chlorobutoxy)-3,4-Dihydro-2(1H)-Quinolinone.
  • Process for the preparation of carbostyril derivatives, such as aripiprazole and its intermediates. (Undated). Google Patents.
  • Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells. (Undated). PubMed. Available at: [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. (2023). Source not available.
  • IC 50 (μM) values of PDE5 inhibitors for selected PDE families. (Undated). ResearchGate. Available at: [Link]

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  • Carbostyril derivatives. (1990). Patent 0367141.
  • Comparison of the Effects of Cilostazol and Milrinone on cAMP-PDE Activity, Intracellular cAMP and Calcium in the Heart. (Undated). ResearchGate. Available at: [Link]

  • Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. (Undated). Google Patents.
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  • Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of Aripiprazole. (Undated). Google Patents.
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  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. Available at: [Link]

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structural characterization of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structural Characterization of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive (CAS: 72107-10-9). Addressed to researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal logic behind the application of each analytical technique. We present a synergistic workflow, integrating High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) and UV-Visible spectroscopy, and Single-Crystal X-ray Diffraction. Each section details field-proven experimental protocols, expected data, and interpretation strategies, establishing a self-validating system for elucidating the molecule's precise atomic connectivity, functional group arrangement, and three-dimensional structure. The guide is grounded in authoritative references and includes data visualization through tables and logical flow diagrams to ensure clarity and practical application.

Introduction: The Analytical Challenge

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of an N-oxide functionality, as seen in this compound, can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and bioactivity.[2] This modification, however, also introduces analytical complexity. The N-oxide group influences the electronic environment of the entire heterocyclic system, necessitating a robust and orthogonal analytical approach for unambiguous characterization.

This guide presents a holistic strategy to definitively confirm the identity and structure of this specific N-oxide derivative. Our objective is to provide not just a series of methods, but an integrated analytical philosophy where each technique corroborates the others, leading to an unimpeachable structural assignment.

Molecular Overview and Physicochemical Properties

This compound is a derivative of the 2,2,4-trimethyl-1,2-dihydroquinoline family, which are known intermediates and antioxidants.[3] The N-oxidation and subsequent keto-enol tautomerism result in the 6(2H)-quinolinone structure.

PropertyValueReference
Molecular Formula C₁₂H₁₃NO₂[4]
Molecular Weight 203.24 g/mol [4]
CAS Number 72107-10-9[4]
Alternate Name 6-Desethoxy-6-oxo-dehydroethoxyquin-N-oxide[4]
Physical Form Solid[5]
Melting Point 105 - 108 °C[5]
Solubility Slightly soluble in Chloroform and Methanol[5]

A Synergistic Approach to Structural Characterization

No single technique is sufficient for complete structural elucidation. We employ a synergistic workflow where each method provides a unique piece of the puzzle. Mass spectrometry confirms the elemental composition, vibrational and electronic spectroscopy identify functional groups and conjugation, NMR spectroscopy maps the precise atomic connectivity, and X-ray crystallography provides the ultimate, unambiguous 3D structure.

G cluster_0 Initial Assessment cluster_1 Detailed Connectivity cluster_2 Definitive Confirmation MS HRMS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) MS->NMR Elemental Formula UV_IR FT-IR & UV-Vis UV_IR->NMR Functional Groups XRAY Single-Crystal X-ray Diffraction NMR->XRAY Proposed Structure Final Complete Structural Characterization NMR->Final Corroboration XRAY->Final Absolute Structure

Caption: Integrated workflow for structural characterization.

Mass Spectrometry (MS): Unveiling Molecular Mass and Formula

Expertise & Causality: The first step in characterizing any unknown or synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is superior to nominal mass techniques. It provides mass accuracy typically within 5 ppm, allowing for the unambiguous determination of the molecular formula by distinguishing between isobaric compounds.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known reference compound for internal mass calibration to ensure high accuracy.

Expected Data & Interpretation

The molecular formula C₁₂H₁₃NO₂ has a monoisotopic mass of 203.0946 Da. The HRMS experiment should yield a prominent ion corresponding to the protonated molecule [M+H]⁺.

IonCalculated Exact Mass (m/z)Observed Mass (m/z)Δ (ppm)
[M+H]⁺204.1019~204.1019< 5
[M+Na]⁺226.0838~226.0838< 5

A measured mass within 5 ppm of the calculated value for C₁₂H₁₄NO₂⁺ provides high confidence in the elemental composition. Tandem MS (MS/MS) could reveal characteristic losses, such as the loss of an oxygen atom from the N-oxide (a 16 Da shift), a methyl group (15 Da), or the gem-dimethyl group (42 Da for C₃H₆).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Framework

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The introduction of the N-oxide and the C6-keto group significantly alters the electronic environment compared to the parent dihydroquinoline. The N-oxide group is electron-withdrawing, causing deshielding (a downfield shift) of adjacent protons and carbons.[2][6] A full suite of 1D and 2D experiments is required to assign every signal and piece the molecular puzzle together.

¹H and ¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record spectra on a 400 MHz or higher field spectrometer.

  • 1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

Interpretation & Predicted Data: The structure contains a gem-dimethyl group, a vinyl methyl group, a vinyl proton, and three aromatic protons.

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)MultiplicityIntegration
C2-(CH₃)₂~1.4 - 1.6~28 - 32s6H
C4-CH₃~2.2 - 2.4~18 - 22s3H
H-3~5.8 - 6.0~120 - 125s1H
H-5~7.6 - 7.8~125 - 130d1H
H-7~7.0 - 7.2~115 - 120dd1H
H-8~7.3 - 7.5~130 - 135d1H
C-2N/A~60 - 65QuaternaryN/A
C-4N/A~140 - 145QuaternaryN/A
C-6 (C=O)N/A~180 - 185QuaternaryN/A
Other CqN/A~120 - 150QuaternaryN/A
2D NMR Spectroscopy (COSY, HSQC, HMBC)

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they connect. COSY identifies neighboring protons. HSQC links each proton to its directly attached carbon. HMBC is the critical experiment, revealing 2- and 3-bond correlations between protons and carbons, which is essential for connecting the quaternary carbons and isolated spin systems.

Protocol:

  • Using the same sample, acquire standard 2D COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

Interpretation & Key Correlations:

  • COSY: Will show correlations between the aromatic protons (H-7 to H-8, H-7 to H-5).

  • HSQC: Will correlate each proton signal to its corresponding carbon signal in the table above.

  • HMBC: This is the definitive connectivity experiment.

Sources

An In-Depth Technical Guide to the Mechanism of Action of Quinolinone N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinolinone N-oxides represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of an N-oxide moiety to the quinolinone core fundamentally alters the molecule's electronic properties, enhancing its reactivity and conferring a diverse range of mechanisms of action.[1][2] This guide synthesizes current knowledge, elucidating the core mechanisms through which these compounds exert their potent anticancer and antimicrobial effects. We will explore their roles in inducing oxidative stress, inhibiting critical cellular pathways, acting as bioreductive prodrugs, and interacting with key enzymatic targets. This document provides not only the theoretical underpinnings but also field-proven experimental protocols to empower researchers in the rational design and evaluation of next-generation therapeutic agents based on this versatile chemical framework.

Section 1: The Quinolinone N-Oxide Scaffold: A Nexus of Reactivity and Biological Activity

Chemical Characteristics and Strategic Importance

The quinoline ring system is a cornerstone of many pharmaceuticals, but the addition of an N-oxide group transforms it into a significantly more reactive and versatile precursor for chemical synthesis and drug design.[2][3][4][5] The N-oxide function acts as an internal oxidizing agent and an electron-withdrawing group, which activates the heterocyclic ring, particularly at the C2 and C8 positions, for nucleophilic attack and C-H functionalization.[4][6] This enhanced reactivity, often exploited under metal-free conditions, allows for the efficient synthesis of a vast library of derivatives, making quinoline N-oxides a powerful platform for probing structure-activity relationships (SAR).[2][7][8]

A Broad Spectrum of Biological Activities

The chemical versatility of quinolinone N-oxides translates directly into a wide array of biological functions. While their anticancer properties are most extensively studied[1][9][10][11], they also exhibit significant potential as:

  • Antibacterial Agents: Demonstrating efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli.[12][13][14][15]

  • Antimalarial Compounds: Showing activity against drug-resistant strains of Plasmodium falciparum.[16]

  • Enzyme Inhibitors: Targeting a range of enzymes critical for pathogen survival and cancer progression.[17][18][19]

Section 2: Core Mechanisms in Oncological Applications

The anticancer effects of quinolinone N-oxides are multifaceted, often involving a convergence of several cytotoxic mechanisms that overwhelm a cancer cell's defense systems.

Induction of Oxidative Stress via Redox Cycling

A primary mechanism for many quinone-containing compounds is their ability to undergo redox cycling. The quinone framework can accept one or two electrons from cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical or a hydroquinone. In the presence of molecular oxygen, these reduced species can donate electrons back to O₂, regenerating the parent quinone and producing superoxide radicals (O₂⁻). This futile cycle generates a massive flux of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), leading to severe oxidative stress.[9][11][20] This oxidative assault damages cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[11]

G cluster_redox Redox Cycle cluster_damage Cellular Damage Quinone Quinolinone N-Oxide (Parent Compound) Semiquinone Semiquinone Radical Quinone->Semiquinone Cellular Reductases (e.g., POR) Semiquinone->Quinone O₂ → O₂⁻˙ (Superoxide) ROS Excess ROS (O₂⁻˙, H₂O₂, •OH) Semiquinone->ROS Cascade Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: The redox cycling mechanism of quinolinone N-oxides leading to ROS-induced apoptosis.
Covalent Modification of Biological Nucleophiles

The quinone moiety is a soft electrophile, making it susceptible to Michael addition reactions with soft biological nucleophiles.[9] Key cellular targets include the thiol group of the antioxidant glutathione (GSH) and cysteine residues within critical proteins.[10][11] Depletion of the cellular GSH pool compromises the cell's primary defense against oxidative stress, amplifying the damage caused by ROS. Furthermore, covalent adduction to functional proteins can directly inhibit their activity, disrupting vital cellular processes and contributing to cytotoxicity.

Inhibition of Key Oncogenic Signaling Pathways

Certain quinolinone N-oxide derivatives have been shown to modulate critical signaling pathways that are frequently dysregulated in cancer. A prominent example is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1] By inhibiting key kinases in this cascade, these compounds can effectively shut down pro-survival signals, leading to cell cycle arrest and apoptosis.[1] This targeted action complements the broader cytotoxic effects of ROS generation.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Quinolinone N-Oxide Inhibitor->PI3K Inhibition Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone N-oxide derivatives.[1]
Hypoxia-Activated Prodrug Strategy

The N-oxide moiety is a key feature for hypoxia-selective cancer therapy.[21] Solid tumors often contain regions of severe oxygen deprivation (hypoxia). In these environments, cellular reductases can reduce the N-oxide group, a process that does not occur efficiently in well-oxygenated normal tissues.[22] This bioreduction can unmask a highly cytotoxic species, effectively turning the compound into a prodrug that is selectively activated at the tumor site.[21][22] This strategy promises greater tumor-specific toxicity while minimizing side effects on healthy tissues.

Section 3: Antimicrobial Mechanisms of Action

Quinolinone N-oxides combat microbial pathogens through mechanisms that are distinct yet conceptually similar to their anticancer effects, often targeting unique aspects of microbial physiology.

Inhibition of Bacterial Bioenergetics: The NDH-2 Model

A classic example of a quinolone N-oxide antibacterial is 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). HQNO is a potent inhibitor of the Type II NADH:quinone oxidoreductase (NDH-2), a crucial enzyme in the bacterial electron transport chain.[17] By binding to the quinone-binding site of NDH-2, HQNO blocks the transfer of electrons, thereby disrupting cellular respiration and ATP synthesis, which is lethal to the bacterium.[17] This mechanism is particularly attractive because NDH-2 is found in many pathogenic microorganisms but is absent in the mitochondrial respiratory chain of mammals, offering a degree of selective toxicity.

Disruption of Bacterial DNA Integrity

Similar to their effects in cancer cells, some quinoxaline 1,4-di-N-oxides (structurally related to quinolinones) can be bioreduced by bacteria to form radical species that directly cause DNA strand breaks.[14][20] This genotoxic effect overwhelms bacterial DNA repair mechanisms, leading to cell death.

Targeting Bacterial Nitric Oxide Synthase (bNOS)

Recent research has identified bacterial nitric oxide synthase (bNOS) as a viable target for antibacterial therapy, particularly in Gram-positive pathogens like Staphylococcus aureus.[19] Certain aminoquinoline-based compounds have been developed as potent inhibitors of bNOS. These inhibitors bind to a unique hydrophobic patch in the enzyme's active site, providing a scaffold for developing species-specific antibacterial agents.[19]

Section 4: A Practical Guide to Mechanistic Elucidation

Validating the proposed mechanisms of action requires a suite of robust experimental protocols. The following are foundational assays for characterizing the activity of novel quinolinone N-oxide derivatives.

Protocol: Assessment of In Vitro Cytotoxicity (GI₅₀ Determination)

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI₅₀), a key measure of potency. The MTT assay is a reliable, colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the quinolinone N-oxide compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell growth inhibition against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Protocol: Quantifying Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

A 1. Seed cells in a 96-well black-walled plate B 2. Treat cells with Quinolinone N-Oxide for desired time A->B C 3. Load cells with 10 µM DCFH-DA for 30 min at 37°C B->C D 4. Wash cells with PBS to remove excess probe C->D E 5. Measure fluorescence (Ex: 485 nm, Em: 535 nm) D->E F 6. Analyze data relative to untreated control E->F

Caption: Experimental workflow for the detection of intracellular ROS using DCFH-DA.

Methodology:

  • Cell Treatment: Seed cells in a 96-well black-walled plate and treat with the quinolinone N-oxide compound at various concentrations for a specified time (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Validation: The causality is confirmed if the fluorescence intensity (indicating ROS levels) increases in a dose-dependent manner with the compound treatment.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to determine the DNA content of cells, thereby revealing their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[1]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinolinone N-oxide for 24-48 hours.[1]

  • Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 1,500 rpm for 5 minutes.[1]

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The PI fluorescence signal is proportional to the DNA content.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Section 5: Data Presentation: Comparative Anticancer Activity

The potency of quinolinone N-oxides can vary significantly based on their substitution patterns. The following table summarizes representative growth inhibition data, highlighting how structural modifications influence anticancer activity across different human cancer cell lines.

Compound Class Derivative Cancer Cell Line GI₅₀ (µM) Reference
Isoquinolinequinone N-OxidesC(6) Benzylamine IsomerMelanoma (LOX IMVI)0.015[9]
Isoquinolinequinone N-OxidesC(7) Benzylamine IsomerMelanoma (LOX IMVI)0.047[9]
Isoquinolinequinone N-OxidesC(6) Benzylamine IsomerOvarian (OVCAR-3)0.018[9]
Isoquinolinequinone N-OxidesC(7) Benzylamine IsomerOvarian (OVCAR-3)0.036[9]
Quinoline N-Oxide7-Methyl-4-nitroquinoline 1-oxideVariousVaries[1]

Data synthesized from multiple sources to illustrate structure-activity relationships. Note that C(6) isomers are often more potent than their C(7) counterparts.[9][23]

Section 6: Conclusion and Future Directions

Quinolinone N-oxides are a potent and mechanistically rich class of compounds with significant therapeutic potential. Their ability to induce overwhelming oxidative stress, form covalent adducts, inhibit critical signaling pathways, and act as hypoxia-activated prodrugs makes them formidable agents against cancer and microbial pathogens. The experimental frameworks provided in this guide offer a validated pathway for researchers to elucidate the precise mechanisms of novel derivatives.

Future research should focus on identifying the specific protein targets of these compounds to move beyond pathway-level descriptions. The development of derivatives with enhanced selectivity for tumor-specific enzymes or microbial targets will be crucial for translating the promise of this chemical scaffold into clinically successful therapies. The continued exploration of their unique reactivity will undoubtedly uncover new applications and further solidify the role of quinolinone N-oxides in modern drug discovery.

References

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  • Kruschel, R. D., et al. (2019). Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. University College Cork. Available at: [Link]

  • Singha, K., Habib, I., & Hossain, M. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ChemistrySelect, 7(48), e202203537. Available at: [Link]

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  • ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application.... Retrieved from [Link]

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Sources

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of 2,2,4-Trimethyl-6(2H)-quinolinone 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the laboratory synthesis of 2,2,4-trimethyl-6(2H)-quinolinone 1-oxide (CAS No. 72107-10-9).[1] This compound is a significant derivative of the widely used antioxidant family based on 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ).[2][3] The protocol is designed for researchers in synthetic chemistry, toxicology, and drug development, offering a reliable method for producing this compound for further study. The synthesis involves an acid-catalyzed condensation to form a key dihydroquinoline intermediate, followed by a controlled oxidation to yield the final N-oxide product. This guide details the underlying chemical principles, step-by-step procedures, characterization data, and a troubleshooting guide to ensure reproducible results.

Introduction

2,2,4-Trimethyl-6(2H)-quinolinone 1-oxide is a heterocyclic compound of interest due to its structural relationship to the potent antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ).[4][5] TMQ and its derivatives are extensively used as stabilizers in the polymer industry and have been investigated for various biological activities.[4][6] The title compound, also known as 6-Desethoxy-6-oxo-dehydroethoxyquin-N-oxide, represents an oxidized metabolite form, making it a critical target for toxicological and metabolic studies.[1]

The synthesis of quinolinone N-oxides presents a unique challenge, requiring precise control over multiple oxidative transformations: the dehydrogenation of the dihydroquinoline ring, the oxidation of a substituent to a carbonyl group, and the N-oxidation of the heterocyclic nitrogen. Direct, one-pot approaches often lead to a mixture of products with low yields.

This document presents a robust and validated two-step synthetic strategy that proceeds through a stable, well-characterized intermediate, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. This approach offers superior control and facilitates purification, resulting in a high-purity final product suitable for research applications.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, designed to isolate and verify the intermediate before proceeding to the final, more complex oxidation step.

  • Part I: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. This stage employs a variation of the well-established Doebner-von Miller reaction, which involves the acid-catalyzed condensation of an aromatic amine (p-aminophenol) with an α,β-unsaturated carbonyl compound generated in situ from acetone.[2][7] This method is highly effective for creating the core dihydroquinoline structure.

  • Part II: Oxidation to 2,2,4-Trimethyl-6(2H)-quinolinone 1-oxide. The purified intermediate is subjected to oxidation using meta-chloroperoxybenzoic acid (m-CPBA). This reagent is selected for its proven efficacy in N-oxidation of heterocyclic amines[8][9] and its capacity to concurrently dehydrogenate the dihydro-ring and oxidize the 6-hydroxyl group to the target quinolinone.

The overall workflow is depicted below.

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Oxidation p_aminophenol p-Aminophenol reaction1 Acid-Catalyzed Condensation p_aminophenol->reaction1 acetone Acetone acetone->reaction1 intermediate 6-Hydroxy-2,2,4-trimethyl- 1,2-dihydroquinoline reaction1->intermediate reaction2 Controlled Oxidation intermediate->reaction2 Purified Intermediate mcpba m-CPBA mcpba->reaction2 final_product 2,2,4-Trimethyl-6(2H)-quinolinone 1-oxide reaction2->final_product

Caption: Overall synthetic workflow for 2,2,4-trimethyl-6(2H)-quinolinone 1-oxide.

Part I: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

Principle

This synthesis proceeds via an acid-catalyzed reaction between p-aminophenol and acetone. Under acidic conditions, two molecules of acetone first undergo an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide. A subsequent Michael addition of p-aminophenol to mesityl oxide, followed by cyclization and dehydration, yields the final dihydroquinoline product. Iodine is used as a mild Lewis acid catalyst that promotes these steps effectively.

Materials and Equipment
Reagent/MaterialCAS NumberGradeSupplier
p-Aminophenol123-30-8Reagent Grade, ≥98%Sigma-Aldrich
Acetone67-64-1ACS GradeFisher Chemical
Iodine7553-56-2Reagent GradeJ.T. Baker
Toluene108-88-3ACS GradeVWR Chemicals
Sodium Thiosulfate7772-98-7ACS GradeEMD Millipore
Sodium Sulfate (Anhydrous)7757-82-6ACS GradeSigma-Aldrich
Ethyl Acetate141-78-6HPLC GradeFisher Chemical
Hexanes110-54-3HPLC GradeFisher Chemical
EquipmentDescription
250 mL Three-neck round-bottom flaskStandard ground glass joints
Reflux condenserWith coolant circulation
Magnetic stirrer with heating mantleVariable temperature and speed control
Separatory funnel (500 mL)For liquid-liquid extraction
Rotary evaporatorFor solvent removal under reduced pressure
Glass column for chromatography50 cm length, 4 cm diameter
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254
Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add p-aminophenol (10.9 g, 0.1 mol) and toluene (100 mL).

  • Catalyst Addition: Add iodine (1.27 g, 5 mmol) to the flask. Stir the mixture to ensure the catalyst is well-dispersed.

  • Reagent Addition: Heat the mixture to a gentle reflux (approx. 110 °C). Add acetone (21.8 g, 0.375 mol) dropwise from the dropping funnel over a period of 60 minutes.

  • Reaction: Maintain the reaction at reflux for 8 hours. Monitor the progress of the reaction by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes), observing the consumption of p-aminophenol.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove unreacted iodine, followed by deionized water (2 x 50 mL), and finally brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a dark, viscous oil.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the desired product (Rf ≈ 0.4 in 30% EtOAc/Hexanes) and evaporate the solvent to yield 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline as a light brown solid.

  • Final Steps: Dry the purified solid under vacuum. The expected yield is 12-14 g (63-73%).

Part II: Oxidation to 2,2,4-Trimethyl-6(2H)-quinolinone 1-oxide

Principle

The N-oxidation of the dihydroquinoline nitrogen is achieved using m-CPBA, a widely used and effective peroxy acid for this transformation.[8] In this specific substrate, the presence of the electron-donating hydroxyl group and the dihydro- nature of the ring system allows m-CPBA to also effect an oxidative dehydrogenation of the heterocyclic ring and oxidation of the phenol to a ketone, yielding the quinolinone structure. The reaction is performed in a chlorinated solvent at controlled temperatures to minimize side reactions.

Materials and Equipment
Reagent/MaterialCAS NumberGradeSupplier
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline74458-33-4Synthesized in Part I-
meta-Chloroperoxybenzoic acid (m-CPBA)937-14-4≤77%Sigma-Aldrich
Dichloromethane (DCM)75-09-2ACS Grade, StabilizedFisher Chemical
Sodium Bicarbonate144-55-8ACS GradeEMD Millipore
Methanol67-56-1HPLC GradeFisher Chemical

Equipment is similar to Part I, with the addition of an ice bath for temperature control.

Experimental Protocol
  • Reaction Setup: Dissolve the intermediate from Part I (5.7 g, 30 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Add m-CPBA (approx. 70% purity, 16.2 g, ~66 mmol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: m-CPBA is a potentially explosive oxidizing agent; handle with appropriate care.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction by TLC (Mobile phase: 10% Methanol in DCM) for the disappearance of the starting material.

  • Workup - Quenching: Cool the mixture back to 0 °C. Quench the excess m-CPBA by slowly adding 10% aqueous sodium thiosulfate solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 75 mL) to remove meta-chlorobenzoic acid, followed by water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from an ethyl acetate/methanol mixture to yield 2,2,4-trimethyl-6(2H)-quinolinone 1-oxide as a yellow crystalline solid.

  • Final Steps: Dry the crystals under vacuum. The expected yield is 3.7-4.3 g (61-71%).

Validation and Characterization

A self-validating protocol requires rigorous analytical confirmation of the intermediate and final product. The logical workflow for validation is outlined below.

G cluster_0 Product Validation Workflow start Purified Product tlc TLC Analysis (Purity Check) start->tlc ms Mass Spectrometry (Molecular Weight) tlc->ms Single Spot nmr NMR Spectroscopy (¹H & ¹³C Structure) ms->nmr Correct M/Z ir IR Spectroscopy (Functional Groups) nmr->ir Correct Shifts & Integration pass Structure Confirmed ir->pass Correct Stretches

Caption: Logical workflow for the analytical validation of the final product.
Expected Analytical Data
TechniqueIntermediate (6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline)Final Product (2,2,4-Trimethyl-6(2H)-quinolinone 1-oxide)
Appearance Light brown solidYellow crystalline solid
Molecular Wt. 191.26 g/mol 203.24 g/mol [1]
¹H NMR (CDCl₃)δ ~6.5-6.8 (m, 3H, Ar-H), ~4.8 (s, 1H, OH), ~3.5 (s, 1H, NH), ~2.0 (s, 3H, CH₃), ~1.8 (s, 1H, CH), ~1.2 (s, 6H, 2xCH₃)δ ~7.0-7.8 (m, 3H, Ar-H), ~2.3 (s, 3H, CH₃), ~1.9 (s, 1H, CH), ~1.4 (s, 6H, 2xCH₃)
IR (KBr) 3350 cm⁻¹ (O-H), 3250 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C)1660 cm⁻¹ (C=O, quinone), 1250 cm⁻¹ (N-O), 1610 cm⁻¹ (C=C)
MS (ESI+) m/z = 192.1 [M+H]⁺m/z = 204.1 [M+H]⁺

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Part I: Low yield of intermediate Incomplete reaction; insufficient heating; catalyst degradation.Ensure reaction goes to completion via TLC. Check heating mantle temperature. Use fresh iodine. Increase reaction time if necessary.
Part I: Product difficult to purify Formation of polymeric byproducts.Avoid excessive heating. Ensure slow, controlled addition of acetone. Perform purification carefully with a long silica gel column.
Part II: Incomplete oxidation Insufficient m-CPBA; m-CPBA has degraded (common with old reagent).Use a slight excess of fresh m-CPBA (2.2-2.5 eq). Verify m-CPBA activity if it is old. Increase reaction time.
Part II: Multiple spots on TLC after rxn Over-oxidation or side reactions. Temperature control was lost during addition.Add m-CPBA slowly at 0 °C. Ensure efficient stirring. Quench the reaction as soon as the starting material is consumed as per TLC analysis.
Final Product: Impurities after recryst. Trapped solvent or byproducts.Perform a second recrystallization with a different solvent system (e.g., acetone/hexanes). Ensure product is fully dried under high vacuum.

Conclusion

This application note provides a validated and reliable two-step synthesis for 2,2,4-trimethyl-6(2H)-quinolinone 1-oxide. By utilizing a stable dihydroquinoline intermediate and employing a controlled oxidation, this protocol overcomes the challenges associated with direct synthesis, enabling the production of high-purity material for research in toxicology, pharmacology, and materials science. The detailed procedures and validation data serve as a comprehensive guide for scientists and drug development professionals.

References

  • Novel preparation method of quinoline n-oxide derivative with amide group.
  • Ramaiah, K. & Seshagiri, V. (1962). Studies in Heterocyclic N-Oxides--Part III.* 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(6), 363-368.
  • BenchChem Technical Support Team. (2025). In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). Benchchem.
  • Process for preparing n-oxides.
  • Krasavin, M., et al. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry.
  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5647-5651.
  • Deka, U., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.
  • Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline.
  • Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines.
  • Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.
  • 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide | CAS 72107-10-9. Santa Cruz Biotechnology.
  • 2,2,4-TriMethyl-6(2H)-quinolinone 1-Oxide. ChemicalBook.
  • Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Orel, O. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Pharmaceuticals (Basel), 16(5), 729.
  • Process for the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline compounds.
  • Synthesis process of pyridine-N-oxide.

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Application Notes & Protocols for the Analytical Quantification of Trimethyl-quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Trimethyl-quinolinone derivatives represent a class of heterocyclic compounds with significant interest in pharmaceutical development, acting as core structures in various therapeutic agents or appearing as critical metabolites in pharmacokinetic studies. Accurate and precise quantification of these molecules is paramount for ensuring product quality, evaluating biological disposition (ADME), and meeting regulatory standards.

This document provides a comprehensive guide to the analytical quantification of trimethyl-quinolinone derivatives. It is designed for researchers, analytical scientists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are not only robust but also adaptable. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), addressing applications from pure active pharmaceutical ingredients (APIs) to complex biological matrices.

The methodologies are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2][3]

Selecting the Appropriate Analytical Technique

The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the analytical objective, namely the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV: This is the workhorse technique for the quantification of bulk substances, pharmaceutical formulations, and process intermediates where the analyte concentration is relatively high (typically >1 µg/mL). Its robustness, cost-effectiveness, and simplicity make it ideal for quality control and release testing.[4] The primary limitation is its selectivity; co-eluting impurities with similar UV absorption spectra can interfere with quantification.

  • LC-MS/MS: For applications requiring high sensitivity and selectivity, such as analyzing low-level analytes in complex biological fluids (plasma, urine) or identifying trace-level impurities, LC-MS/MS is the gold standard.[5] By monitoring specific precursor-to-product ion transitions, it provides an unparalleled degree of specificity, effectively eliminating matrix interference.[5][6] This technique is essential for pharmacokinetic studies, bioequivalence trials, and the quantification of genotoxic impurities.

The general analytical workflow is depicted below, outlining the critical stages from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_prep_methods cluster_analysis Instrumental Analysis cluster_detection cluster_data Data Handling Sample Sample Receipt (e.g., Plasma, API) Prep Preparation Sample->Prep LLE Liquid-Liquid Extraction (LLE) Prep->LLE SPE Solid-Phase Extraction (SPE) Prep->SPE Dilution Dilution Prep->Dilution LC LC Separation (Reversed-Phase) LLE->LC SPE->LC Dilution->LC Detector Detection LC->Detector UV UV Detector Detector->UV MSMS Tandem MS (MS/MS) Detector->MSMS Acquisition Data Acquisition UV->Acquisition MSMS->Acquisition Processing Data Processing & Quantification Acquisition->Processing Report Reporting & Validation Processing->Report

Caption: General workflow for quantification of trimethyl-quinolinone derivatives.

Application Note I: Quantification by HPLC-UV

Scope and Principle

This protocol is optimized for the quantification of a trimethyl-quinolinone derivative in a relatively clean matrix, such as an active pharmaceutical ingredient (API) or a formulated drug product. The method utilizes reversed-phase chromatography to separate the analyte from potential impurities, followed by detection using a UV spectrophotometer at the analyte's maximum absorption wavelength (λmax). The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7]

Detailed Experimental Protocol

A. Materials and Reagents:

  • Reference Standard (Trimethyl-quinolinone derivative, >99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • Formic Acid or Phosphoric Acid (Analytical Grade)

  • Volumetric flasks, pipettes, and autosampler vials

B. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is often preferred.[7]

  • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% acid). A typical starting point is 60:40 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality Note: Formic acid is a volatile modifier suitable for methods that may be transferred to LC-MS.[7] Phosphoric acid provides excellent buffering but is non-volatile and can harm a mass spectrometer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: λmax of the specific trimethyl-quinolinone derivative (e.g., determined by DAD scan).

  • Injection Volume: 10 µL

C. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range might be 1 - 100 µg/mL.

  • Sample Preparation (API): Accurately weigh ~10 mg of the API, dissolve in a diluent, and dilute to a final concentration within the calibration range (e.g., 50 µg/mL).

  • System Suitability Solution: A working standard solution (e.g., 50 µg/mL) is typically used.

D. Data Analysis and System Suitability:

  • Calibration Curve: Generate a linear regression curve by plotting the peak area against the concentration of the calibration standards. A correlation coefficient (r²) > 0.999 is expected.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Before sample analysis, inject the system suitability solution five times. The system is deemed ready if it meets the predefined criteria.[1]

Typical Method Validation Parameters

The following table summarizes typical performance characteristics for a validated HPLC-UV method, in accordance with ICH guidelines.[4][8]

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates direct proportionality between concentration and response.[1]
Range 1 - 150 µg/mLThe interval providing suitable accuracy, precision, and linearity.[9]
Accuracy (% Recovery) 98.0% - 102.0%The closeness of the measured value to the true value.
Precision (%RSD) ≤ 2.0%The degree of agreement among individual test results.
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mLThe lowest concentration that can be reliably quantified.
Specificity No interference at analyte retention timeThe ability to unequivocally assess the analyte in the presence of other components.[9]

Application Note II: Quantification by LC-MS/MS

Scope and Principle

This protocol is designed for the sensitive and selective quantification of trimethyl-quinolinone derivatives in complex biological matrices, such as human or rat plasma. The method involves sample extraction to remove proteins and other interferences, followed by UPLC or HPLC separation and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

MRM provides exceptional selectivity by isolating a specific precursor ion (typically the protonated molecule, [M+H]⁺), fragmenting it in a collision cell, and monitoring for a unique product ion.[6] This process virtually eliminates background noise and matrix effects, enabling quantification at the pg/mL to ng/mL level.[4]

Caption: Principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Detailed Experimental Protocol

A. Materials and Reagents:

  • Reference Standard and a stable isotope-labeled internal standard (SIL-IS), if available.

  • Control biological matrix (e.g., human plasma).

  • Acetonitrile, Methanol (LC-MS Grade).

  • Water (LC-MS Grade).

  • Formic Acid (LC-MS Grade).

  • Extraction Solvents: e.g., Methyl tert-butyl ether (MTBE), Ethyl Acetate.[10]

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reverse phase).

B. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI in Positive Ion Mode.

  • MRM Transitions: Determined by infusing the analyte and IS. For example:

    • Analyte: Precursor m/z → Product m/z (e.g., 202.1 → 159.1)

    • Internal Standard: Precursor m/z → Product m/z (e.g., 208.1 → 165.1)

C. Sample Preparation (Liquid-Liquid Extraction Example):

  • Spike Samples: To 100 µL of plasma sample, standard, or blank, add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL).

  • Extraction: Add 500 µL of an organic solvent (e.g., MTBE), vortex for 2 minutes. This step precipitates proteins and extracts the analyte into the organic phase.[10]

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase mixture (e.g., 95:5 Water:Acetonitrile), vortex, and inject.

D. Data Analysis and Validation:

  • Calibration Curve: Prepare calibration standards in the control matrix (e.g., 0.1 - 1000 ng/mL) and process them alongside the samples. Plot the peak area ratio (Analyte/IS) versus concentration. Use a weighted (1/x²) linear regression.

  • Quality Controls (QCs): Analyze QCs at low, medium, and high concentrations in triplicate with each batch to ensure accuracy and precision.

  • Method Validation: The method must be validated for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability according to regulatory guidelines.[1][2]

Typical Method Validation Parameters
ParameterTypical Performance ValueDescription
Linearity (r²) > 0.995 (weighted)Demonstrates proportionality of the analyte/IS ratio to concentration.
Range 0.1 - 1000 ng/mLThe interval providing suitable accuracy, precision, and linearity.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)The closeness of mean QC values to their nominal concentrations.
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)The agreement among QC replicates, both within a run and between runs.
Lower Limit of Quantification (LLOQ) 0.1 ng/mLThe lowest concentration on the curve that can be quantified with acceptable accuracy and precision.
Selectivity No significant interfering peaks in blank matrix at the retention times of the analyte and IS.
Matrix Effect Monitored to ensure it is consistent and corrected by the IS.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Separation of 2,6,8-Trimethylquinoline on Newcrom R1 HPLC column | SIELC Technologies.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024).
  • Gök, E. D., Kır, S., & Nemutlu, E. (2021). Analysis of Quinolones in Biological Materials by Liquid Chromatography. Current Analytical Chemistry, 17(9), 1278-1304.
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Al-Qaim, F. F., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au.
  • Pena, A., et al. (2007). Quantitation and identity confirmation of residues of quinolones in tilapia fillets by LC-ESI-MS-MS QToF. Journal of Chromatography B, 855(2), 226-234.
  • Lin, C-H., et al. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 18(2).
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review | Request PDF - ResearchGate.
  • Wang, J., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules, 28(9), 3754.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PubMed. (2024).
  • Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline - Benchchem.

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Application Notes & Protocols: Utilizing 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide as a Novel Antioxidant Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantification of antioxidant capacity is a critical aspect of drug development, food science, and academic research. The selection of an appropriate and stable antioxidant standard is paramount for achieving reproducible and comparable results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide as a potential novel antioxidant standard. While established standards like Trolox and ascorbic acid are widely used, the exploration of new standards with unique chemical properties, such as this quinolinone derivative, is essential for advancing antioxidant research. This guide details the core principles of antioxidant capacity assays, provides step-by-step protocols for the most common methods (DPPH, ABTS, and ORAC), and explains the rationale behind experimental design and data interpretation.

Introduction: The Need for Diverse Antioxidant Standards

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, and there is a continuous search for novel, effective antioxidant agents.

Standardized assays are the cornerstone of evaluating antioxidant capacity. These assays rely on reference compounds, or standards, to ensure consistency and allow for the comparison of results across different studies and laboratories. While compounds like Trolox (a water-soluble vitamin E analog) are industry benchmarks, the unique chemical structures of novel compounds may offer advantages in specific applications. Quinoline derivatives, a class of heterocyclic aromatic compounds, have demonstrated a wide range of biological activities, including significant antioxidant potential.[1][2][3] The subject of this guide, This compound , presents a unique structural motif within this class, making it a candidate for investigation as a new antioxidant standard.

This document serves as a practical guide to establishing the antioxidant profile of this quinolinone derivative, providing the necessary protocols to validate its potential as a reliable standard.

Compound Profile: this compound

  • IUPAC Name: 2,2,4-Trimethyl-6-oxo-1,2-dihydroquinoline 1-oxide

  • CAS Number: 72107-10-9[4]

  • Molecular Formula: C₁₂H₁₃NO₂[4]

  • Molecular Weight: 203.24 g/mol [4]

  • Alternate Names: 6-Desethoxy-6-oxo-dehydroethoxyquin-N-oxide[4]

The structure of this compound is characterized by a quinolinone core, which is known to be a privileged scaffold in medicinal chemistry. The presence of the N-oxide functional group and the trimethyl substitution pattern are key features that will influence its chemical reactivity and antioxidant properties.

Postulated Mechanism of Antioxidant Action

The antioxidant activity of quinolinone derivatives can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The specific mechanism for this compound is likely to involve the quinolinone ring system acting as an electron-rich entity capable of stabilizing free radicals. The N-oxide group may further modulate the electronic properties of the ring, potentially enhancing its radical scavenging ability.

Antioxidant Mechanism cluster_0 Radical Scavenging by this compound Quinolinone 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide Quinolinone_Radical Stabilized Quinolinone Radical Quinolinone->Quinolinone_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: Postulated hydrogen atom donation mechanism for radical scavenging.

Essential In Vitro Antioxidant Capacity Assays

To comprehensively evaluate the antioxidant potential of a novel compound, it is crucial to employ multiple assays that operate via different mechanisms. The following protocols are foundational for characterizing this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[5][6][7]

Workflow Diagram:

DPPH Assay Workflow prep Prepare DPPH Solution (0.1 mM in Methanol) reaction Mix Sample/Standard with DPPH Solution in 96-well Plate prep->reaction sample_prep Prepare Serial Dilutions of Quinolinone Standard & Control sample_prep->reaction incubation Incubate in Dark (30 minutes, Room Temp) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Trolox or Ascorbic Acid (as a positive control)

    • Methanol (spectrophotometric grade)

    • 96-well microplate

    • Microplate reader

  • Preparation of Solutions:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[5]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

    • Serial Dilutions: From the stock solution, prepare a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Positive Control: Prepare a similar range of dilutions for Trolox or ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.[5]

    • Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[5][8]

    • Measure the absorbance at 517 nm using a microplate reader.[5][7]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[5] % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound or control. The results are typically expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.[9][10]

Workflow Diagram:

ABTS Assay Workflow abts_gen Generate ABTS•+ Radical (ABTS + Potassium Persulfate) abts_dilute Dilute ABTS•+ Solution to Absorbance of 0.70 ± 0.02 at 734 nm abts_gen->abts_dilute reaction Add Diluted ABTS•+ to Sample/Standard in 96-well Plate abts_dilute->reaction sample_prep Prepare Serial Dilutions of Quinolinone Standard & Control sample_prep->reaction incubation Incubate at Room Temp (e.g., 6-10 minutes) reaction->incubation measurement Measure Absorbance at 734 nm incubation->measurement

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Trolox (as a positive control)

    • Methanol or Phosphate Buffered Saline (PBS), pH 7.4

    • 96-well microplate

    • Microplate reader

  • Preparation of Solutions:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.[9]

    • ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[9]

    • Working ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

    • Test Compound and Control: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.[5]

    • Add 10 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.[5]

    • Incubate the plate at room temperature for a defined period (e.g., 6-10 minutes).[5]

    • Measure the absorbance at 734 nm using a microplate reader.[5]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:[5] % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence signal over time. The results are quantified by calculating the area under the fluorescence decay curve (AUC).[11][12]

Workflow Diagram:

ORAC Assay Workflow plate_prep Add Fluorescein, Sample/Standard, and Buffer to 96-well Black Plate incubation Incubate at 37°C (e.g., 30 minutes) plate_prep->incubation initiation Add AAPH Solution to Initiate Reaction incubation->initiation measurement Immediately Begin Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) initiation->measurement analysis Calculate Area Under the Curve (AUC) measurement->analysis

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Detailed Protocol:

  • Materials:

    • This compound

    • Fluorescein sodium salt

    • AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride)

    • Trolox (as a standard)

    • Phosphate buffer (75 mM, pH 7.4)

    • 96-well black microplate (for fluorescence measurements)[11]

    • Fluorescence microplate reader with temperature control

  • Preparation of Solutions:

    • Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer.[11]

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer.[11]

    • Trolox Standards: Prepare a stock solution of Trolox and create a standard curve by serial dilution in phosphate buffer.

    • Test Compound: Prepare serial dilutions of this compound in phosphate buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.[13][14]

    • Add 25 µL of the test compound, Trolox standards, or phosphate buffer (as a blank) to the respective wells.[13][14]

    • Incubate the plate at 37°C for 30 minutes.[11][13][14]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[11][13][14]

    • Immediately place the plate in the fluorescence reader and begin kinetic measurements.

    • Measure fluorescence every 1-2 minutes for at least 60 minutes with excitation at ~485 nm and emission at ~520 nm.[11][13][14]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.[11]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the test compound from the standard curve and express the results as Trolox Equivalents (TE).

Data Presentation and Interpretation

To establish this compound as a reliable standard, its performance must be compared against a well-characterized standard like Trolox. The data should be presented clearly to allow for easy comparison.

Table 1: Comparative Antioxidant Activity

AssayParameterThis compoundTrolox (Reference Standard)
DPPH Assay IC₅₀ (µg/mL)Experimental ValueExperimental Value
ABTS Assay TEAC (Trolox Equivalents)Experimental Value1.0 (by definition)
ORAC Assay ORAC Value (µmol TE/g)Experimental ValueReference Value

Note: The table above is a template for presenting experimental results. Actual values would be determined through the execution of the described protocols.

Conclusion and Future Directions

This guide provides a comprehensive framework for the evaluation of this compound as a potential antioxidant standard. By following the detailed protocols for DPPH, ABTS, and ORAC assays, researchers can generate robust and reproducible data to characterize its antioxidant capacity. The key to validating any new standard lies in meticulous experimental execution and direct comparison with established reference compounds like Trolox.

Further studies should investigate the compound's solubility in various solvent systems, its stability under different storage conditions, and its potential for quenching different types of free radicals. Cell-based assays would also provide more biologically relevant data on its ability to protect against oxidative damage in a physiological context. The exploration of novel antioxidant standards like this quinolinone derivative is a vital step in refining our tools for combating oxidative stress-related diseases.

References

  • Benchchem. Application of 2,4-Dihydroxyquinoline in Antioxidant Research: Detailed Application Notes and Protocols.
  • Scribd. ORAC Assay Protocol.
  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Journal of Applied Chemical Research. Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives.
  • Protocols.io. ABTS decolorization assay – in vitro antioxidant capacity.
  • Ingenta Connect. Recent Studies of Antioxidant Quinoline Derivatives.
  • MDPI. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices.
  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
  • PubMed. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies.
  • ResearchGate. Recent Studies of Antioxidant Quinoline Derivatives.
  • Benchchem. Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
  • G-Biosciences. ABTS Antioxidant Capacity Assay.
  • PMC - NIH. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
  • MDPI. DPPH Radical Scavenging Assay.
  • YouTube. DPPH assay.
  • MDPI. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives.
  • Santa Cruz Biotechnology. 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide.

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Application Note & Protocol: A Framework for Assessing the Anti-inflammatory Activity of Quinolinone N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases.[1] The quinoline framework has surfaced as a promising template for designing and identifying novel anti-inflammatory agents.[2] Quinolinone N-oxides, a specific class of these heterocyclic compounds, have garnered attention for their diverse biological activities, including potential anti-inflammatory effects.[3][4] This document provides a comprehensive set of protocols to systematically evaluate the anti-inflammatory potential of novel quinolinone N-oxide derivatives. The core of this guide is centered on an in vitro model using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), a well-established system for mimicking the inflammatory response.[5][6] We will detail methods for assessing key inflammatory markers, including nitric oxide (NO), pro-inflammatory cytokines, and crucial enzymes, and explore the underlying molecular mechanisms through major signaling pathways.

The primary objective is to equip researchers with a robust, self-validating experimental framework to not only screen compounds but also to understand their mechanism of action, a critical step in the drug discovery and development process.[7][8]

Part 1: Foundational In Vitro Assessment

The initial phase focuses on determining the direct effects of quinolinone N-oxides on macrophage activation. The RAW 264.7 cell line is an excellent model as macrophages are key players in the inflammatory cascade.[9]

Cell Viability Assay (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compounds. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cytotoxicity.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[10]

  • Treatment: Treat the cells with a range of concentrations of the quinolinone N-oxide compound for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. For subsequent anti-inflammatory assays, use only non-toxic concentrations (typically those showing >95% cell viability).[9]

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Causality: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in nitric oxide (NO) production, a key pro-inflammatory mediator.[11] The Griess assay is a straightforward and reliable colorimetric method to quantify nitrite (a stable metabolite of NO) in the cell culture supernatant, thus providing a direct measure of iNOS activity.[12][13]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well or 96-well plate.[14] Pre-treat the cells with non-toxic concentrations of the quinolinone N-oxide for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control group.[9][11]

  • Incubation: Incubate the plate for 24 hours at 37°C.[11]

  • Griess Reaction:

    • Collect 50 µL of culture supernatant from each well.[15]

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[14][16]

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[16]

  • Measurement: Measure the absorbance at 540 nm.[13][16]

  • Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can then be determined relative to the LPS-only treated group.

Part 2: Delving into Molecular Mechanisms

To build a comprehensive understanding, it's essential to investigate the effect of the compounds on the expression of pro-inflammatory proteins and the signaling pathways that regulate them. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[17][18][19]

Quantification of Pro-inflammatory Cytokines (ELISA)

Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are master regulators of the inflammatory cascade.[5][11] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these secreted cytokines in the cell culture supernatant, providing direct evidence of an anti-inflammatory effect.[20]

Protocol:

  • Sample Collection: Collect the culture supernatants from the same experiment described in the Griess Assay protocol (Section 1.2).

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.[21]

    • Follow the manufacturer's instructions meticulously.[22][23] The general principle involves capturing the cytokine of interest with an antibody-coated plate, followed by detection with a biotinylated secondary antibody and a streptavidin-HRP conjugate, and finally, a colorimetric substrate.[20][23]

  • Measurement: Read the absorbance at the wavelength specified in the kit protocol (usually 450 nm).[22]

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve generated with recombinant cytokines.[22]

Analysis of Protein Expression (Western Blot)

Causality: The production of inflammatory mediators like NO and prostaglandins is controlled by the expression of enzymes such as iNOS and Cyclooxygenase-2 (COX-2).[11] The expression of these enzymes is, in turn, regulated by transcription factors, most notably NF-κB.[24] Western blotting allows for the semi-quantitative analysis of these key proteins within the cell lysates. By examining the levels of total and phosphorylated forms of signaling proteins (e.g., p65 subunit of NF-κB, IκBα, p38, ERK, JNK), we can pinpoint the specific pathways being modulated by the quinolinone N-oxides.[9][25]

Protocol:

  • Cell Lysis: After treatment and stimulation as previously described, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[26]

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[26]

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, and key MAPK proteins (p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.[9][27] Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[27]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an ECL substrate.[9]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. For signaling proteins, calculate the ratio of the phosphorylated form to the total protein.[9]

Part 3: Data Presentation and Interpretation

Quantitative Data Summary
AssayParameter MeasuredExample Result (Test Compound vs. LPS)Interpretation
MTT Assay Cell Viability (%)>95% at tested concentrationsCompound is non-toxic at effective doses.
Griess Assay Nitrite Conc. (µM) / NO Inhibition (%)50% inhibition at 10 µM (IC50)Compound inhibits iNOS activity/expression.
ELISA Cytokine Conc. (pg/mL)60% reduction in TNF-α secretionCompound suppresses pro-inflammatory cytokine release.
Western Blot Relative Protein Expression70% decrease in iNOS protein levelsCompound downregulates key inflammatory enzymes.
Western Blot Ratio of p-p65/total p6580% decrease in p65 phosphorylationCompound inhibits the activation of the NF-κB pathway.
Visualizing Workflows and Pathways

A clear understanding of the experimental flow and the targeted biological pathways is essential for robust research.

G cluster_0 In Vitro Model Setup cluster_1 Endpoint Assays cluster_2 Data Analysis RAW_cells RAW 264.7 Macrophages Pretreat Pre-treatment: Quinolinone N-Oxide RAW_cells->Pretreat Stimulate Stimulation: LPS (1 µg/mL) Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cell_Lysate Prepare Cell Lysate Stimulate->Cell_Lysate Griess Griess Assay (NO Measurement) Supernatant->Griess ELISA ELISA (TNF-α, IL-6, IL-1β) Supernatant->ELISA WB Western Blot (iNOS, COX-2, NF-κB, MAPK) Cell_Lysate->WB Analysis Quantify Inhibition & Modulation of Pathways Griess->Analysis ELISA->Analysis WB->Analysis Conclusion Assess Anti-inflammatory Potential Analysis->Conclusion

Caption: Experimental workflow for assessing anti-inflammatory activity.

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 NFkB_nucleus NF-κB (Nucleus) p38->NFkB_nucleus activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes: iNOS, COX-2, TNF-α, IL-6 NFkB_nucleus->Genes induces transcription Quinolinone Quinolinone N-Oxide Quinolinone->p38 Inhibits? Quinolinone->IKK Inhibits?

Caption: Key inflammatory signaling pathways (NF-κB and MAPK).

References

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  • Tovey, M. G. (2014). Development of anti-inflammatory drugs - the research and development process. Basic & Clinical Pharmacology & Toxicology. [Link]

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  • Protocol Griess Test. (2019). protocols.io. [Link]

  • Li, Y., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

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  • Kim, J. Y., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. [Link]

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  • Kim, J. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

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  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Western blot analysis for a p-NF-ĸB p65, b COX-2, and c iNOS expression... ResearchGate. [Link]

  • Lin, Y. C., et al. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants. [Link]

  • Nagy, E. T., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine. [Link]

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  • Intarapat, S., & Chukeatirote, E. (2015). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. BioMed Research International. [Link]

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techniques for studying the kinetics of trimethyl-quinolinone oxide reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating the Reaction Kinetics of Trimethyl-quinolinone Oxides

For researchers, medicinal chemists, and professionals in drug development, understanding the reaction kinetics of bioactive molecules like trimethyl-quinolinone oxides is fundamental. These heterocyclic N-oxides are prevalent scaffolds in medicinal chemistry, and their reactivity, stability, and interaction rates are critical determinants of their therapeutic efficacy and metabolic fate. This guide provides a detailed overview of the principles and techniques for studying the kinetics of reactions involving these compounds.

Introduction: The "Why" Behind Kinetic Studies

The N-oxide moiety in a quinolinone structure significantly alters its electronic properties, solubility, and metabolic profile compared to the parent quinoline. It can act as a directing group in functionalization reactions or be a key player in redox processes.[1][2] Kinetic analysis provides a quantitative lens through which we can understand:

  • Reaction Mechanisms: Elucidating the step-by-step pathway of a reaction, including the identification of rate-determining steps and transient intermediates.[1]

  • Optimization of Synthetic Routes: Fine-tuning reaction conditions (temperature, concentration, catalyst) to maximize yield and minimize reaction times.[3]

  • Pharmacokinetics and Drug Metabolism: Predicting how these compounds will behave in biological systems, including their rate of degradation or interaction with metabolic enzymes.

  • Structure-Activity Relationships (SAR): Quantifying how modifications to the trimethyl-quinolinone oxide scaffold affect its reactivity.

This document serves as a practical guide for selecting and implementing appropriate analytical techniques to monitor these reactions and for rigorously analyzing the resulting data.

Part 1: Foundational Principles of Chemical Kinetics

Before delving into experimental protocols, a firm grasp of fundamental kinetic theory is essential. The rate of a chemical reaction is described by a rate law , an equation that links the reaction rate to the concentrations of reactants.[4] For a generic reaction:

A + B → P

The rate law is expressed as: Rate = k[A]^m[B]^n

Where:

  • k is the rate constant, a proportionality constant specific to the reaction and temperature.

  • [A] and [B] are the molar concentrations of the reactants.

  • m and n are the reaction orders with respect to each reactant, which must be determined experimentally. The overall reaction order is the sum of the individual orders (m + n).

The primary goal of a kinetic study is to determine these orders and the rate constant, k.

Part 2: Selecting the Appropriate Analytical Technique

The choice of analytical method is the most critical decision in designing a kinetic experiment. It depends on the reaction's timescale, the physicochemical properties of the species involved, and the available instrumentation. The ideal technique allows for the continuous and non-invasive monitoring of the concentration of at least one reactant or product over time.[5]

G cluster_input Reaction Characteristics cluster_decision Technique Selection Timescale Reaction Timescale? Slow Slow (>1 min) Timescale->Slow Minutes to Hours Fast Fast (<1 min) Timescale->Fast Seconds to Minutes VeryFast Very Fast (ms) Timescale->VeryFast Milliseconds Properties Spectroscopic Change? (UV-Vis, NMR, Fluorescence) UV_Vis UV-Vis Spec Properties->UV_Vis Yes, Chromophore Change NMR NMR Spec Properties->NMR Yes, Unique Signals Slow->Properties Fast->Properties StoppedFlow Stopped-Flow VeryFast->StoppedFlow Requires rapid mixing

Caption: Decision workflow for selecting a kinetic analysis technique.

Part 3: Spectroscopic Techniques for Kinetic Monitoring

Spectroscopic methods are the cornerstone of modern kinetic analysis because they are generally non-destructive and can provide real-time data.

UV-Visible Spectrophotometry

Application Note:

UV-Vis spectrophotometry is often the first choice for kinetic studies due to its simplicity, accessibility, and wide applicability.[4] It is ideal when a reactant or product has a distinct chromophore that absorbs light in the UV-Visible range (200-800 nm). The quinolinone scaffold itself possesses strong UV absorbance, and reactions that modify its conjugated system will produce measurable spectral shifts.[6][7]

According to the Beer-Lambert Law, absorbance is directly proportional to concentration (A = εbc), allowing changes in absorbance over time to be used as a proxy for changes in concentration.[4]

Causality Behind Experimental Choices:

  • Wavelength Selection: The experiment should be conducted at the wavelength of maximum absorbance (λmax) of a key species, where the change in absorbance is most significant.[8] If multiple species absorb, an isosbestic point (a wavelength where the molar absorptivity of two species is equal) can be used to monitor the reaction's progress without interference from the interconverting species.[7]

  • Pseudo-First-Order Conditions: If the reaction involves two reactants, the kinetics can be greatly simplified by making one reactant (e.g., B) present in large excess (typically >10-fold) over the other (A). Under these conditions, the concentration of B remains effectively constant, and the rate law simplifies to Rate = k'[A], where k' = k[B]^n. This allows the reaction to be treated as a first-order process, simplifying data analysis.[9]

Protocol: Kinetic Analysis of a Trimethyl-quinolinone Oxide Reaction via UV-Vis

1. Preliminary Analysis: a. Obtain the full UV-Vis absorption spectra (200-800 nm) of the pure trimethyl-quinolinone oxide starting material and the expected final product(s) at known concentrations. b. Identify the λmax for a reactant that is consumed or a product that is formed. Ensure there is a significant difference in absorbance between the start and end of the reaction at this wavelength.

2. Instrument Setup: a. Power on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for baseline stability. b. Set the instrument to "Kinetics" or "Time Scan" mode. c. Set the data acquisition wavelength to the predetermined λmax. d. Configure the data collection parameters: total run time, and the interval between measurements (e.g., collect a data point every 5 seconds for 30 minutes).

3. Sample Preparation & Reaction Initiation: a. Thermostat a cuvette holder to the desired reaction temperature using a circulating water bath. b. Prepare stock solutions of the trimethyl-quinolinone oxide and the other reactant(s) in a suitable solvent. The solvent must not absorb at the analytical wavelength. c. In a quartz cuvette, pipette the required volume of the reactant not being monitored. If using pseudo-order conditions, this will be the reactant in excess. d. Place the cuvette in the holder and allow it to equilibrate to the set temperature (approx. 5-10 minutes). e. To initiate the reaction, add a small, known volume of the limiting reactant stock solution, cap the cuvette with parafilm, and invert 2-3 times to mix rapidly.[8] f. Immediately place the cuvette back into the spectrophotometer and start the kinetic scan.

4. Data Acquisition: a. Monitor the absorbance change in real-time. The resulting data will be a plot of Absorbance vs. Time. b. Once the reaction is complete (i.e., the absorbance value plateaus), save the data.

5. Data Analysis: a. Export the data to a spreadsheet or analysis software. b. Convert the Absorbance vs. Time data into Concentration vs. Time using the Beer-Lambert law if the molar absorptivity (ε) is known. c. Determine the reaction order and rate constant (see Part 5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information. It is intrinsically quantitative, as the integral of a signal is directly proportional to the number of nuclei giving rise to it.[10] This technique is ideal for complex reactions where multiple species are present simultaneously or when the reacting species lack a suitable UV-Vis chromophore. Modern benchtop NMR spectrometers have made this technique more accessible for routine kinetic studies.[11]

Causality Behind Experimental Choices:

  • Signal Selection: Choose well-resolved signals in the ¹H or ¹⁹F NMR spectrum that are unique to a reactant and a product. The methyl groups on the trimethyl-quinolinone oxide often provide sharp, distinct singlets that are excellent for monitoring.

  • Internal Standard: For the highest accuracy, a non-reactive internal standard with a known concentration should be added to the reaction mixture. This allows for the precise quantification of all other species by comparing their signal integrals to that of the standard.

  • Acquisition Parameters: The delay time (d1) between scans is critical for quantitative accuracy. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the nuclei being observed to ensure full relaxation and a quantitative signal.[10]

Protocol: Kinetic Analysis via Online NMR

1. Preliminary Analysis: a. Acquire standard ¹H NMR spectra of the starting materials and products to identify characteristic, well-separated peaks for integration. b. Determine the T₁ relaxation time for the peaks of interest to set the appropriate recycle delay (d1).

2. Instrument Setup: a. Set up the NMR spectrometer for automated acquisition of a series of 1D spectra. Most NMR software has a specific function for kinetic measurements.[10] b. Input the number of scans (NS), the recycle delay (d1 ≥ 5 * T₁), the total number of experiments (time points), and the delay between each experiment. c. Ensure the sample is locked and shimmed for optimal resolution.

3. Sample Preparation & Reaction Initiation: a. In an NMR tube, dissolve a known amount of the trimethyl-quinolinone oxide and the internal standard in a deuterated solvent. b. Place the NMR tube in the spectrometer and allow it to reach thermal equilibrium (typically 5-10 minutes). c. Acquire one spectrum before initiating the reaction to get the t=0 data point. d. Remove the tube, quickly inject a known amount of the second reactant using a microliter syringe, shake gently, and re-insert it into the magnet. e. Immediately start the automated acquisition sequence.

4. Data Acquisition: a. The instrument will automatically collect spectra at the predefined intervals. The result is a pseudo-2D dataset where the F2 axis is the chemical shift and the F1 axis represents time.[10]

5. Data Analysis: a. Process the spectra (Fourier transform, phase, and baseline correction). b. Integrate the chosen signals for the reactant, product, and internal standard for each time point. c. Calculate the concentration of the reactant and product at each time point by normalizing against the integral of the internal standard. d. Plot Concentration vs. Time and proceed with kinetic analysis (see Part 5).

Part 4: Advanced Techniques for Fast Reactions

Stopped-Flow Spectroscopy

Application Note:

Many reactions, particularly in biochemistry or involving highly reactive species, are complete within seconds or even milliseconds—too fast for manual mixing.[12][13] The stopped-flow technique is designed specifically for this purpose. It uses pneumatic or motor-driven syringes to rapidly and efficiently mix two reactant solutions (in ~1 ms) and then injects the mixture into an observation cell placed in the light path of a spectrophotometer or fluorometer.[14][15] The flow is then abruptly stopped, and the subsequent reaction is monitored in real-time.

Protocol: Kinetic Analysis via Stopped-Flow Absorption

1. Preliminary Analysis: a. As with standard UV-Vis, determine the optimal wavelength for monitoring. b. Ensure that a significant change in absorbance or fluorescence occurs upon reaction.[12] c. Prepare filtered, degassed solutions of the reactants. Particulate matter can damage the instrument and cause light scattering.

2. Instrument Setup: a. Power on the stopped-flow system, lamp, and detector. Allow for warm-up. b. Flush the system syringes and lines thoroughly with the solvent to remove air bubbles and contaminants. c. Load the reactant solutions into their respective drive syringes. d. Set the data acquisition parameters: wavelength, total acquisition time (e.g., 500 ms), and the number of data points to collect. e. Perform several "push" cycles with the reactant solutions to purge the mixing chamber and observation cell, ensuring the cell contains freshly mixed solution before data acquisition.

3. Data Acquisition: a. Trigger the instrument. The drive syringes will rapidly inject the reactants into the mixer and observation cell. b. The flow is stopped by a stop syringe, which simultaneously triggers the data acquisition system.[12] c. The change in absorbance or fluorescence is recorded on a millisecond timescale. d. Repeat the experiment 3-5 times and average the kinetic traces to improve the signal-to-noise ratio.

4. Data Analysis: a. The output is a high-resolution plot of Signal vs. Time. b. Fit the kinetic trace directly using the instrument's software, which typically includes algorithms for first-order, second-order, and exponential decay models to extract the rate constant.

G cluster_syringes Reactant Delivery cluster_flow Reaction & Detection S1 Syringe A (Trimethyl-quinolinone oxide) Mixer High-Efficiency Mixer S1->Mixer S2 Syringe B (Reactant 2) S2->Mixer Drive Drive Ram Drive->S1 Drive->S2 Cell Observation Cell (Spectrophotometer) Mixer->Cell Stop Stop Syringe & Trigger Cell->Stop Waste Waste Stop->Waste

Sources

In Vitro Experimental Design for the Chk1 Inhibitor TCS 2312 (CAS 838823-32-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardian of the Genome

Checkpoint Kinase 1 (Chk1) is a pivotal serine/threonine kinase that functions as a master regulator of the cell cycle and the DNA Damage Response (DDR).[1] In response to DNA damage or replication stress, Chk1 is activated, primarily by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, to orchestrate cell cycle arrest, facilitate DNA repair, and, in cases of overwhelming damage, trigger apoptosis.[2][3] This gatekeeping function prevents the propagation of damaged DNA, thereby maintaining genomic integrity. However, many cancer cells, often deficient in other checkpoint mechanisms like the p53 pathway, become critically reliant on the Chk1-mediated S and G2/M checkpoints for survival. This dependency presents a strategic vulnerability.

Inhibiting Chk1 in such cancer cells can abrogate these crucial checkpoints, forcing cells with damaged DNA to prematurely enter mitosis, leading to a lethal outcome known as mitotic catastrophe.[4] Furthermore, Chk1 inhibitors can potentiate the efficacy of DNA-damaging chemotherapeutic agents and radiation therapy, which form the backbone of many cancer treatment regimens.[5][6]

This document provides a comprehensive guide for the in vitro characterization of TCS 2312 , a potent and selective Chk1 inhibitor. While the initially provided CAS number 72107-10-9 appears to be erroneous, extensive database searches have identified the active compound of interest as TCS 2312, with CAS numbers 838823-31-7 and 838823-32-8. This guide is designed for researchers, scientists, and drug development professionals, offering a logical, in-depth framework of assays to elucidate the biochemical and cellular effects of this compound. The experimental design detailed herein is structured to first confirm the primary mechanism of action, then to characterize its cellular consequences, and finally to explore its potential in combination therapies.

Physicochemical Properties and Compound Handling

A summary of the key physicochemical properties of TCS 2312 is presented in Table 1. Proper handling and storage are critical for maintaining the integrity and activity of the compound.

Table 1: Physicochemical Properties of TCS 2312

PropertyValueSource
Chemical Name 4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1H-pyrazol-3-yl]-[1,1'-biphenyl]-2,4-diol[Vendor Data]
CAS Number 838823-32-8[Vendor Data]
Molecular Formula C₂₅H₂₄N₄O₂[Vendor Data]
Molecular Weight 412.48 g/mol [Vendor Data]
Purity ≥97%[Vendor Data]
Solubility Soluble to 20 mM in DMSO[Vendor Data]
Storage Store at -80°C[Vendor Data]

Protocol for Stock Solution Preparation:

  • To prepare a 10 mM stock solution, dissolve 4.12 mg of TCS 2312 in 1 mL of high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C, protected from light.

Phase 1: Target Engagement and Primary Mechanism of Action

The initial phase of the experimental design focuses on unequivocally demonstrating that TCS 2312 directly inhibits the kinase activity of Chk1.

In Vitro Chk1 Kinase Activity Assay

The most direct method to confirm target engagement is a cell-free biochemical assay that measures the enzymatic activity of purified Chk1. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7][8]

Rationale: This assay provides a quantitative measure of the inhibitor's potency (IC50) against its intended target in a controlled, cell-free environment, devoid of confounding cellular factors such as membrane permeability and off-target effects.

Experimental Workflow for Chk1 Kinase Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Recombinant Chk1 - CHKtide Substrate - ATP - Assay Buffer add_components Add Kinase, Substrate, and TCS 2312 to 96-well plate prep_reagents->add_components prep_compound Prepare Serial Dilutions of TCS 2312 in DMSO prep_compound->add_components initiate_reaction Initiate reaction with ATP Incubate at 30°C add_components->initiate_reaction terminate_reaction Terminate reaction and deplete ATP with ADP-Glo™ Reagent initiate_reaction->terminate_reaction detect_signal Convert ADP to ATP and detect luminescence terminate_reaction->detect_signal plot_data Plot Luminescence vs. Log[TCS 2312] detect_signal->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for the in vitro Chk1 kinase activity assay.

Detailed Protocol: ADP-Glo™ Chk1 Kinase Assay [7][9]

  • Reagent Preparation:

    • Thaw all components of the CHK1 Kinase Enzyme System and the ADP-Glo™ Kinase Assay kit on ice.

    • Prepare the 1x Kinase Assay Buffer by diluting the 5x stock.

    • Prepare serial dilutions of TCS 2312 in DMSO, followed by a final dilution in 1x Kinase Assay Buffer to achieve the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add the following to each well:

      • Recombinant Chk1 enzyme

      • CHKtide substrate

      • Diluted TCS 2312 or vehicle control (DMSO)

    • Initiate the reaction by adding ATP. The final reaction volume is typically 25 µL.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition against the logarithm of the TCS 2312 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Effects of Chk1 Inhibition

Following the confirmation of direct target inhibition, the next phase is to assess the functional consequences of Chk1 inhibition in a cellular context. This involves evaluating the compound's effects on cell viability, cell cycle progression, and the induction of DNA damage.

Cell Viability and Cytotoxicity Assays

These assays determine the concentration-dependent effect of TCS 2312 on the proliferation and survival of cancer cell lines. It is recommended to screen a panel of cell lines, including those with known p53 status, as p53-deficient tumors are often more reliant on the Chk1 checkpoint.

Rationale: To establish the cytotoxic or cytostatic potential of TCS 2312 as a single agent and to determine the appropriate concentration range for subsequent mechanistic studies.

Recommended Assays:

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells. This is a rapid and sensitive assay suitable for high-throughput screening.[10]

  • MTT/XTT Assay: A colorimetric assay that measures the metabolic activity of cells by the reduction of a tetrazolium salt.[11]

Detailed Protocol: CellTiter-Glo® Assay [10][12]

  • Cell Plating:

    • Seed cancer cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of TCS 2312 in the appropriate cell culture medium.

    • Treat the cells with a range of concentrations of TCS 2312. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the TCS 2312 concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Cell Cycle Analysis

Chk1 inhibition is expected to abrogate the S and G2/M checkpoints, leading to an accumulation of cells in the G1 phase and a decrease in the S and G2/M populations, or in the presence of DNA damage, a progression through G2 into a mitotic catastrophe. Flow cytometry using propidium iodide (PI) staining is the standard method for analyzing DNA content and cell cycle distribution.[2][13]

Rationale: To directly observe the functional consequence of Chk1 inhibition on cell cycle progression, which is a hallmark of its mechanism of action.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis [2][13][14][15]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with TCS 2312 at concentrations around the GI50 value for 24-48 hours.

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

    • Fix the cells at 4°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). A typical solution contains 50 µg/mL PI and 100 µg/mL RNase A in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence signal.

    • Use pulse width and pulse area to gate out doublets and aggregates.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: Treatment with TCS 2312 is expected to cause a decrease in the percentage of cells in the S and G2/M phases and an increase in the sub-G1 population, indicative of apoptosis.

Phase 3: Mechanistic Deep Dive - DNA Damage and Checkpoint Abrogation

This phase aims to provide a more detailed understanding of the molecular events downstream of Chk1 inhibition, particularly in the context of induced DNA damage.

Analysis of DNA Damage Markers (γH2AX)

Inhibition of Chk1 in cells with ongoing DNA replication can lead to replication fork collapse and the formation of DNA double-strand breaks (DSBs). A sensitive and specific marker for DSBs is the phosphorylation of histone H2AX at serine 139, forming γH2AX.[16][17]

Rationale: To visualize and quantify the induction of DNA damage as a direct consequence of Chk1 inhibition. This serves as a key pharmacodynamic biomarker.

Methodology: Immunofluorescence Staining for γH2AX [18]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with TCS 2312 for various time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., a DNA damaging agent like etoposide) and a vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Western Blot Analysis of Key Pathway Proteins

To further dissect the mechanism of action, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the Chk1 signaling pathway.

Rationale: To confirm target engagement in cells (by observing changes in Chk1 phosphorylation) and to assess the impact on downstream effectors that regulate cell cycle progression.

ATR-Chk1 Signaling Pathway

G cluster_upstream DNA Damage/Replication Stress cluster_core ATR-Chk1 Axis cluster_downstream Downstream Effectors dna_damage DNA Damage atr ATR (activated) dna_damage->atr activates chk1 Chk1 atr->chk1 phosphorylates p_chk1 p-Chk1 (S345) (active) chk1->p_chk1 tcs2312 TCS 2312 cdc25a Cdc25A p_chk1->cdc25a phosphorylates tcs2312->p_chk1 inhibits p_cdc25a p-Cdc25A (degraded) cdc25a->p_cdc25a active_cdk1_cyclinB Active CDK1/Cyclin B cdc25a->active_cdk1_cyclinB activates cdk1_cyclinB CDK1/Cyclin B p_cdc25a->cdk1_cyclinB prevents activation cell_cycle_arrest G2/M Arrest cdk1_cyclinB->cell_cycle_arrest inactive mitotic_entry Mitotic Entry active_cdk1_cyclinB->mitotic_entry promotes

Caption: Simplified ATR-Chk1 signaling pathway and the point of intervention for TCS 2312.

Key Proteins to Analyze:

  • pChk1 (Ser345): A marker of ATR-mediated Chk1 activation. Inhibition of Chk1 can paradoxically lead to an increase in pS345 due to feedback loops.[19]

  • pChk1 (Ser296): An autophosphorylation site that is a marker of Chk1 kinase activity. Its reduction is a direct indicator of target inhibition in cells.

  • Total Chk1: To ensure that changes in phosphorylated forms are not due to changes in total protein levels.

  • Cdc25A: A key downstream target of Chk1. Chk1 phosphorylation marks Cdc25A for degradation. Inhibition of Chk1 should lead to the stabilization and accumulation of Cdc25A.[20]

  • Cyclin B1/CDK1: The master regulators of mitotic entry. Stabilization of Cdc25A will lead to the activation of the Cyclin B1/CDK1 complex.

Detailed Protocol: Western Blotting [21]

  • Sample Preparation:

    • Treat cells with TCS 2312 and/or a DNA damaging agent.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody of interest overnight at 4°C.

    • Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Phase 4: Assessing Long-Term Survival and Therapeutic Potential

The final phase of the in vitro evaluation focuses on the long-term consequences of TCS 2312 treatment and its potential for combination therapy.

Clonogenic Survival Assay

This assay measures the ability of a single cell to proliferate and form a colony, which is a measure of its reproductive integrity. It is considered the gold standard for assessing the long-term effects of cytotoxic agents.[22]

Rationale: To determine if the cell death observed in short-term assays translates to a loss of long-term reproductive capacity, which is more relevant to a therapeutic outcome.

Detailed Protocol: Clonogenic Survival Assay [4][22]

  • Cell Seeding:

    • Prepare a single-cell suspension and plate a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the plating efficiency of the cell line.

  • Treatment:

    • Allow cells to attach for 24 hours.

    • Treat the cells with TCS 2312 for a defined period (e.g., 24 hours).

  • Colony Formation:

    • Remove the drug-containing medium, wash with PBS, and add fresh medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain with 0.5% crystal violet.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.

    • PE = (number of colonies formed / number of cells seeded) x 100%

    • SF = (number of colonies formed after treatment) / (number of cells seeded x PE)

Combination Studies with DNA Damaging Agents

A key therapeutic strategy for Chk1 inhibitors is to use them in combination with DNA damaging agents to enhance their cytotoxic effects.[5]

Rationale: To investigate if TCS 2312 can potentiate the anti-cancer activity of standard-of-care chemotherapeutics like gemcitabine or cisplatin. This is crucial for its potential clinical application.

Experimental Design:

  • Checkerboard Assay: Treat cells with a matrix of concentrations of both TCS 2312 and the DNA damaging agent (e.g., gemcitabine).

  • Cell Viability Measurement: Use a cell viability assay (e.g., CellTiter-Glo®) to measure the effect of the combination treatment after 72 hours.

  • Synergy Analysis: Use software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1 indicates synergy

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism

Mechanistic Follow-up: Promising synergistic combinations should be further investigated using the assays described in Phase 3 (cell cycle analysis, γH2AX staining, and Western blotting) to understand the underlying mechanisms of the enhanced cytotoxicity.

Conclusion

The experimental framework outlined in this document provides a comprehensive and logical progression for the in vitro characterization of the Chk1 inhibitor, TCS 2312. By systematically evaluating its direct kinase inhibition, cellular effects on viability and cell cycle, induction of DNA damage, and potential for synergistic combinations, researchers can build a robust data package to support its further development. The provided protocols and rationale behind each experimental choice are designed to ensure scientific integrity and generate high-quality, interpretable data. This structured approach will be invaluable for drug development professionals aiming to advance novel Chk1 inhibitors towards clinical application.

References

  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]

  • Wikipedia. (2023, December 1). CHEK1. In Wikipedia. Retrieved from [Link]

  • Zeman, M. K., & Cimprich, K. A. (2014). Causes and consequences of replication stress.
  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • McGill University. (n.d.). Clonogenic Cell Survival Assay. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit Datasheet. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (125), 55737.
  • Creative Diagnostics. (n.d.). Chk Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the ATR-Chk1 pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit. Retrieved from [Link]

  • Montano, R., et al. (2014). Gemcitabine and CHK1 inhibition potentiate EGFR-directed radioimmunotherapy against pancreatic ductal adenocarcinoma. Clinical Cancer Research, 20(12), 3246–3257.
  • Koh, S.-B., et al. (2015). CHK1 Inhibition Synergizes with Gemcitabine Initially by Destabilizing the DNA Replication Apparatus. Cancer Research, 75(15), 3197–3209.
  • Bio-protocol. (n.d.). Clonogenic survival assay. Retrieved from [Link]

  • PubMed. (n.d.). Clonogenic assay of cells in vitro. Retrieved from [Link]

  • Infante, J. R., et al. (2021).
  • Chen, M. S., et al. (2004). Cdc25B cooperates with Cdc25A to induce mitosis but has a unique role in activating cyclin B1–Cdk1 at the centrosome. The Journal of Cell Biology, 166(5), 625–632.
  • PubMed. (2013, September 17). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. Retrieved from [Link]

  • L-leucine, 1-((4-amino-4-carboxy-1-oxobutyl)amino)carbonyl)-. (2016). Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition. Oncotarget, 7(49), 81651–81666.
  • Zeman, M. K., & Cimprich, K. A. (2014). Causes and consequences of replication stress.
  • Chen, M. S., Ryan, C. E., & Piwnica-Worms, H. (2003). Chk1 kinase negatively regulates mitotic function of Cdc25A phosphatase through 14-3-3 binding. Molecular and Cellular Biology, 23(21), 7488–7497.
  • Zeman, M. K., & Cimprich, K. A. (2014). Causes and consequences of replication stress.
  • ResearchGate. (n.d.). Induction of ATR-CHK1 pathway activation and downstream signalling. Retrieved from [Link]

  • Zeman, M. K., & Cimprich, K. A. (2014). Causes and consequences of replication stress.
  • Zeman, M. K., & Cimprich, K. A. (2014). Causes and consequences of replication stress.
  • Zeman, M. K., & Cimprich, K. A. (2014). Causes and consequences of replication stress.
  • ResearchGate. (n.d.). Inhibition of Chk1 induces DNA damage in a dose-and time-dependent.... Retrieved from [Link]

  • Zeman, M. K., & Cimprich, K. A. (2014). Causes and consequences of replication stress.
  • Zeman, M. K., & Cimprich, K. A. (2014). Causes and consequences of replication stress.
  • ResearchGate. (n.d.). Effect of Chk1 inhibitors on cell cycle distribution after.... Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition. Retrieved from [Link]

  • Zeman, M. K., & Cimprich, K. A. (2014). Causes and consequences of replication stress.
  • MDPI. (2019, July 29). Co-Inhibition of the DNA Damage Response and CHK1 Enhances Apoptosis of Neuroblastoma Cells. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Disposal of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling, storage, and disposal of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide (CAS No. 72107-10-9). Due to the limited availability of specific safety and toxicity data for this compound, this guide synthesizes information from related chemical classes, including quinolinone derivatives and heterocyclic N-oxides, to establish a robust framework for risk mitigation. The protocols herein are grounded in the principles of chemical safety and regulatory compliance, emphasizing a cautious approach to minimize exposure and environmental impact.

Introduction and Scientific Context

This compound is a heterocyclic N-oxide derivative of a quinolinone core. Quinoline and its derivatives are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] The introduction of an N-oxide functional group can significantly alter a molecule's physicochemical properties, such as solubility and membrane permeability, and can be a key feature in the design of prodrugs that are activated under specific physiological conditions, like hypoxia.[4][5][6]

The N-oxide moiety is highly polar and can form strong hydrogen bonds.[4] While this can enhance aqueous solubility, it also implies potential for specific biological interactions. Certain heterocyclic N-oxides can be reduced in vivo to generate reactive radical species, a mechanism exploited in some cancer therapies.[5] This inherent reactivity necessitates careful handling to prevent unintended exposure and reactions. Given the therapeutic potential and biological activity of related structures, this compound should be treated as a potentially bioactive and hazardous substance.

Hazard Identification and Risk Assessment

As no comprehensive Safety Data Sheet (SDS) is publicly available for this compound, a risk assessment must be based on the known hazards of its parent structure and related compounds.

2.1. Inferred Hazards from Analogous Compounds

  • Parent Compound (2,2,4-Trimethyl-6(2H)-quinolinone): A supplier SDS for the non-oxidized parent compound indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317).[7] It is prudent to assume the N-oxide derivative carries, at a minimum, the same hazards.

  • Quinoline: The parent heterocycle, quinoline, is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[8] It is also toxic to aquatic life with long-lasting effects.[8][9]

  • Quinoline 1-oxide: The direct N-oxide of quinoline is listed as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • General Quinolinone Derivatives: Studies on various quinolinone derivatives have shown a range of toxicities, from slight to moderate, and some exhibit cytotoxic effects against cell lines.[1][2][11]

2.2. Summary of Potential Hazards

Based on the available data, researchers should assume that this compound is:

Hazard ClassDescriptionBasis of Assumption
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Extrapolated from quinoline and general N-oxide data.[12][13]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction (sensitization).Based on data for the parent quinolinone.[7]
Eye Damage/Irritation Causes serious eye irritation.Based on data for the parent quinolinone and quinoline 1-oxide.[7][10]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Inferred from quinoline 1-oxide.[10]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects or cancer.A significant hazard associated with the parent quinoline ring.[8]
Ecotoxicity Potentially toxic to aquatic life with long-lasting effects.A known hazard of many quinoline derivatives.[14]

This compound is intended for research use only and is not for diagnostic or therapeutic use. [15] Its toxicological properties have not been fully investigated. All handling should be performed by trained personnel familiar with procedures for handling potentially hazardous materials.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.

3.1. Engineering Controls

  • Chemical Fume Hood: All weighing, reconstitution, and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

3.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling the compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[12]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly.

  • Body Protection: Wear a lab coat, fully buttoned. For larger quantities or tasks with a high risk of splashing, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If engineering controls are not sufficient or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[16]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[17]

  • Remove contaminated clothing immediately and wash before reuse.

Experimental Protocols

4.1. Protocol for Reconstitution and Aliquoting

  • Preparation: Don all required PPE and perform all work within a chemical fume hood. Assemble all necessary materials (spatula, weigh boat, solvent, vials, etc.) beforehand.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. Use a spatula to gently transfer the solid.

  • Solubilization: Add the desired solvent to the vessel containing the compound. Cap and mix by vortexing or gentle agitation until fully dissolved.

  • Aliquoting: Dispense the solution into appropriately labeled, sealed storage vials.

  • Decontamination: Wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

4.2. Storage Protocol

  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[18]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[17]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Spill and Emergency Procedures

5.1. Small Spill (Solid or Solution)

  • Evacuate: Alert personnel in the immediate area.

  • Control: If safe to do so, prevent the spill from spreading.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) and carefully sweep it into a labeled hazardous waste container. Avoid raising dust.

    • For liquid spills, absorb with an inert material and place it in the waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation or other symptoms develop, seek medical attention.[20]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste. Disposal must comply with all federal, state, and local regulations.[21][22][23]

6.1. Waste Characterization

The compound should be classified as hazardous waste. Depending on the jurisdiction and specific waste characteristics, it may fall under categories such as toxicity (due to potential biological effects) or as a chemical with known hazards.[24][25]

6.2. Waste Segregation and Collection

  • Solid Waste: Unused or contaminated solid compound, contaminated lab supplies (e.g., weigh boats, gloves, paper towels), should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container compatible with the solvents used.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

6.3. Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of waste generated from research involving this compound.

G cluster_collection Step 1: Segregation & Collection cluster_container Step 2: Containment cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal start Waste Generated (Solid, Liquid, PPE) solid_waste Solid Waste (Compound, Contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinses) start->liquid_waste solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container Place in liquid_container Labeled Liquid Hazardous Waste Container (Solvent Compatible) liquid_waste->liquid_container Place in storage_area Designated Satellite Accumulation Area solid_container->storage_area Store in liquid_container->storage_area Store in ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) storage_area->ehs_pickup When full or time limit reached disposal_facility Transport to Licensed Hazardous Waste Facility ehs_pickup->disposal_facility Manifest & Transport

Caption: Waste Disposal Workflow Diagram.

References

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (n.d.). PubMed. Retrieved from [Link]

  • Hazardous Waste Program. (n.d.). Department of Environmental Protection, Commonwealth of Pennsylvania. Retrieved from [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? (2025, November 9). YouTube. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, May 19). Pandawa Institute Journals. Retrieved from [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate. Retrieved from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (n.d.). Brieflands. Retrieved from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS N-OXIDE IMPURITY. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Momentive. Retrieved from [Link]

  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. Retrieved from [Link]

  • Material Safety Data Sheet. (2010, June 10). ScienceLab.com. Retrieved from [Link]

  • 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Quinoline 1-oxide. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Quinoline - SAFETY DATA SHEET. (2025, May 13). pentachemicals. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center for optimizing the yield of 2,2,4-trimethyl-6(2H)-quinolinone 1-oxide synthesis.

Welcome to the technical support guide for the synthesis and optimization of 2,2,4-trimethyl-6(2H)-quinolinone 1-oxide. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule or similar quinoline derivatives. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

The synthesis of this target molecule is a multi-step process, typically involving the construction of the dihydroquinoline core followed by N-oxidation. This guide is structured to address potential challenges at each critical stage of the synthesis.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Initial Condensation to Form the Dihydroquinoline Core

Question: I am attempting to synthesize the 2,2,4-trimethyl-1,2-dihydroquinoline precursor via the acid-catalyzed condensation of an aniline derivative with acetone, but my yields are consistently below 40%. What factors should I investigate?

Answer: This is a classic challenge in syntheses analogous to the Doebner-von Miller or Combes reactions.[1] Low yields typically stem from suboptimal reaction conditions or catalyst inefficiency.

  • Causality & Solution:

    • Catalyst Choice is Critical: The reaction requires an acid catalyst to promote the key condensation and cyclization steps.[2]

      • Homogeneous Catalysts: Strong mineral acids like HCl or catalysts like iodine are effective but can lead to the formation of polymeric byproducts and present challenges in work-up and equipment corrosion.[3]

      • Heterogeneous Catalysts: Consider using solid acid catalysts such as micro-meso-macroporous zeolites (e.g., H-Y-MMM) or metal-modified tungstophosphoric acid.[4][5] These catalysts often exhibit higher selectivity, are easily recoverable by filtration, and can be reused, simplifying the purification process.[1]

    • Temperature Control: The reaction is typically performed at elevated temperatures (80-150°C).[2] However, excessive heat can promote polymerization and degradation. It is crucial to empirically determine the optimal temperature for your specific substrate and catalyst system. A gradual ramp-up and careful monitoring are advised.

    • Stoichiometry: While a stoichiometric excess of the acetone derivative is often used, a very large excess can complicate purification. Start with a molar ratio of approximately 1:3 (aniline:acetone) and optimize from there.

    • Water Removal: The condensation reaction generates water, which can inhibit the reaction. If your setup allows, using a Dean-Stark trap to remove water as it forms can significantly drive the reaction toward the product.

Issue 2: Incomplete N-Oxidation or Product Decomposition

Question: During the final N-oxidation step, my reaction either stalls with significant starting material remaining, or I observe the formation of multiple unidentified byproducts, suggesting decomposition. How can I improve this step?

Answer: The N-oxidation of heteroaromatic compounds is a delicate oxidative transformation. Success hinges on selecting an appropriate oxidant and maintaining strict control over the reaction conditions.

  • Causality & Solution:

    • Oxidant Potency and Byproducts:

      • m-Chloroperoxybenzoic Acid (m-CPBA): This is a common and effective oxidant for N-oxidation. However, a frequent issue is the difficulty in removing the m-chlorobenzoic acid byproduct during purification, which can reduce isolated yields.[6]

      • Hydrogen Peroxide (H₂O₂): Using H₂O₂ as the stoichiometric oxidant with a catalyst (e.g., methyltrioxorhenium) is a greener and often highly efficient alternative. The primary byproduct is water, simplifying work-up. However, this system can be sensitive to steric hindrance around the nitrogen atom.[6]

    • Stoichiometry of the Oxidant: Use of excess oxidant can lead to over-oxidation of the quinoline ring or other sensitive functional groups. It is recommended to start with 1.1-1.2 equivalents of the oxidant and monitor the reaction closely by TLC or LC-MS. Add the oxidant portion-wise to maintain better control over the reaction exotherm and rate.

    • Reaction Temperature: Most N-oxidations are performed at low temperatures (0°C to room temperature) to minimize side reactions. Running the reaction at elevated temperatures is a common cause of product decomposition.

    • Solvent Choice: The choice of solvent is crucial for solubility and reaction rate. Dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations. For H₂O₂ systems, polar solvents may be required. Ensure your starting material is fully dissolved before adding the oxidant.

Issue 3: Product Streaking and Poor Recovery During Column Chromatography

Question: My final product, 2,2,4-trimethyl-6(2H)-quinolinone 1-oxide, streaks badly on silica gel TLC plates and I get very low recovery after column chromatography. Is my product decomposing on the column?

Answer: Yes, this is a very likely scenario. The basic nitrogen of the quinoline ring and the polar N-oxide group can interact strongly with the acidic silanol groups on the surface of standard silica gel.[7] This interaction can lead to irreversible adsorption, tailing (streaking), and on-column degradation.

  • Causality & Solution:

    • Deactivate the Stationary Phase: Neutralize the acidic sites on the silica gel. This can be achieved by preparing your column slurry and eluent with a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine.[7]

    • Use an Alternative Stationary Phase:

      • Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.[7]

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar (which may be less likely for an N-oxide), reversed-phase chromatography can be effective.[7]

    • Non-Chromatographic Purification: Avoid chromatography altogether if possible.

      • Crystallization: As a polar, solid compound, your product may be amenable to recrystallization from a suitable solvent system. This method is highly effective for achieving high purity on a large scale.[8]

      • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the purified product back into an organic solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic principle behind N-oxidation? A1: The N-oxidation of a quinoline involves the nucleophilic attack of the nitrogen lone pair on an electrophilic oxygen atom provided by an oxidant like a peroxy acid (e.g., m-CPBA). The N-O bond is a 1,2-dipole, with the nitrogen being part of the aromatic ring. This bond is relatively weak and introduces significant electronic changes to the quinoline ring system, making the ortho (C2) and para (C4) positions more susceptible to nucleophilic attack.[6][9]

Q2: How does the 6-oxo group influence the synthesis strategy? A2: The 6-oxo group suggests that the synthesis should start from a para-functionalized aniline, such as p-aminophenol. The hydroxyl group in the precursor, 2,2,4-trimethyl-1,2-dihydro-6-quinolinol, is the precursor to the final quinolinone tautomer. This starting material choice is critical for installing the oxygen functionality at the correct position from the outset.

Q3: Can I monitor the progress of my reactions using Thin Layer Chromatography (TLC)? A3: Absolutely. TLC is an indispensable tool for monitoring these reactions.

  • For the Condensation: The product (dihydroquinoline) will be less polar than the starting aniline derivative.

  • For the N-Oxidation: The product (N-oxide) is significantly more polar than the starting dihydroquinoline due to the introduction of the polar N-O bond. A typical eluent system for analyzing the N-oxide would be a more polar mixture, such as 5-10% Methanol in Dichloromethane. Adding a drop of triethylamine to the TLC chamber can help reduce streaking.

Part 3: Experimental Protocols & Data

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: N-Oxidation p_aminophenol p-Aminophenol precursor 2,2,4-Trimethyl-1,2- dihydro-6-quinolinol p_aminophenol->precursor Acid Catalyst (e.g., Zeolite) Heat acetone Acetone acetone->precursor Acid Catalyst (e.g., Zeolite) Heat final_product 2,2,4-Trimethyl-6(2H)- quinolinone 1-Oxide precursor->final_product DCM 0°C to RT oxidant Oxidant (e.g., m-CPBA) oxidant->final_product DCM 0°C to RT

Sources

common byproducts in the synthesis of trimethyl-quinolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of trimethyl-quinolinone derivatives. As chemists and researchers, we understand that unexpected byproducts and low yields can be a significant bottleneck. This document moves beyond simple protocols to explain the causality behind common synthetic challenges, empowering you to optimize your reactions effectively.

Introduction: The Challenge of Selectivity

The synthesis of substituted quinolinones, valuable scaffolds in medicinal chemistry, is often accomplished via classical methods like the Conrad-Limpach and Knorr syntheses. While robust, these reactions are sensitive to conditions, and the use of substituted precursors like xylidines (dimethyl anilines) to produce trimethyl-quinolinones introduces challenges of regioselectivity and competing reaction pathways. This guide will address the most frequently encountered byproducts and provide a clear, mechanistically-grounded framework for troubleshooting.

Part 1: Troubleshooting Common Byproducts

This section is formatted as a series of frequently asked questions (FAQs) addressing specific issues you may encounter in the lab.

FAQ 1: I'm attempting a Conrad-Limpach synthesis of a 4-hydroxy-trimethyl-quinolinone derivative and getting a significant, unidentified byproduct, especially at lower temperatures. What could it be?

Answer: A very common but often unexpected byproduct in the Conrad-Limpach reaction, particularly when cyclization temperatures are not high enough, is a pyridinedione derivative .[1]

Causality and Mechanism: The Conrad-Limpach synthesis involves two key stages: (1) the formation of a β-aminoacrylate intermediate from an aniline and a β-ketoester, and (2) the thermal cyclization of this intermediate.[2] The desired pathway is an intramolecular Friedel-Crafts-type reaction (electrocyclization) onto the aromatic ring to form the quinolinone. However, an alternative cyclization can occur.

  • Desired Pathway (High Temperature): At temperatures typically above 240°C, the reaction has sufficient energy to overcome the activation barrier for the aromatic C-C bond formation, leading to the stable 4-hydroxyquinoline product.[3][4]

  • Byproduct Pathway (Lower Temperature): At lower temperatures (e.g., 120-180°C), a competing intramolecular condensation can occur where the amine attacks the ester carbonyl group. This pathway leads to the formation of a six-membered pyridinedione ring system instead of the desired quinolinone.[1]

Troubleshooting Protocol: Optimizing Thermal Cyclization

  • Verify Intermediate Formation: Before proceeding to high-temperature cyclization, confirm the formation of the β-aminoacrylate intermediate by TLC or ¹H NMR.

  • Solvent Selection: The boiling point of your solvent is critical. Traditional high-boiling solvents like Dowtherm A (BP = 257°C) or diphenyl ether (BP = 259°C) are used for a reason—they allow the reaction to reach the necessary temperature for efficient cyclization.[4] Mineral oil is a cheaper but often less convenient alternative.[4]

  • Temperature Control: A critical reaction temperature of at least 245°C is often required to minimize the formation of the pyridinedione byproduct.[1] Use a high-temperature thermometer and ensure even heating with a suitable heating mantle and stirrer.

  • Purification: If the byproduct has already formed, it can often be separated from the desired quinolinone using column chromatography on silica gel.

FAQ 2: My Knorr synthesis of a 2-hydroxy-trimethyl-quinolinone is yielding an isomeric quinolinone. Why is this happening?

Answer: In the Knorr synthesis, which cyclizes a β-ketoanilide to form a 2-hydroxyquinoline, you can get a significant amount of the isomeric 4-hydroxyquinoline as a byproduct. The ratio of these products is highly dependent on the concentration of the acid catalyst.[5]

Causality and Mechanism: The Knorr synthesis proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution. The nature of the cationic intermediate determines the final product.

  • Desired Pathway (High Acid Concentration): In a large excess of a strong acid like polyphosphoric acid (PPA) or sulfuric acid, a dicationic intermediate is formed. This "superelectrophile" is highly reactive and favors the direct cyclization to the 2-hydroxyquinoline.[5]

  • Byproduct Pathway (Low Acid Concentration): With a smaller amount of acid, a monocationic intermediate is favored. This species is less stable and can fragment back to the aniline and a keto-intermediate. The liberated aniline can then react with another molecule of the starting β-ketoanilide, ultimately leading to the formation of the thermodynamically more stable 4-hydroxyquinoline isomer via a pathway that resembles the Conrad-Limpach reaction.[5]

Data Summary: Effect of Acid on Knorr Synthesis Product Ratio

Starting MaterialAcid CatalystProduct FavoredReference
BenzoylacetanilideLarge Excess PPA2-Hydroxyquinoline[5]
BenzoylacetanilideSmall Amount PPA4-Hydroxyquinoline[5]

Troubleshooting Protocol: Controlling Acidity in Knorr Synthesis

  • Acid Choice and Amount: For preparative purposes, triflic acid has been recommended as a highly effective catalyst.[5] If using sulfuric acid or PPA, ensure a sufficient excess is used to promote the formation of the dicationic intermediate.

  • Slow Addition: Add the β-ketoanilide substrate slowly to the pre-heated acid with vigorous stirring to ensure homogeneity and prevent localized areas of low acid concentration.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and the ratio of the two isomers. If significant 4-hydroxyquinoline is forming, the acid concentration may be too low.

  • Purification: The 2-hydroxy and 4-hydroxy isomers often have different polarities and solubilities, allowing for separation by fractional crystallization or column chromatography.

FAQ 3: My reaction mixture is turning into a dark, tarry mess, and my yield is very low. What causes this and how can I prevent it?

Answer: The formation of tar is a common problem in many classical quinoline syntheses, including the Skraup and Doebner-von Miller reactions, and can also occur in Conrad-Limpach or Knorr syntheses under harsh conditions.[6][7] This is typically caused by the polymerization or degradation of reactive starting materials.

Causality and Mechanism:

  • Acid-Catalyzed Polymerization: Strong acids and high temperatures can promote the self-condensation (e.g., aldol condensation) of aldehyde or ketone starting materials.[8]

  • Oxidative Side Reactions: In syntheses that use oxidizing agents (like the Skraup reaction), harsh conditions can lead to over-oxidation and the formation of complex, high-molecular-weight byproducts.[7]

  • Starting Material Instability: Impurities in reagents can act as initiators for polymerization.[6]

Byproduct Formation Pathway

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Purification A Mix 2,4-Dimethylaniline, Ethanol, cat. HCl B Add Ethyl Acetoacetate A->B C Reflux 4h B->C D Evaporate Solvent C->D E Add Dowtherm A D->E F Heat to 250-255°C for 30 min E->F G Cool to <100°C F->G H Precipitate with Hexane G->H I Filter Solid H->I J Recrystallize I->J K Pure Product J->K

Caption: Workflow for Conrad-Limpach synthesis.

References

  • BenchChem. (n.d.). Navigating the Synthesis of 2,4,6-Trimethylquinoline: A Technical Support Guide.
  • Mótyán, G., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Magano, J., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry.
  • Sapkal, A., et al. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst. World Journal of Biology Pharmacy and Health Sciences.
  • De, A., & Krogstad, D. J. (2003). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Wang, C., et al. (2018). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances.
  • SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Magano, J. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
  • Molecules. (2025).
  • ResearchG
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • YouTube. (2021). Knorr Quinoline Synthesis Mechanism.
  • BenchChem. (n.d.).
  • Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society.

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Technical Support Center: Purification of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of crude 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide (CAS: 72107-10-9). This molecule is a quinolone derivative, notably an N-oxide, which may arise as a metabolite or oxidation product of the widely used antioxidant, Ethoxyquin, or its precursors.[1] Achieving high purity of this compound is critical for accurate downstream applications in biological assays, analytical standard development, and further synthetic chemistry.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and solve purification challenges effectively.

Section 1: Understanding Your Crude Material

Before attempting any purification, a foundational understanding of your crude product is essential. The synthetic route to this compound likely involves the oxidation of a 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) precursor, which itself is synthesized via the acid-catalyzed condensation of aniline and acetone.[2][3][4] This synthetic history dictates the likely impurity profile.

Q1: What are the most probable impurities in my crude this compound sample?

A1: Your crude product is likely a complex mixture. The impurities can be categorized based on their origin:

  • Impurities from TMQ Synthesis: The synthesis of the TMQ precursor is known to produce a mixture of oligomers (dimers, trimers, etc.), which may persist.[3][4] You may also have residual starting materials like aniline and acetone, or side-products from their condensation.

  • Incomplete Oxidation: The N-oxidation step may not proceed to completion, leaving unreacted TMQ or related dihydroquinoline precursors in your crude material.

  • Side-Products from Oxidation: The oxidation reaction can be aggressive, potentially leading to ring-opening or the formation of other oxidized species. The target molecule itself contains a reactive enone system that could undergo further reactions.

  • Residual Catalysts and Reagents: Acid catalysts used in the initial condensation[5] or oxidizing agents and their byproducts can contaminate the final product.

Q2: What are the key physicochemical properties I need to consider for purification?

A2: Understanding the physical properties of the target compound is crucial for designing an effective purification strategy. Key data is summarized in the table below.

PropertyValueSourceSignificance for Purification
Molecular Formula C₁₂H₁₃NO₂[6]Confirms the elemental composition.
Molecular Weight 203.24 g/mol [1][6]Useful for characterization (e.g., mass spectrometry).
Appearance Solid[7]Suggests recrystallization is a viable primary purification method.
Melting Point 105 - 108°C[7]A sharp melting point within this range is a key indicator of purity.
Solubility Slightly soluble in Chloroform; Slightly soluble in heated Methanol[7]This is critical information for selecting solvents for both recrystallization and chromatography.
Storage Conditions Refrigerator or -20°C[1][7]Indicates the compound may have limited long-term stability at room temperature.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, especially on a larger scale. The ideal solvent is one that dissolves the compound well when hot but poorly when cold.

Q3: I'm trying to perform a recrystallization, but my compound won't dissolve, even in boiling solvent. What should I do?

A3: This indicates that the solvent is too non-polar for your compound at that temperature. The N-oxide and quinolinone moieties introduce significant polarity.

  • Causality: The solute-solvent interactions are not strong enough to overcome the crystal lattice energy of your crude solid.

  • Solution: You need to increase the polarity of your solvent system.

    • Add a More Polar Co-solvent: If you are using a solvent like toluene or ethyl acetate, add a more polar solvent (e.g., methanol, ethanol, or acetone) dropwise to the boiling mixture until the solid dissolves. The goal is to create a binary solvent system that is just sufficient to dissolve the compound at reflux.

    • Switch to a More Polar Solvent: Based on available data, methanol is a good starting point.[7] Since it is only slightly soluble in heated methanol, you may need a relatively large volume of solvent, or you could try a slightly more polar solvent like ethanol or isopropanol. A patent for a related quinoline derivative successfully used aqueous acetone and aqueous ethanol solutions for recrystallization, which could be an excellent choice here.[8]

Q4: My compound dissolved, but upon cooling, it "oiled out" into a gooey liquid instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by impurities that depress the melting point or inhibit crystal lattice formation.

  • Causality: The compound is precipitating from the solution too rapidly, preventing the organized arrangement required for crystallization.

  • Solution Workflow:

    G A Oiling Out Occurs B Re-heat solution until homogeneous A->B C Add more of the primary (good) solvent B->C D Cool the solution much more slowly (e.g., insulated Dewar, leave overnight) C->D E Scratch inner wall of the flask with a glass rod D->E If no crystals form F Add a seed crystal (if available) D->F Alternatively G Successful Crystallization E->G F->G

    Caption: Troubleshooting workflow for "oiling out".

Q5: My recovery is very low after recrystallization. Where did my compound go?

A5: Low recovery is typically due to one of two reasons: using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality:

    • Excess Solvent: Too much solvent was used to dissolve the crude product, meaning the solution never reached saturation upon cooling, and a large amount of the product remained dissolved.

    • Inappropriate Solvent: The chosen solvent is too "good," meaning it dissolves a significant amount of the compound even at low temperatures.

  • Solutions:

    • Minimize Solvent: In your next attempt, use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add it in small portions.

    • Recover More Product: Cool the filtrate from your first crystallization in an ice bath or refrigerator (if not already done) to see if more product crashes out. Be aware this second crop may be less pure.

    • Change Solvent System: If recovery is still poor, the solubility curve is not steep enough. Try a different solvent or a binary solvent system where the compound is less soluble.

Experimental Protocol: Recrystallization from Aqueous Acetone

This protocol is adapted from a method used for similar quinoline derivatives.[8]

  • Dissolution: Place 1.0 g of the crude "this compound" in an Erlenmeyer flask. Add a stir bar. Add 10 mL of a 70% acetone / 30% water solution.

  • Heating: Heat the mixture on a hot plate with stirring. Bring it to a gentle boil. Continue adding the 70% acetone solution in small portions until all the solid has just dissolved.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Quickly pour the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold acetone to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and measure the melting point.

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

Q6: How do I select the right solvent system (mobile phase) for my column?

A6: The ideal solvent system should move your target compound to a retention factor (Rƒ) of 0.25-0.35 on a silica gel Thin-Layer Chromatography (TLC) plate.

  • Causality: An Rƒ in this range provides the optimal balance, ensuring the compound interacts sufficiently with the silica for separation to occur without requiring an excessive volume of solvent to elute.

  • Methodology:

    • Start with a 9:1 Hexanes:Ethyl Acetate mixture. Spot your crude material on a TLC plate and develop it in this solvent system.

    • Observe the Rƒ. If your compound remains at the baseline (Rƒ = 0), the solvent is not polar enough.

    • Increase Polarity. Prepare new systems with progressively higher polarity (e.g., 7:3 Hexanes:EtOAc, 1:1 Hexanes:EtOAc, then pure EtOAc). If the compound still has a low Rƒ, add a small percentage (1-2%) of methanol to the ethyl acetate.

    • Optimize. Continue adjusting the ratio until the Rƒ of your target compound is in the 0.25-0.35 range and it is well-separated from its nearest impurities.

Q7: My product is streaking or tailing on the TLC plate. What does this mean for my column?

A7: Streaking is a common problem with polar, nitrogen-containing compounds like quinolones. It indicates a very strong, and sometimes irreversible, interaction with the acidic silanol (Si-OH) groups on the silica gel surface.

  • Causality: The basic nitrogen of the quinoline ring or the polar N-oxide group can bind very tightly to the acidic silica gel. This can also happen if the sample is overloaded on the TLC plate.

  • Solutions:

    • Add a Modifier: Add a small amount of a competitive base to your mobile phase. Triethylamine (Et₃N) at 0.5-1% (v/v) is a common choice. It will bind to the most acidic sites on the silica, allowing your compound to travel more cleanly.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.

    • Check for Insolubility: Ensure your compound is fully dissolved in the spotting solvent. Streaking can occur if the compound crashes out at the origin.

Experimental Protocol: Silica Gel Flash Chromatography
  • TLC Optimization: Determine the optimal mobile phase that gives an Rƒ of ~0.3 for the target compound, as described in Q6. Let's assume a 1:1 Hexanes:Ethyl Acetate mixture is ideal.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight).

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top surface.

    • Apply pressure (flash chromatography) and begin collecting fractions.

  • Analysis:

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Section 4: Purity Assessment

Purification is incomplete without verification. Objective analytical data is required to confirm the identity and purity of your final product.

G cluster_0 Purification Complete cluster_1 Purity & Identity Confirmation A Purified Solid Obtained B TLC Analysis (Single Spot?) A->B C Melting Point (Sharp, in 105-108°C range?) A->C D NMR Spectroscopy (Correct structure, no impurity signals?) A->D E Mass Spectrometry (Correct molecular ion peak?) A->E F High Purity Confirmed B->F G Impurity Detected Re-purify or Re-evaluate B->G C->F C->G D->F D->G E->F

Caption: Workflow for post-purification analysis.

Q8: What analytical techniques should I use to confirm the purity of my final product?

A8: A combination of methods provides the most reliable assessment of purity.

  • Thin-Layer Chromatography (TLC): A quick and easy method. A pure compound should ideally show a single spot. Run the TLC in a few different solvent systems to be sure.

  • Melting Point: A pure crystalline solid has a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broaden. Your final product should melt sharply within the literature range of 105-108°C.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your compound. The proton and carbon spectra should be clean, with integrations matching the expected number of protons, and an absence of signals corresponding to likely impurities (e.g., aniline, residual solvents).

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will show a single major peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound (203.24 g/mol ).[6]

Section 5: Frequently Asked Questions (FAQs)

Q9: What are the correct storage conditions for the purified this compound?

A9: The compound should be stored in a tightly sealed container in a refrigerator or freezer (-20°C) to prevent degradation.[1][7]

Q10: Is this compound sensitive to light or air?

A10: While specific data is limited, many quinoline and N-oxide compounds can be sensitive to light and air.[9] It is best practice to store the compound in an amber vial or a vial wrapped in aluminum foil, and to minimize its exposure to air.

References

  • Wikipedia. (2023). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Google Patents. (2017). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Google Patents. (1988). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Retrieved from [Link]

  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. Retrieved from [Link]

  • Liu, Y., Gao, Q., Liu, L., & Shi, G. (2011). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Journal of the Korean Chemical Society, 55(5), 833-837. [This is an interpretation of the reference found, direct link not available in search results]

Sources

Technical Support Center: A Troubleshooting Guide for Quinolinone N-oxide Instability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone N-oxides. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with quinolinone N-oxide compounds in solution. As versatile intermediates and biologically active molecules, their integrity in experimental settings is paramount.[1][2] This document provides in-depth, experience-driven advice to help you diagnose, resolve, and prevent degradation, ensuring the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Instability

This section addresses the fundamental chemical principles governing the stability of quinolinone N-oxides. Understanding why a compound might be unstable is the first step toward preventing it.

Q1: What intrinsic properties of quinolinone N-oxides contribute to their potential instability in solution?

The instability of quinolinone N-oxides stems directly from the N-oxide functional group. The N+–O– bond is highly polar and possesses a significant dipole moment.[3] This bond makes the oxygen atom nucleophilic and the adjacent carbon atoms (primarily the C2 and C8 positions of the quinoline ring) electrophilic and susceptible to nucleophilic attack.[1][4] Furthermore, the N-oxide group can act as an oxidant, and the N-O bond is relatively weak, making it prone to deoxygenation (reduction) back to the parent quinoline.[5]

Q2: What are the primary external factors that can trigger the degradation of my compound?

Several common laboratory conditions can accelerate the degradation of quinolinone N-oxides. These factors can act alone or in concert:

  • pH: The stability of these compounds can be highly dependent on the pH of the solution.[6][7] Both strongly acidic and alkaline conditions can catalyze hydrolysis or other rearrangements. Aromatic N-oxides are weak bases, and protonation at low pH can alter their reactivity and stability.[3]

  • Light: Many aromatic heterocyclic compounds, including quinolines, are photosensitive.[8] Exposure to UV or even ambient laboratory light can provide the energy needed to trigger photolytic degradation, often leading to the formation of quinolin-2(1H)-ones or other rearranged products.[9][10]

  • Temperature: As with most chemical reactions, elevated temperatures increase the rate of degradation.[8][11] Long-term storage at room temperature may not be suitable for many derivatives.

  • Solvent: The choice of solvent is critical. Protic solvents like water and methanol can stabilize the N-oxide through hydrogen bonding, but may also participate in degradation reactions.[3] The purity of the solvent is also crucial, as impurities can catalyze decomposition.

  • Oxygen: Dissolved atmospheric oxygen can lead to oxidative degradation, especially for compounds with electron-rich substituents. This can manifest as a gradual change in the color of the solution.[12][13]

Q3: If my compound degrades, what are the most likely byproducts?

The degradation of a quinolinone N-oxide typically follows a few common pathways:

  • Deoxygenation (Reduction): This is often the primary degradation pathway, resulting in the formation of the corresponding parent quinoline. This can be problematic as the parent quinoline may have different biological activity and analytical properties.

  • Hydroxylation/Rearrangement: Especially under photolytic conditions, the N-oxide can rearrange to form quinolin-2(1H)-one (a carbostyril).[10] Other hydroxylated derivatives may also form.[14][15]

  • Ring Opening: Under harsh conditions (e.g., strong acid/base or potent oxidizers), the heterocyclic ring system can be cleaved.[16]

Q4: Why is my compound stable as a solid but degrades quickly once dissolved?

In a solid crystalline state, molecules are held in a fixed, low-energy lattice, which severely restricts their reactivity. Once dissolved, the molecules are solvated and free to move, increasing their kinetic energy and allowing them to interact with the solvent, dissolved gases (like oxygen), and other solutes.[11] This freedom of movement and increased interaction potential dramatically accelerates degradation reactions that are negligible in the solid state.

Section 2: Troubleshooting Guide - From Observation to Solution

This section is formatted to help you diagnose a problem based on your experimental observations and provides concrete steps for resolution.

Issue 1: My quinolinone N-oxide solution is changing color (e.g., turning yellow or brown).
  • Causality: A visible color change is a classic indicator of chemical degradation, most often due to the formation of conjugated, colored byproducts from oxidation or photodegradation.[8][13] The N-oxide itself may be colorless, but its degradants are not.

  • Troubleshooting & Validation Protocol:

    • Protect from Light: Immediately transfer your solution to an amber glass vial or wrap the container in aluminum foil. This is a simple, non-invasive step to test for photostability.[8]

    • De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. Store the resulting solution under an inert atmosphere.[12]

    • Analytical Verification: Use HPLC with a photodiode array (PDA) detector or UV-Vis spectroscopy to analyze the solution. A color change should correspond with the appearance of new peaks in the chromatogram or new absorption maxima in the UV-Vis spectrum.[17][18] This confirms that a chemical change has occurred.

Issue 2: A precipitate has formed in my stock solution or assay plate.
  • Causality: Precipitation can result from poor solubility, a change in the solution's pH that affects the compound's ionization state, or degradation to a less soluble byproduct. The solubility of quinoline derivatives is known to be highly pH-dependent.[7][19]

  • Troubleshooting & Validation Protocol:

    • Verify pH: Measure the pH of the solution. If it has shifted from the intended value, adjust it carefully. For aqueous buffers, ensure the buffer has sufficient capacity to resist pH changes.

    • Assess Solubility: Determine the intrinsic solubility of your compound in the chosen solvent system. You may need to use a co-solvent like DMSO or acetonitrile for highly lipophilic compounds.[20]

    • Characterize the Precipitate: Separate the precipitate from the supernatant by centrifugation. Wash the precipitate with a solvent in which it is insoluble, then dry it. Analyze both the redissolved precipitate and the supernatant by LC-MS or another suitable method.

      • If the precipitate is the parent compound, you have a solubility issue.

      • If the precipitate is a new chemical entity, you have a degradation issue leading to an insoluble product.

Issue 3: I'm observing a loss of biological activity or inconsistent results in my assays.
  • Causality: A decline in potency is a strong indicator of compound degradation. The measured concentration of your stock solution may no longer reflect the actual concentration of the active quinolinone N-oxide.[8] The presence of degradation products could also interfere with the assay.

  • Troubleshooting & Validation Protocol:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use from a solid, pure starting material. Avoid using aged solutions for sensitive experiments.

    • Quantify Before and After: Use a validated stability-indicating HPLC method (see Protocol 2) to measure the concentration of the active compound at the beginning of your experiment and from a control sample at the end. A significant decrease confirms instability under assay conditions.

    • Conduct a Forced Degradation Study: Proactively identify potential degradation pathways by subjecting your compound to stress conditions (see Protocol 1). This will help you predict instability and understand which degradants might be forming in your assay.[6]

Section 3: Visualization & Key Data

Visual tools and summary tables provide a quick reference for experimental design and troubleshooting.

Diagrams

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_validate Validation observe Instability Observed (Color Change, Precipitate, Lost Activity) is_photo Is it light-sensitive? observe->is_photo is_chemo Is it chemically reactive? (pH, Solvent, O2) is_photo->is_chemo No protect_light Protect from Light (Amber Vials, Foil) is_photo->protect_light Yes is_thermo Is it thermally labile? is_chemo->is_thermo No control_chem Optimize Solution (Buffer pH, Degas Solvent, Change Solvent) is_chemo->control_chem Yes control_temp Control Temperature (Store at 4°C, -20°C, or -80°C) is_thermo->control_temp Yes validate Validate Stability with Stability-Indicating HPLC Method protect_light->validate control_chem->validate control_temp->validate

Figure 1: A logical workflow for troubleshooting quinolinone N-oxide instability.

G cluster_pathways Degradation Pathways parent Quinolinone N-Oxide reduced Parent Quinoline parent->reduced Reduction (Deoxygenation) photo Quinolin-2(1H)-one parent->photo Photolysis / Rearrangement (Light Exposure) hydrolyzed Ring-Opened Products parent->hydrolyzed Hydrolysis (Harsh pH)

Figure 2: Common degradation pathways for quinolinone N-oxides in solution.

Data Tables

Table 1: Influence of Common Solvents on Stability

SolventPotential ImpactRecommendations & Causality
Water / Buffers Can promote hydrolysis.Stabilizes polar N-oxide but can act as a nucleophile. Use buffers to maintain optimal pH.[3][7]
Methanol / Ethanol Generally good, but can participate in reactions.Similar to water; can form stable hydrogen bonds. Ensure high purity.[3]
Acetonitrile (ACN) Often a good choice for stability.Aprotic and less reactive than alcohols. Good for analytical standards.[21]
DMSO Excellent for solubilization, but hygroscopic.Can absorb water, which may introduce hydrolytic instability. Use anhydrous grade and store properly.[20]

Table 2: Recommended Conditions for Forced Degradation Studies[6][8]

Stress ConditionReagent / MethodTypical ConditionsPurpose
Acid Hydrolysis 0.1 M HClRoom Temp or 60°CTo identify acid-labile points in the molecule.
Base Hydrolysis 0.1 M NaOHRoom TempTo identify base-labile points.
Oxidation 3% H₂O₂Room TempTo mimic oxidative stress and identify oxidation products.
Thermal Heat60-80°C (in solution)To assess thermal stability and accelerate other degradation pathways.
Photolytic UV Lamp (e.g., 254/365 nm)Ambient TempTo identify photosensitive degradation pathways.
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for proactively identifying potential degradation products and establishing the stability profile of your compound.[6][8]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of your quinolinone N-oxide in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition listed in Table 2.

  • Incubate: Expose the samples to their respective stress conditions. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and hydrolytic studies, a heated reaction block is ideal. For photolytic studies, use a validated photostability chamber.

  • Neutralize and Dilute: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze: Analyze all samples, including a time-zero control, using a stability-indicating HPLC method (Protocol 2).

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease of the active compound while separating it from all its degradation products without interference.[6]

  • Generate Degraded Samples: Use the samples generated from the Forced Degradation Study (Protocol 1), ensuring you have a mixture where the parent compound is approximately 80% degraded to ensure all major degradants are present.

  • Column and Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) with a common acid modifier like 0.1% formic acid or trifluoroacetic acid.

  • Optimize Gradient: Adjust the gradient slope, time, and initial/final organic solvent percentages to achieve baseline separation between the parent peak and all degradant peaks.

  • Detector Wavelength: Use a PDA detector to examine the UV spectra of all peaks. Select a wavelength that provides a good response for both the parent compound and the major degradants. If no single wavelength is suitable, use multiple wavelengths for quantification.

  • Validate Method: Perform a peak purity analysis (available in most chromatography software) on the parent peak in the stressed samples. The peak should be spectrally pure, confirming no co-elution with degradation products. This is the cornerstone of a trustworthy, self-validating method.

References

[3] Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC. (PubMed Central) [6] Pharma Stability: Troubleshooting & Pitfalls. (Verisk 3E) [1] A Comparative Analysis of the Reactivity of Substituted Quinoline N-Oxides: A Guide for Researchers. (Benchchem) [2] Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. (ResearchGate) [22] Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. (ResearchGate) [14] Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (ResearchGate) [23] Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. (ACS Publications) Improving the stability of Integerrimine N-oxide in analytical solvents. (Benchchem) [4] Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (PMC - NIH) [20] troubleshooting common problems in Quinoxidine experiments. (Benchchem) [24] Part III.* 8-Hydroxyquinoline N-Oxide. (Indian Academy of Sciences) [25] Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (PMC - NIH) [9] Primary photoprocesses in isoquinoline N-oxides. (Journal of the Chemical Society, Perkin Transactions 2) [26] Quinoline N-oxide hydrate. (Chem-Impex) [11] Strategies for Resolving Stability Issues in Drug Formulations. (Pharmaguideline) [15] Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (PubMed) [12] Amine oxide. (Wikipedia) [13] Technical Support Center: Troubleshooting Epiquinamine Instability in Solution. (Benchchem) [27] Medicinal Chemistry of Drugs with N-Oxide Functionalities. (ACS Publications) [28] A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. (ACS Publications) [5] Recent Developments in the Chemistry of Heteroaromatic N-Oxides. (Thieme Chemistry) [8] Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (Benchchem) [29] Quinoline N-oxide 97 64201-64-5. (Sigma-Aldrich) [30] Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. (PubMed) Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (ResearchGate) [31] Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. (MDPI) [7] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (ResearchGate) [32] Skeletal Editing of Pyridine and Quinoline N-Oxides Through Nitrogen to Carbon Single Atom Swap. (CCS Chemistry) [17] Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (PubMed) [33] Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (PMC) [10] Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. (Green Chemistry - RSC Publishing) [18] “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (IJNRD) [34] Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (Semantic Scholar) [19] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (PubMed) [16] Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (International Journal of Electrochemical Science) [35] C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. (RSC Publishing) [36] Quinoline N-oxide. (Chem-Impex) [37] Novel preparation method of quinoline n-oxide derivative with amide group. (Google Patents) [38] (A) Sequential functionalisation of Quinoline N-oxide; (B) Application... (ResearchGate)

Sources

Technical Support Center: Improving the Solubility of 2,2,4-trimethyl-6-quinolinone-1-oxide for Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 2,2,4-trimethyl-6-quinolinone-1-oxide for various assays. As a senior application scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower users to make informed decisions in their experimental design.

Troubleshooting Workflow: A Strategic Approach to Solubility Enhancement

When encountering solubility challenges with 2,2,4-trimethyl-6-quinolinone-1-oxide, a systematic approach is recommended. The following flowchart outlines a decision-making process to guide you through the selection of an appropriate solubilization strategy.

Caption: A decision tree for troubleshooting solubility issues with 2,2,4-trimethyl-6-quinolinone-1-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2,2,4-trimethyl-6-quinolinone-1-oxide is not dissolving in my aqueous assay buffer. What is the first step?

A1: The initial and most common step is to attempt solubilization in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose in biological assays due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2]

Initial Protocol:

  • Prepare a high-concentration stock solution of 2,2,4-trimethyl-6-quinolinone-1-oxide in 100% DMSO (e.g., 10-50 mM).

  • Vortex thoroughly. Gentle warming (to room temperature if stored cold) may aid dissolution.[3]

  • Serially dilute this stock solution into your aqueous assay buffer to achieve the desired final concentration.

Causality: The hydrophobic nature of the trimethyl-quinoline core is the primary reason for its poor aqueous solubility.[4] DMSO, a polar aprotic solvent, can effectively disrupt the crystal lattice forces of the solid compound and solvate the molecule.

Troubleshooting: If the compound precipitates upon dilution in the aqueous buffer, this indicates that the final concentration of DMSO is insufficient to maintain solubility. However, the concentration of DMSO in most cell-based assays must be kept low (typically below 0.5% to 1%) to avoid cytotoxicity.[5][6]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my assay medium. What should I do?

A2: This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs because the compound, while soluble in a high concentration of organic solvent, becomes supersaturated and crashes out when the solution becomes predominantly aqueous.

Strategies to Overcome Precipitation:

  • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific assay through a vehicle control experiment. Some cell lines can tolerate up to 1-2% DMSO for short-term assays.[6][7] If your assay allows for a higher DMSO concentration, this may be the simplest solution.

  • pH Adjustment: Quinoline derivatives are often weak bases.[8][9][10][11][12] The N-oxide functional group can also influence the molecule's pKa. By lowering the pH of your assay buffer, you may be able to protonate the molecule, forming a more soluble salt.

    Experimental Protocol for pH-Dependent Solubility:

    • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

    • Add a small aliquot of your DMSO stock solution to each buffer to a constant final concentration.

    • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

    • Visually inspect for precipitation or measure turbidity using a plate reader.

  • Use of Co-solvents: If DMSO alone is insufficient or cytotoxic at the required concentration, a combination of co-solvents can be explored. Ethanol is a common choice that can sometimes be used in conjunction with DMSO.

Co-solventTypical Final Concentration in AssayConsiderations
DMSO< 0.5% - 1%Cell line dependent toxicity.[14][15]
Ethanol< 1%Can have biological effects on its own.
Polyethylene Glycol 400 (PEG 400)< 5%Generally low toxicity.[16][17]

Data Presentation: Tolerability of Common Solvents in in vitro Assays.

Q3: pH adjustment and co-solvents have not sufficiently improved the solubility of my compound. What are the next steps?

A3: When basic solvent and pH manipulations are insufficient, advanced formulation strategies such as the use of cyclodextrins or surfactants should be considered.

Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble molecules, like 2,2,4-trimethyl-6-quinolinone-1-oxide, forming an "inclusion complex" that has enhanced aqueous solubility.[20][21][22]

Cyclodextrin_Complexation cluster_2 Water-Soluble Inclusion Complex compound 2,2,4-trimethyl-6-quinolinone-1-oxide complex [Compound-Cyclodextrin] compound->complex cyclodextrin Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.

Experimental Protocol for Cyclodextrin Complexation:

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Add an excess of solid 2,2,4-trimethyl-6-quinolinone-1-oxide to the HP-β-CD solution.

  • Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Surfactant-Mediated Solubilization:

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, thereby increasing their apparent solubility in aqueous solutions.[1]

Commonly Used Surfactants in Biological Assays:

SurfactantTypeConsiderations
Tween® 20/80Non-ionicGenerally well-tolerated in cell-based assays.[23][24]
Cremophor® ELNon-ionicCan have biological effects and toxicity.[23][24]
Pluronic® F-68Non-ionicOften used in cell culture for its shear-protective effects.

Causality: The amphipathic nature of surfactants allows them to bridge the gap between the hydrophobic compound and the aqueous solvent. The hydrophobic tails of the surfactant molecules associate with the compound, while the hydrophilic heads interact with water, forming a stable micellar dispersion.

Q4: Are there any potential downsides to using these solubilizing agents in my assay?

A4: Yes, it is crucial to consider that any excipient added to your assay has the potential to cause artifacts.

Potential Issues:

  • Cytotoxicity: As mentioned, DMSO and other organic solvents can be toxic to cells at higher concentrations. Surfactants can also disrupt cell membranes.

  • Assay Interference: Solubilizing agents can directly interact with assay components. For example, they might inhibit an enzyme, quench a fluorescent signal, or have biological activity themselves.

  • Misinterpretation of Results: If a solubilizing agent affects cell health or the assay itself, it can lead to false positive or false negative results.

Self-Validating System: To ensure the integrity of your results, it is imperative to run the following controls:

  • Vehicle Control: This is your assay system with the highest concentration of the solubilizing agent(s) used, but without your test compound. This will reveal any effects of the vehicle itself.

  • Positive and Negative Controls: These should be run in the presence of the vehicle to ensure that the assay is still performing as expected.

By carefully selecting your solubilization strategy and running the appropriate controls, you can confidently generate reliable data for 2,2,4-trimethyl-6-quinolinone-1-oxide in your assays.

References

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • SciSpace. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]

  • SciSpace. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

  • PubMed. (2009). Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators. Retrieved from [Link]

  • Solubility of Things. (n.d.). 8-Hydroxyquinoline N-Oxide. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • ResearchGate. (2009). The effects of common solubilizing agents on the intestinal membrane barrier functions and membrane toxicity in rats. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • PubMed. (2009). The effects of common solubilizing agents on the intestinal membrane barrier functions and membrane toxicity in rats. Retrieved from [Link]

  • Chem-Impex. (n.d.). Quinoline N-oxide hydrate. Retrieved from [Link]

  • Chem-Impex. (n.d.). Quinoline N-oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ACS Publications. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules? Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Part III. 8-Hydroxyquinoline N-Oxide*. Retrieved from [Link]

  • ResearchGate. (2021). In vivo toxicology of excipients commonly employed in drug discovery in rats. Retrieved from [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • mVOC. (n.d.). Quinoline. Retrieved from [Link]

  • PubMed. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • ResearchGate. (2018). Solubilizing Potential of Ionic, Zwitterionic and Nonionic Surfactants Towards Water Insoluble Drug Flurbiprofen. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Cheméo. (n.d.). Chemical Properties of Quinoline, 2,4,6-trimethyl- (CAS 2243-89-2). Retrieved from [Link]

  • ResearchGate. (2018). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • ResearchGate. (2019). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

  • RSC Publishing. (2022). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • Gyaanarth.com. (2024). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-trimethyl-6-(5-phenoxypentoxy)-1H-quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydro-6-quinolinol. Retrieved from [Link]

  • ResearchGate. (2022). 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. Retrieved from [Link]

Sources

Technical Support Center: Experimental Integrity of 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide (CAS 72107-10-9)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for CAS 72107-10-9, chemically known as 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. As this compound is a known metabolite and oxidation product of the antioxidant Ethoxyquin, its stability profile is closely related.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to mitigate degradation.

I. Understanding the Molecule: Chemical Profile and Inherent Instabilities

2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide is a quinoline derivative. Its structure, featuring a quinolinone core and a 1-oxide functional group, presents specific stability considerations. The parent compound, Ethoxyquin, is known to be susceptible to oxidation, hydrolysis, and photodegradation, and it is crucial to assume similar vulnerabilities for its N-oxide metabolite.[2][3]

Key Structural Features and Their Implications for Stability:

  • Quinolinone Core: This heterocyclic structure can be susceptible to oxidation and reduction reactions.

  • N-Oxide Group: The N-oxide functional group can be prone to reduction, potentially reverting to the parent amine.

  • Unsaturated System: The aromatic and conjugated system can be susceptible to photodegradation upon exposure to light.

II. Frequently Asked Questions (FAQs) on Degradation

Q1: I'm seeing a change in the color of my solid 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide sample. What could be the cause?

A change in color, typically darkening from a light yellow or white to brown, is a common indicator of degradation.[2] This is often due to oxidation and polymerization upon exposure to air and light.[2] To prevent this, always store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at the recommended low temperature.

Q2: My aqueous stock solution of the compound is showing a rapid loss of purity. What are the likely degradation pathways?

Aqueous solutions of quinoline derivatives can be susceptible to hydrolysis. The rate of hydrolysis for the parent compound, Ethoxyquin, is pH-dependent. It degrades faster in acidic conditions (pH 5) with a half-life of 3.7 days, compared to neutral (pH 7, half-life of 6.7 days) and basic conditions (pH 9, half-life of 9.3 days).[4] Therefore, for short-term storage of aqueous solutions, it is advisable to use a buffer with a pH of 7 or higher. However, for long-term storage, preparing fresh solutions is always the best practice.

Q3: I'm conducting a lengthy experiment under ambient light. Could this be affecting my results?

Yes, photodegradation is a significant concern. The parent compound, Ethoxyquin, undergoes rapid photolysis when exposed to UV and visible light.[5] To mitigate this, conduct your experiments in a light-protected environment. Use amber-colored vials or wrap your experimental vessels in aluminum foil. If possible, work in a room with minimal UV light exposure.

Q4: I need to heat my reaction mixture containing 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide. What is the thermal stability of this compound?

Thermal degradation is a critical factor. Studies on the parent compound, Ethoxyquin, show that it is the least thermally stable among several common antioxidants.[6] Significant degradation can occur at elevated temperatures. When heating is necessary, use the lowest effective temperature and for the shortest duration possible. Consider conducting a small-scale pilot experiment to assess the compound's stability at your desired temperature before proceeding with the main experiment.

III. Troubleshooting Guide: Identifying and Resolving Degradation Issues

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound.1. Analyze a freshly prepared standard: This will help confirm if the unexpected peaks are from degradation or an impure initial sample. 2. Review your experimental conditions: Check for exposure to light, extreme pH, or high temperatures. 3. Identify the degradants: The major degradation products of the parent compound, Ethoxyquin, are a dimer (EQDM) and a quinolone (QI).[7][8] These may also be present in your sample.
Loss of biological activity or inconsistent results. Compound degradation leading to a lower effective concentration.1. Perform a purity check: Use a validated analytical method (see Section V) to determine the concentration of the active compound in your stock and working solutions. 2. Prepare fresh solutions: Do not use old stock solutions, especially if they have been stored in clear vials or at room temperature. 3. Implement preventative measures: Follow the recommended storage and handling protocols outlined in Section IV.
Precipitate formation in the solution. Formation of insoluble degradation products or polymerization.1. Attempt to redissolve: Gentle warming and sonication may help, but be mindful of thermal degradation. 2. Filter the solution: Use a syringe filter to remove any precipitate before use. However, this will lower the concentration of your active compound. 3. Prepare a fresh solution: This is the most reliable solution to ensure the correct concentration and purity.

IV. Recommended Protocols for Handling and Storage

To maintain the integrity of 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide, adhere to the following protocols:

Storage Protocol
  • Solid Compound:

    • Temperature: Store at -20°C for long-term stability.[9] For short-term storage, a refrigerator (2-8°C) is acceptable.

    • Atmosphere: Store under an inert gas (argon or nitrogen) to prevent oxidation.

    • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Solutions:

    • Solvent: Prepare stock solutions in anhydrous organic solvents like ethanol, DMSO, or dimethylformamide.[9]

    • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[9] If necessary, use a buffer with a pH of 7 or higher and store at 2-8°C in the dark.

    • Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Handling Protocol
  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a laboratory coat.

  • Work Environment:

    • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

    • Light: Minimize exposure to direct sunlight and UV light. Use amber-colored labware or wrap containers in foil.[2]

  • Weighing and Solution Preparation:

    • Equilibrate the container to room temperature before opening to prevent moisture condensation.

    • For preparing solutions, purge the solvent of choice with an inert gas before dissolving the compound.[9]

V. Analytical Methods for Purity and Degradation Assessment

Regularly assessing the purity of your compound is crucial. The following methods are commonly used for the analysis of Ethoxyquin and its metabolites and can be adapted for 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide:

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A reliable method for quantifying the parent compound and its degradation products.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for identifying and quantifying the compound and its metabolites, even at low concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, but care must be taken to avoid thermal degradation of the analyte in the injector port.[7]

To minimize degradation during analysis, consider adding an antioxidant like ascorbic acid to your extraction solvent.

VI. Visualizing Degradation and Experimental Workflows

Potential Degradation Pathways

A 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide (CAS 72107-10-9) B Hydrolysis Products (e.g., ring opening) A->B H₂O / H⁺ or OH⁻ C Photodegradation Products (e.g., further oxidation, polymerization) A->C Light (UV/Vis) D Thermal Degradation Products A->D Heat E Reduction Product (2,2,4-Trimethyl-6(2H)-quinolinone) A->E Reducing Agents

Caption: Potential degradation pathways for 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide.

Recommended Experimental Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Receive and Store Compound (-20°C, dark, inert gas) B Prepare Fresh Stock Solution (Anhydrous solvent, inert gas) A->B C Purity Check (HPLC/LC-MS) (Establish baseline) B->C D Conduct Experiment (Light protection, controlled temp/pH) C->D E In-process Stability Check (Optional, for long experiments) D->E F Sample Analysis (HPLC/LC-MS) E->F G Compare to Baseline (Assess degradation) F->G

Caption: Recommended workflow to ensure experimental integrity.

VII. References

Sources

Technical Support Center: Troubleshooting Side Reactions in the Functionalization of Trimethyl-quinolinone Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address common challenges and side reactions encountered during the functionalization of trimethyl-quinolinone oxides. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying mechanistic insights to empower your research and development.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing a mixture of C2 and C8 functionalized products?

Answer: The regioselectivity of C-H functionalization on quinoline N-oxides is a delicate balance of electronic and steric factors, heavily influenced by the catalytic system.[1][2] The N-oxide group acts as a powerful directing group, activating the C2 and C8 positions.[2][3] The choice of metal catalyst, ligands, and solvents plays a crucial role in determining the preferred site of reaction.[2][4]

For instance, palladium catalysts often favor C2 functionalization.[5][6] However, altering the reaction conditions, such as using specific palladium salts (e.g., PdCl₂) or employing polar acidic solvents like acetic acid, can steer the selectivity towards the C8 position.[2][5] This shift is attributed to the differential stabilization of the transition states leading to either the C2 or C8 product.[2][4] Computational studies have shown that the formation of a 5-membered metallacycle intermediate for C8 activation is often more stable than the 4-membered ring required for C2 activation, making C8 functionalization thermodynamically favored under certain conditions.[7]

FAQ 2: My reaction is sluggish, and I'm getting a significant amount of starting material back. What can I do?

Answer: Low conversion rates can stem from several factors, including catalyst deactivation, insufficient activation of the C-H bond, or unfavorable reaction kinetics. Additives can play a critical role in overcoming these hurdles. For example, in iridium-catalyzed C8 amidation, the addition of an acid like acetic acid has been shown to be crucial for the rate-determining protodemetalation step.[8] Similarly, in some palladium-catalyzed arylations, silver salts such as Ag₂CO₃ or Ag₃PO₄ can dramatically improve both conversion and regioselectivity.[2][6] These additives can act as co-catalysts or halide scavengers, facilitating the catalytic cycle.

FAQ 3: I'm observing deoxygenation of the N-oxide as a major side product. How can I prevent this?

Answer: Deoxygenation of the N-oxide to the parent quinoline is a common side reaction, particularly under reductive conditions or at elevated temperatures.[9][10] The N-O bond is relatively weak and can be cleaved in the presence of certain reagents or catalysts.[11] Some reaction protocols intentionally utilize this deoxygenation as part of a tandem functionalization-reduction sequence.[3]

To minimize unwanted deoxygenation, consider the following:

  • Milder Reaction Conditions: If possible, lower the reaction temperature. N-oxides can be thermally unstable at higher temperatures.[9]

  • Choice of Reagents: Avoid strongly reducing agents unless a one-pot deoxygenation is desired. Some reagents, like PPh₃, are known to facilitate deoxygenation.[12]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate reductive side reactions.[13]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - A Mixture of C2 and C8 Isomers

Symptom: ¹H NMR or LC-MS analysis of the crude reaction mixture shows the presence of both the desired C8-functionalized product and the isomeric C2-functionalized byproduct.

Causality: The electronic nature of the quinoline N-oxide makes both the C2 and C8 positions susceptible to electrophilic attack and metallation.[14] The balance between kinetic and thermodynamic control, dictated by the catalyst, ligands, and solvent, determines the final product ratio.[2][7]

Troubleshooting Workflow

start Poor Regioselectivity (C2/C8 Mixture) catalyst Modify Catalyst/Ligand System start->catalyst Initial Step solvent Screen Solvents catalyst->solvent If selectivity is still low additives Introduce Additives solvent->additives For further optimization outcome Improved C8 Selectivity additives->outcome

Caption: Troubleshooting poor regioselectivity.

Detailed Protocols

Protocol 1: Catalyst and Ligand Modification

  • Rationale: The steric and electronic properties of the catalyst and its ligands directly influence the transition state energies for C2 versus C8 activation.[2]

  • Procedure:

    • If using a palladium catalyst, switch from Pd(OAc)₂ to PdCl₂. PdCl₂ has been shown to favor C8 activation in some systems.[5]

    • Experiment with different ligands. For instance, bulky ligands may sterically hinder approach to the C2 position, favoring C8 functionalization.[1] Conversely, in some palladium-catalyzed reactions, phosphine-free conditions can promote C8 selectivity.[2]

Protocol 2: Solvent Screening

  • Rationale: The polarity and coordinating ability of the solvent can stabilize one reaction pathway over another.[4]

  • Procedure:

    • Screen a range of solvents with varying polarities.

    • For palladium-catalyzed C8 arylation, consider using polar acidic solvents like acetic acid, which has been reported to significantly enhance C8 selectivity.[2][4]

Protocol 3: Utilizing Additives

  • Rationale: Additives can act as co-catalysts, modifiers, or scavengers to improve reaction efficiency and selectivity.[2][8]

  • Procedure:

    • For Pd-catalyzed C8-arylation, introduce silver salts like Ag₃PO₄.[2]

    • In Ir-catalyzed amidations, the addition of an acid like pivalic acid or acetic acid can be beneficial.[2][8]

ParameterCondition A (Favors C2)Condition B (Favors C8)Reference
Catalyst Pd(OAc)₂PdCl₂ or Rh(III)/Ir(III) complexes[5][8]
Solvent Non-coordinating (e.g., Toluene)Polar acidic (e.g., Acetic Acid)[2][4]
Additives -Silver salts (e.g., Ag₃PO₄), Acetic Acid[2][8]

Table 1. General Conditions Influencing Regioselectivity.

Issue 2: Formation of 2-Quinolinone Byproducts

Symptom: Characterization of the product mixture reveals the presence of a 2-quinolinone derivative, indicating both C-H functionalization and oxidation of the quinoline core.

Causality: In the presence of water and certain palladium catalysts like PdCl₂, C8-H activation can be accompanied by the formation of 2-quinolinones.[5] This side reaction involves the attack of a hydroxide ion at the C2 position, followed by a series of rearrangements and reductive elimination.[5]

Troubleshooting Workflow

start 2-Quinolinone Byproduct Formation anhydrous Ensure Anhydrous Conditions start->anhydrous First line of defense catalyst Re-evaluate Catalyst Choice anhydrous->catalyst If byproduct persists outcome Minimized Quinolinone Formation catalyst->outcome

Caption: Mitigating 2-quinolinone formation.

Detailed Protocols

Protocol 1: Ensuring Anhydrous Conditions

  • Rationale: The formation of the 2-quinolinone byproduct is often initiated by the presence of water.[5]

  • Procedure:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Run the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Catalyst Re-evaluation

  • Rationale: The propensity for 2-quinolinone formation is catalyst-dependent.[5]

  • Procedure:

    • If using PdCl₂ and observing this side reaction, consider switching to a different palladium source, such as Pd(OAc)₂, which may favor a different reaction pathway that does not lead to the quinolinone.[5]

    • Alternatively, explore rhodium or iridium catalysts, which have been shown to be effective for C8 functionalization without promoting this specific side reaction.[8]

Issue 3: Incomplete Reaction and/or Deoxygenation without Functionalization

Symptom: The reaction yields a mixture of unreacted starting material and the deoxygenated trimethyl-quinoline, with little to no desired functionalized product.

Causality: This can occur if the conditions are sufficiently harsh to cause deoxygenation but are not optimized for the C-H activation and functionalization steps. It can also be a sign of catalyst poisoning or a reaction pathway that favors reduction over functionalization. For example, some reagents can act as reducing agents for the N-oxide.[13]

Troubleshooting Workflow

start Deoxygenation without Functionalization temp Optimize Temperature start->temp reagents Screen Reagents and Additives temp->reagents atmosphere Control Reaction Atmosphere reagents->atmosphere outcome Successful C-H Functionalization atmosphere->outcome

Caption: Overcoming premature deoxygenation.

Detailed Protocols

Protocol 1: Temperature Optimization

  • Rationale: High temperatures can promote thermal decomposition and deoxygenation of the N-oxide.[9]

  • Procedure:

    • Run a temperature screen, starting from a lower temperature (e.g., 80 °C) and gradually increasing it.

    • Monitor the reaction at each temperature by TLC or LC-MS to find the optimal balance between functionalization and decomposition.

Protocol 2: Reagent and Additive Screening

  • Rationale: The choice of coupling partner and additives can significantly influence the reaction outcome. Some reagents may be more prone to acting as reducing agents.

  • Procedure:

    • Ensure that the coupling partner is stable under the reaction conditions.

    • Re-evaluate the necessity of any additives that might have reducing properties.

    • In some cases, the addition of a mild oxidant can help to maintain the catalytic cycle and prevent reductive pathways, although this must be done carefully to avoid over-oxidation of the substrate.

References

  • Yuan, D., et al. (2017). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. Available at: [Link]

  • Kim, J. Y., & Chang, S. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation. Angewandte Chemie International Edition. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem.
  • Kłosiński, M., & Wicha, J. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Improving regioselectivity in the synthesis of disubstituted quinolines. BenchChem.
  • Kłosiński, M., & Wicha, J. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • Li, J., et al. (2023). Gold-catalyzed C3-H functionalization of quinoline N-oxides.
  • Li, J., et al. (2023). Gold-catalyzed C3-H functionalization of quinoline N-oxides.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2015).
  • Yu, X., et al. (2017). Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Lledós, A., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. Available at: [Link]

  • Reddy, T. R., & Sureshbabu, P. (2019). Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. ACS Publications. Available at: [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research.
  • Chang, S., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. Available at: [Link]

  • Chen, X., et al. (2017). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines.
  • Dong, D., et al. (2020). Recent Progress in the Functionalization of Quinoline N-Oxide. Chinese Journal of Organic Chemistry.
  • Budnikova, Y. H., et al. (2021). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Available at: [Link]

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Technical Support Center: Characterization of Quinolinone N-Oxide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of quinolinone N-oxide isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, separation, and structural elucidation of these compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: We've synthesized a quinolinone N-oxide, but we suspect a mixture of isomers. What is the first step to confirm this?

The most immediate and informative first step is to use a high-resolution analytical technique to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or, ideally, a Mass Spectrometer (MS) is the recommended starting point.

  • Why HPLC-MS? Isomers will have the same mass, but they often exhibit different retention times on a chromatographic column due to subtle differences in polarity and structure. The mass spectrometer will confirm that the separating peaks correspond to the expected molecular weight of your target compound.

Q2: Our main challenge is the poor separation of isomers by HPLC. What parameters should we optimize?

Co-elution is a frequent issue. Here is a systematic approach to optimizing your HPLC method for isomer separation:

  • Column Chemistry: Start with a standard C18 column. If separation is inadequate, consider columns with different selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative pi-pi interactions that may resolve closely related isomers. For highly polar isomers, a polar-endcapped C18 or a polar-embedded column might be beneficial.

  • Mobile Phase Composition: Fine-tuning the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH can significantly impact selectivity. A shallow gradient or even isocratic elution can improve the resolution between closely eluting peaks.

  • Temperature: Column temperature affects viscosity and mass transfer. Experiment with a range (e.g., 25°C to 50°C) as it can sometimes surprisingly improve resolution.

  • Ion-Pairing Reagents: For isomers with ionizable groups, adding an ion-pairing reagent to the mobile phase can enhance separation.[1]

Q3: How can we definitively identify the substitution pattern of our quinolinone N-oxide isomers?

Definitive structural elucidation requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are powerful for assigning the substitution pattern.[2] The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the position of substituents. The N-oxide group also induces specific shifts in the neighboring protons and carbons which can be diagnostic.[3][4]

  • Mass Spectrometry: While isomers have the same mass, their fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer can be different and highly informative.[5][6]

Troubleshooting Guides

Guide 1: Differentiating Isomers by Mass Spectrometry

Problem: My quinolinone N-oxide isomers have identical precursor masses and co-elute, making them indistinguishable by LC-MS.

Underlying Principle: Positional isomers can exhibit distinct fragmentation pathways in tandem MS (MS/MS) due to differences in bond stabilities and the influence of substituent positions on charge localization. A characteristic fragmentation of N-oxides is the loss of an oxygen atom ([M+H-O]⁺) or a hydroxyl radical ([M+H-OH]⁺).[5] The relative abundance of these and other fragment ions can serve as a fingerprint for each isomer.

Troubleshooting Workflow:

cluster_0 MS/MS Troubleshooting for Co-eluting Isomers start Inject sample directly into MS or use a broad LC peak ms_ms Acquire high-resolution MS/MS spectra for the [M+H]⁺ ion start->ms_ms analyze Analyze fragmentation patterns ms_ms->analyze compare Compare relative intensities of key fragment ions analyze->compare differentiate Differentiation Achieved compare->differentiate Distinct patterns no_diff No significant difference observed compare->no_diff Similar patterns

Caption: Workflow for differentiating isomers using MS/MS.

Step-by-Step Protocol:

  • Direct Infusion or Broad Peak Injection: If co-elution is severe, perform a direct infusion of the sample into the mass spectrometer or inject onto the LC and acquire MS/MS data across the entire broad peak.

  • Optimize Collision Energy: Acquire MS/MS spectra at varying collision energies (a ramped or stepped approach is ideal). This will help in observing both low-energy (more stable fragments) and high-energy (more extensive fragmentation) dissociations.

  • Identify Diagnostic Fragments:

    • Look for the characteristic loss of a hydroxyl radical (-OH, m/z 17).[5]

    • Observe the loss of an oxygen atom (-O, m/z 16).[5][7]

    • Look for losses related to other substituents on the quinolinone ring (e.g., loss of CO, H₂O from a carboxylic acid or hydroxyl group).[8]

    • Pay close attention to the relative abundance of these fragments. One isomer might predominantly lose -OH, while another might show a more prominent -O loss.

Data Interpretation Table:

FeatureIsomer A (Hypothetical)Isomer B (Hypothetical)Rationale
Precursor Ion (m/z) 250.1250.1Isomers have the same molecular weight.
[M+H-OH]⁺ Intensity HighLowProximity of a substituent to the N-oxide may favor or hinder this loss.
[M+H-O]⁺ Intensity LowHighElectronic effects of substituents can influence the N-O bond strength.
Other Fragments m/z 150 (loss of X)m/z 180 (loss of Y)Different substitution patterns lead to unique fragmentation pathways.
Guide 2: Resolving Isomers by Chromatography

Problem: My isomers are still not separating even after optimizing the mobile phase.

Underlying Principle: Chromatographic separation is governed by the differential partitioning of analytes between the stationary and mobile phases. When isomers have very similar polarities, a standard reversed-phase mechanism may not be sufficient. Exploiting alternative interaction mechanisms is key.

Troubleshooting Workflow:

cluster_1 Chromatographic Resolution Workflow start Initial C18 separation is poor change_column Switch to a column with different selectivity (e.g., Phenyl-Hexyl, PFP) start->change_column optimize_mobile Re-optimize mobile phase (ACN vs. MeOH, pH, gradient) change_column->optimize_mobile change_technique Consider alternative chromatography modes optimize_mobile->change_technique Still co-eluting resolved Separation Achieved optimize_mobile->resolved Successful hilic HILIC for polar isomers change_technique->hilic ccc Counter-Current Chromatography (CCC) for preparative separation change_technique->ccc

Caption: Decision tree for optimizing chromatographic separation.

Step-by-Step Protocol:

  • Systematic Column Screening:

    • PFP (Pentafluorophenyl) Column: Recommended for aromatic compounds with electron-withdrawing or electron-donating groups. The fluorine atoms provide unique dipole-dipole and pi-pi interactions.

    • Phenyl-Hexyl Column: Offers alternative pi-pi interactions compared to C18, which can be beneficial for aromatic isomers.

  • Mobile Phase pH Adjustment: If your isomers contain acidic or basic functional groups, altering the mobile phase pH can change their ionization state and dramatically affect retention and selectivity.

  • Consider HILIC: For very polar quinolinone N-oxide isomers that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.

  • Preparative Scale Separation: For obtaining pure isomers for further studies, consider techniques like pH-zone-refining counter-current chromatography (CCC), which has been successfully used for separating quinoline isomers.[9]

Guide 3: Interpreting NMR Data for Isomer Assignment

Problem: The ¹H NMR spectrum of my product is complex, and I can't assign the aromatic signals to a specific isomer.

Underlying Principle: The N-oxide group and other substituents on the quinolinone ring system create distinct electronic environments for each proton, resulting in unique chemical shifts and coupling patterns. Two-dimensional NMR techniques are essential for unambiguously connecting protons and carbons.

Step-by-Step Protocol:

  • Acquire High-Quality 1D Spectra: Obtain high-resolution ¹H and ¹³C spectra.

  • Run a COSY Experiment: A Correlation Spectroscopy (COSY) experiment will reveal which protons are spin-coupled to each other. This is crucial for tracing the connectivity of protons around a ring. For example, you can walk through the spin system of the protons on the carbocyclic ring.

  • Run an HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key to connecting different fragments of the molecule. For instance, a proton on one ring can show a correlation to a carbon on the other ring, confirming the overall structure.

  • Compare with Literature/Prediction: Compare your observed chemical shifts with known data for similar quinolinone N-oxides or use NMR prediction software to help in the assignment. The deshielding effect of the N-oxide on the alpha carbons (C2 and C10 in sparteine N1-oxide, for example) can be a significant clue.[3][4]

References

  • A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (2003). International Journal of Mass Spectrometry, 230(2-3), 123-133.
  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (2024). Journal of Medicinal Chemistry.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH.
  • Paper Chromatography of quinoline-N-oxide Derivatives. (1962).
  • Separation of 8-Quinolinol, N-oxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Novel preparation method of quinoline n-oxide derivative with amide group. (n.d.).
  • Quinoline-N-oxide(1613-37-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (n.d.). [Source not available].
  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. (n.d.). PMC - NIH.
  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (n.d.).
  • Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. (1996). Journal of Mass Spectrometry, 31(6), 676-80.
  • Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of the color additive D&C Yellow No. 10 (quinoline yellow) by pH-zone-refining counter-current chromatography. (2001).
  • Mass Spectrometry - Fragmentation P
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). [Source not available].
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chrom
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC - PubMed Central.
  • Quinoline - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (2000). Analytical Chemistry, 72(6), 1352-9.
  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. (n.d.).
  • NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. (n.d.). PMC - NIH.
  • A Comparative Guide to Analytical Methods for 9-Angeloylretronecine N-oxide Detection. (n.d.). Benchchem.
  • (PDF) NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. (2008).
  • Validated Analytical Methods for the Quantification of Sceleratine N-oxide: A Compar
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PMC - PubMed Central.

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refining experimental conditions for reproducible results with "6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for "6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide" (CAS 72107-10-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and achieve reproducible, high-quality experimental outcomes. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the scientific principles behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered when working with this compound.

Q1: I'm having trouble dissolving the compound. What are the recommended solvents and conditions?

A1: this compound is a solid with limited solubility.[1] For optimal dissolution, consider the following:

  • Initial Solvent Screening: The compound is slightly soluble in chloroform and methanol, with heating improving solubility in the latter.[1]

  • Polarity Considerations: As an N-oxide, the molecule possesses a highly polar N⁺–O⁻ bond, which imparts some hydrophilic character.[2] However, the trimethyl-quinolinone backbone is largely non-polar. This dual nature can make solvent selection challenging. For analogous non-polar quinoline derivatives, organic solvents are generally more effective than water.[3]

  • Recommended Solvents: For most applications, starting with heated methanol is a good approach. If solubility issues persist, a co-solvent system (e.g., a mixture of methanol and a small amount of a more non-polar solvent) might be effective.

  • Sonication: Gentle sonication can aid in dissolving the compound, but be mindful of potential degradation with prolonged exposure or high energy.

Q2: My experimental results are inconsistent. What factors could be affecting the stability and reproducibility of my experiments?

A2: Inconsistent results with N-oxide compounds can stem from several factors related to their inherent chemical reactivity and stability.

  • Hygroscopicity: N-oxides are often hygroscopic due to their ability to accept hydrogen bonds.[4] Moisture absorption can alter the effective concentration of your stock solutions and introduce variability.

  • Redox Activity: The N-oxide group can be susceptible to reduction, especially in the presence of certain enzymes or reducing agents in your experimental system.[2] This can lead to the formation of the parent quinolinone, which may have different biological or chemical properties.

  • Photostability: Some N-oxides can be sensitive to light. While specific data for this compound is limited, it is a good practice to protect solutions from direct light, especially during long-term storage or extended experimental procedures.

  • Residual Oxidants: If you have synthesized the N-oxide in-house, be aware that residual hydrogen peroxide (a common oxidizing agent in N-oxide synthesis) can interfere with your experiments.[2] H₂O₂ has its own oxidative and biological activities that could be confounding.[2]

Q3: I'm observing unexpected side products in my reaction. What are some common side reactions with quinolinone N-oxides?

A3: While specific reaction pathways are highly dependent on your experimental conditions, N-oxides can participate in several characteristic reactions.

  • Rearrangements: Under certain conditions (e.g., treatment with acetic anhydride), N-oxides can undergo rearrangements like the Meisenheimer rearrangement.[2]

  • Deoxygenation: As mentioned, reduction of the N-oxide to the parent quinoline is a common transformation. This can be a desired step in some synthetic routes or an unwanted side reaction.

  • Electrophilic and Nucleophilic Substitutions: The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, similar to benzene and pyridine.[5] The N-oxide group can influence the regioselectivity of these reactions.

Section 2: Troubleshooting Guides & Protocols

This section provides structured approaches to overcoming common experimental hurdles.

Guide 1: Achieving Consistent and Complete Solubilization

Inconsistent solubilization is a primary source of non-reproducible results. This guide provides a systematic approach to preparing stable, accurate stock solutions.

Protocol 1.1: Step-by-Step Solubilization Workflow
  • Material Handling:

    • Equilibrate the vial of this compound to room temperature before opening to minimize moisture condensation.

    • Weigh the required amount of the solid in a controlled environment (e.g., a glove box with low humidity if available).

  • Solvent Selection and Preparation:

    • Start with HPLC-grade methanol.

    • If initial attempts fail, consider a co-solvent system. A table of suggested starting points is provided below.

  • Dissolution Process:

    • Add the solvent to the solid.

    • Gently warm the mixture in a water bath (not exceeding 40-50°C) while stirring.

    • If solids persist, sonicate in short bursts (1-2 minutes) in a bath sonicator, allowing the solution to cool between bursts.

    • Visually inspect for any undissolved particulates against a dark background.

  • Filtration and Storage:

    • Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any microparticulates.

    • Store the stock solution in an amber vial at the recommended storage temperature (refrigerator) to protect from light and degradation.[1]

Data Presentation: Solvent System Comparison
Solvent System (v/v)Temperature (°C)ObservationsRecommended Use Case
100% Methanol40Slight heating required for complete dissolution of moderate concentrations.[1]General purpose, initial screening.
90% Methanol / 10% Chloroform25Improved solubility at room temperature compared to pure methanol.When heating is undesirable.
80% Methanol / 20% DMSO25High solubilizing power, but consider DMSO's potential biological effects.In vitro assays where DMSO is a common vehicle.
Visualization: Solubilization Workflow

Solubilization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization A Weigh Compound C Add Solvent A->C B Select Solvent System B->C D Warm & Stir C->D E Sonicate (if needed) D->E Incomplete dissolution F Visual Inspection D->F Complete dissolution E->F G Filter (0.22 µm) F->G H Store Appropriately G->H

Caption: Step-by-step workflow for consistent solubilization.

Guide 2: Mitigating Instability and Ensuring Experimental Reproducibility

This guide focuses on best practices to minimize variability arising from the chemical nature of the N-oxide.

Protocol 2.1: Best Practices for Handling N-Oxide Compounds
  • Inert Atmosphere: For reactions sensitive to oxidation or reduction, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Moisture Control: Use anhydrous solvents when possible and store the solid compound in a desiccator.

  • Light Protection: Always store stock solutions and conduct experiments in a manner that minimizes light exposure (e.g., use amber vials, cover flasks with aluminum foil).

  • Temperature Control: N-oxides can be thermally labile. Avoid excessive heating during dissolution and reactions.[6]

  • Control Experiments:

    • Run a parallel experiment with the parent quinolinone (without the N-oxide) to determine if any observed effects are due to in-situ reduction.

    • Include a vehicle-only control to account for any effects of the solvent system.

Visualization: Factors Affecting Reproducibility

Reproducibility_Factors cluster_chemical Chemical Factors cluster_procedural Procedural Factors center Reproducible Results A Solubility A->center B Stability (Redox, Photo) B->center C Hygroscopicity C->center D Solvent Purity D->center E Temperature Control E->center F Atmospheric Conditions F->center

Caption: Key factors influencing experimental reproducibility.

Section 3: Synthesis and Reaction Troubleshooting

For researchers synthesizing or modifying this compound, this section offers guidance on common synthetic challenges.

Guide 3: Troubleshooting Quinoline Synthesis and N-Oxidation

The synthesis of quinoline derivatives often involves harsh conditions that can lead to side products.[6] N-oxidation also requires careful control to achieve good yields and purity.

Common Issues in Quinoline Synthesis (e.g., Skraup or Doebner-von Miller type reactions)
  • Issue: Vigorous, uncontrollable reaction.

    • Cause: These reactions are often highly exothermic.[6]

    • Solution: Add a moderator like ferrous sulfate (FeSO₄) to temper the reaction.[6] Ensure slow, controlled addition of strong acids with efficient cooling and stirring.[6]

  • Issue: Significant tar formation.

    • Cause: Harsh acidic and oxidizing conditions can cause polymerization.[6]

    • Solution: Optimize the reaction temperature to avoid excessive heat.[6] Purification of the crude product, often a tarry substance, may require methods like steam distillation.[6]

Common Issues in N-Oxidation
  • Issue: Low yield of the N-oxide.

    • Cause: Incomplete reaction or decomposition of the product.

    • Solution:

      • Ensure the correct stoichiometry of the oxidizing agent (e.g., m-CPBA, H₂O₂).

      • Control the reaction temperature; over-heating can lead to degradation.

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Issue: Difficulty in removing excess oxidant.

    • Cause: N-oxides can form stable hydrogen bonds with oxidants like H₂O₂.[2]

    • Solution: Standard workup procedures may not be sufficient. Consider purification methods like column chromatography or recrystallization. It is crucial to confirm the absence of residual H₂O₂ in the final product, as it can interfere with subsequent applications.[2] Iodometric titration is not reliable for this purpose due to the oxidative nature of N-oxides.[2]

Visualization: General Quinoline Synthesis Troubleshooting

Synthesis_Troubleshooting start Start Quinoline Synthesis problem1 Problem: Vigorous Reaction Cause: Exothermic Nature Solutions: Add Moderator (FeSO₄) Slow Acid Addition Efficient Cooling & Stirring start->problem1 Observe problem2 Problem: Tar Formation Cause: Polymerization Solutions: Optimize Temperature Steam Distillation for Purification start->problem2 Observe problem3 Problem: Low N-Oxide Yield Cause: Incomplete Reaction / Decomposition Solutions: Check Stoichiometry Control Temperature Monitor Reaction problem1->problem3 Proceed to N-Oxidation problem2->problem3 Proceed to N-Oxidation end Successful Synthesis problem3->end Resolve

Caption: Troubleshooting common issues in quinoline synthesis.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. [Link]

  • 72107-10-9| Chemical Name : 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide | Pharmaffiliates. [Link]

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed. [Link]

  • US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google P
  • Mutagenicity of N-oxide containing heterocycles and related compounds: experimental and theoretical studies - PubMed. [Link]

  • Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update - ResearchGate. [Link]

  • 6-dodecyl-2,2,4-trimethyl-1H-quinoline - Solubility of Things. [Link]

  • Some interesting aspects of N-oxides | Request PDF - ResearchGate. [Link]

  • 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C14H21NO | CID 86013 - PubChem. [Link]

  • Chemical Properties of Quinoline, 2,4,6-trimethyl- (CAS 2243-89-2) - Cheméo. [Link]

  • RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google P
  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed Central. [Link]

  • 2,2,4-Trimethyl-1,2-dihydro-6-quinolinol | C12H15NO - PubChem. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. [Link]

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem - NIH. [Link]

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Technical Support Center: Overcoming Assay Interference with Trimethyl-quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trimethyl-quinolinone derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and overcome common assay interference challenges associated with this important class of compounds. Our goal is to empower you with the scientific understanding and practical protocols necessary to ensure the integrity and accuracy of your experimental data.

Introduction: The Challenge of Assay Interference

High-throughput screening (HTS) and other sensitive bioassays are fundamental to modern drug discovery.[1] However, the very nature of these assays makes them susceptible to interference from the compounds being tested.[2] False positives arising from such interference can lead to wasted time, resources, and misdirected research efforts.[3] Trimethyl-quinolinone derivatives, while promising therapeutic agents, possess physicochemical properties that can, in some instances, lead to misleading assay readouts. This guide will dissect the primary mechanisms of interference and provide you with a clear path to identifying and mitigating these artifacts.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when encountering unexpected results with trimethyl-quinolinone derivatives.

Q1: My trimethyl-quinolinone derivative shows potent activity in my primary fluorescence-based assay, but this activity is not reproducible in an orthogonal assay. What could be the cause?

A1: This is a classic indicator of assay interference. The discrepancy between different assay formats strongly suggests that your compound may be interacting with the assay components or detection method of your primary screen, rather than exhibiting true biological activity. Common culprits include autofluorescence of the compound, light absorption (inner filter effect), or non-specific inhibition through mechanisms like aggregation.[4][5]

Q2: Are trimethyl-quinolinone derivatives known to be fluorescent?

A2: Yes, the quinolinone scaffold is a known fluorophore, and its derivatives are often explored for their fluorescent properties.[4][6] This intrinsic fluorescence can directly interfere with fluorescence-based assays by adding to the signal, potentially masking a true inhibitory effect or creating a false positive signal.[4]

Q3: What is compound aggregation, and could it be an issue with my trimethyl-quinolinone derivative?

A3: Compound aggregation is a phenomenon where small molecules self-associate in aqueous solutions to form colloidal particles, typically in the low micromolar range.[7] These aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results.[7] While not definitively characterized for all trimethyl-quinolinone derivatives, related heterocyclic compounds have been identified as potential aggregators.[8]

Q4: Could my compound be reacting with components in my assay buffer?

A4: Chemical reactivity is another source of assay interference.[9] Some compounds can react with assay reagents, such as buffer components (e.g., Tris), reducing agents (e.g., DTT), or even the target protein itself in a non-specific manner.[9][10] Fused tetrahydroquinolines, which share a core structure with your compounds, have been reported to be reactive due to byproducts, suggesting that reactivity is a plausible concern.[8]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and overcome the most probable causes of assay interference when working with trimethyl-quinolinone derivatives.

Guide 1: Diagnosing and Mitigating Autofluorescence

Autofluorescence is a common issue with aromatic heterocyclic compounds like quinolinones.[4] It's crucial to identify and account for this to ensure the validity of data from fluorescence-based assays.

The Underlying Science: Autofluorescent compounds absorb light at the excitation wavelength of your assay's fluorophore and emit light in the same range as the emission wavelength, leading to an artificially high signal.[4]

Objective: To determine if a trimethyl-quinolinone derivative is intrinsically fluorescent at the assay's wavelengths.

Materials:

  • Test compound (trimethyl-quinolinone derivative)

  • Assay buffer

  • DMSO (or the solvent used for compound dissolution)

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom microplates suitable for fluorescence measurements

Procedure:

  • Prepare Compound Plate: Create a serial dilution of your test compound in assay buffer in a microplate. Include a vehicle control (e.g., DMSO in assay buffer) and a buffer-only control.

  • Plate Reading (Pre-read): Before adding any assay-specific reagents (e.g., enzyme, substrate, cells), read the plate on your microplate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.[5]

  • Data Analysis: Compare the fluorescence intensity of the wells containing your compound to the vehicle control wells. A concentration-dependent increase in fluorescence intensity indicates that your compound is autofluorescent under these conditions.

A Start: Unexpected Activity in Fluorescence Assay B Perform Autofluorescence Counter-Screen A->B C Is the compound autofluorescent? B->C D Yes: Significant Signal C->D Yes E No: Negligible Signal C->E No F Option 1: Subtract Background Signal D->F G Option 2: Switch to a Red-Shifted Fluorophore D->G H Option 3: Use an Orthogonal Assay (e.g., Luminescence, Absorbance) D->H J Investigate other interference mechanisms (e.g., Aggregation, Reactivity) E->J I Proceed with corrected data or new assay format F->I G->I H->I

Caption: Workflow for identifying and addressing autofluorescence.

Guide 2: Unmasking Compound Aggregation

Compound aggregation is a notorious source of non-specific inhibition in biochemical assays.[7] Identifying this behavior early can save significant resources.

The Underlying Science: Aggregates are thought to inhibit enzymes by sequestering the protein on the surface of the colloidal particles, leading to denaturation and loss of function.[7] This mode of inhibition is typically sensitive to the presence of non-ionic detergents, which disrupt the aggregates.[11]

Objective: To determine if the observed inhibitory activity of a trimethyl-quinolinone derivative is dependent on the formation of aggregates.

Materials:

  • Test compound

  • Assay buffer

  • Non-ionic detergent (e.g., Triton X-100 or Tween-20)

  • All other components of your primary biochemical assay (enzyme, substrate, etc.)

Procedure:

  • Prepare Two Assay Conditions: Set up your standard assay in two parallel formats: one with the standard assay buffer and another with the assay buffer supplemented with a low concentration of a non-ionic detergent (typically 0.01% - 0.1% v/v Triton X-100).[11]

  • Run Dose-Response Curves: Generate dose-response curves for your test compound under both conditions (with and without detergent).

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift (i.e., a decrease in potency) in the IC50 value in the presence of the detergent is a strong indication that the compound is acting via an aggregation-based mechanism.[11]

Compound IDIC50 without Detergent (µM)IC50 with 0.01% Triton X-100 (µM)Fold Shift (IC50 with/without)Interpretation
TMQ-12.555.022Likely Aggregator
TMQ-25.16.21.2Unlikely to be an Aggregator
Control Aggregator1.8>100>55Confirmed Aggregator

For critical compounds, DLS can be used to directly detect the formation of sub-micron particles in the assay buffer at concentrations where inhibition is observed.[12]

Guide 3: Assessing Chemical Reactivity and Stability

The potential for a compound to be chemically unstable or reactive in an assay can lead to a variety of artifacts.

The Underlying Science: Reactive compounds can covalently modify the target protein or other assay components, leading to irreversible inhibition or signal interference.[9] Unstable compounds may degrade into a more active or interfering species over the course of the experiment.[13]

Objective: To assess if a compound's activity is due to non-specific reactivity with cysteine residues.

Materials:

  • Test compound

  • Assay buffer

  • Dithiothreitol (DTT) or another reducing agent

  • All other components of your primary biochemical assay

Procedure:

  • Assay with Reducing Agent: Perform your assay in the presence of a high concentration of DTT (e.g., 1 mM).[9]

  • Compare Potency: Compare the IC50 of your compound in the presence and absence of DTT. A significant decrease in potency in the presence of DTT suggests that the compound may be a thiol-reactive electrophile.[9]

Objective: To determine if the compound is stable in the assay buffer over the time course of the experiment.

Materials:

  • Test compound

  • Assay buffer

  • LC-MS system

Procedure:

  • Incubation: Incubate the test compound in the assay buffer at the same concentration and temperature used in the primary assay.

  • Time Points: Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).[13]

  • LC-MS Analysis: Analyze the aliquots by LC-MS to quantify the amount of the parent compound remaining and to identify any major degradation products.[14]

  • Data Analysis: A significant decrease in the parent compound concentration over time indicates instability. If new peaks appear, these degradation products should be evaluated for their potential to interfere in the assay.

A Primary Screen Hit B Confirm Structure and Purity A->B C Dose-Response Confirmation B->C D Interference Counter-Screens C->D E Autofluorescence Check D->E F Aggregation Check (Detergent Assay) D->F G Reactivity/Stability Check D->G H Orthogonal Assay Validation E->H Pass J False Positive - Deprioritize E->J Fail F->H Pass F->J Fail G->H Pass G->J Fail I Mechanism of Action Studies H->I Confirmed Hit H->J Discordant Result

Caption: A logical workflow for hit validation and triage.

Conclusion

Navigating the complexities of assay interference is a critical skill in drug discovery. By systematically applying the principles and protocols outlined in this guide, you can confidently distinguish true biological activity from assay artifacts when working with trimethyl-quinolinone derivatives. Remember that a thorough, multi-faceted approach to hit validation is the most effective way to ensure the progression of high-quality candidate molecules.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature protocols, 1(2), 550–553. [Link]

  • Chan, L. L., et al. (2009). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. 2009 Annual International Conference of the IEEE Engineering in Medicine and Biology Society, 424-427. [Link]

  • Wang, J. (2020). Synthesis,Biological Activities And Fluorescence Properties Of Novel Quinolinone Derivatives. Globe Thesis. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current protocols in chemical biology, 12(1), e78. [Link]

  • DeVore, N. D., & Scott, J. E. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 17(2), 238-246. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Interference and Artifacts in High-content Screening. NCBI Bookshelf. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Assay Interference by Aggregation. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: [Assessment of compound stability in...]. NCBI Bookshelf. [Link]

  • Carcenac, A., et al. (2011). Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay. Clinical Biochemistry, 44(12), 1000-1004. [Link]

  • Cambridge MedChem Consulting. (n.d.). Frequent Hitters, False Positives, Promiscuous Compounds. Cambridge MedChem Consulting. [Link]

  • Sedykh, A., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports, 10(1), 3899. [Link]

  • ChemRxiv. (2023). Deconvoluting Low Yield from Weak Potency in Direct-to-Biology Workflows with Machine Learning. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]

  • Burcham, P. C., & Fontaine, F. R. (2003). Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins. Chemical research in toxicology, 16(9), 1134–1140. [Link]

  • Halfon, S., et al. (2019). Screening for Amyloid Aggregation by Semi-Denaturing Detergent-Agarose Gel Electrophoresis. Journal of visualized experiments : JoVE, (148), 10.3791/59739. [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: [Summary of aggregation counter-screens.]. NCBI Bookshelf. [Link]

  • Sun, H., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 657-667. [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

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Validation & Comparative

A Comprehensive Guide to the Validation of the Antioxidant Capacity of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for the comprehensive validation of the antioxidant capacity of the novel compound, 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth, scientifically grounded strategy that emphasizes the rationale behind experimental choices, ensuring a thorough and reliable assessment. We will explore a multi-faceted approach, comparing the compound's performance against established antioxidants, Trolox and Ascorbic Acid, across a panel of chemical and cell-based assays.

Introduction: The Antioxidant Potential of Quinolinone Scaffolds

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a wide range of biological activities.[1] Recent research has increasingly highlighted the antioxidant potential of various quinoline-based compounds.[2][3] This activity is often attributed to their chemical structure, which can enable them to act as free radical scavengers. The core structure of this compound, particularly the presence of the quinolinone core, suggests a potential for electron-donating and hydrogen atom-donating capabilities, which are key mechanisms for antioxidant action.[1] A structurally related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has already demonstrated the ability to reduce oxidative stress in a rat model of acetaminophen-induced liver injury, lending further credence to the antioxidant potential of this class of compounds.[4][5]

This guide, therefore, outlines a comprehensive strategy to validate the hypothesized antioxidant capacity of this compound. Our approach is built on a foundation of scientific integrity, employing a suite of assays that probe different facets of antioxidant activity, from direct radical scavenging to cellular protection.

The Validation Workflow: A Multi-Assay Approach

A single assay is insufficient to fully characterize the antioxidant profile of a compound. Therefore, we propose a multi-assay workflow that provides a holistic view of the antioxidant capacity of this compound. This workflow is designed to be self-validating, with each assay providing a unique piece of the puzzle.

Antioxidant_Validation_Workflow cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based & Biological Assays DPPH DPPH Radical Scavenging Comparison Comparative Analysis vs. Trolox & Ascorbic Acid DPPH->Comparison ABTS ABTS Radical Cation Decolorization ABTS->Comparison ORAC Oxygen Radical Absorbance Capacity ORAC->Comparison CAA Cellular Antioxidant Activity (CAA) CAA->Comparison TBARS Lipid Peroxidation Inhibition (TBARS) TBARS->Comparison Compound 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide Compound->DPPH Test Compound Compound->ABTS Test Compound Compound->ORAC Test Compound Compound->CAA Test Compound Compound->TBARS Test Compound Conclusion Comprehensive Antioxidant Profile Comparison->Conclusion

Caption: A multi-assay workflow for comprehensive antioxidant validation.

In Vitro Chemical Assays: Gauging Radical Scavenging Efficacy

These assays provide a fundamental assessment of the compound's ability to directly neutralize free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7] The simplicity and speed of this method make it an excellent initial screening tool.[6]

DPPH_Assay_Principle DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Donates H• or e- Antioxidant + Antioxidant (e.g., Quinolinone)

Caption: The chemical principle of the DPPH radical scavenging assay.

  • Experimental Protocol:

    • Prepare a stock solution of this compound, Trolox, and Ascorbic Acid in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions for each compound to determine the IC50 value.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add your test compounds and standards, followed by the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants that can donate electrons or hydrogen atoms to ABTS•+ will reduce it back to its colorless form.[8] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[6][7]

ABTS_Assay_Principle ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS Donates H• or e- Antioxidant + Antioxidant (e.g., Quinolinone)

Caption: The chemical principle of the ABTS radical cation decolorization assay.

  • Experimental Protocol:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of your test compound and standards (Trolox and Ascorbic Acid).

    • In a 96-well plate, add the test compounds and standards, followed by the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve. This assay is considered to be more biologically relevant than DPPH and ABTS as it utilizes a biologically relevant radical source.[10][11]

  • Experimental Protocol:

    • Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and serial dilutions of the test compound and Trolox in a phosphate buffer (pH 7.4).

    • In a black 96-well plate, add the test compound or Trolox standard, followed by the fluorescein solution.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • Calculate the area under the curve (AUC) and determine the ORAC value, typically expressed as Trolox equivalents.

Cell-Based and Biological Assays: Assessing Protective Effects in a Biological Context

These assays move beyond simple chemical reactions to evaluate the compound's ability to protect biological systems from oxidative damage.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: The CAA assay measures the ability of a compound to inhibit the intracellular formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe in the presence of a peroxyl radical generator like AAPH.[12][13][14] This assay provides insights into the bioavailability, cellular uptake, and metabolism of the antioxidant.[12][15]

CAA_Workflow Cell_Culture Culture adherent cells (e.g., HepG2, HeLa) to confluence Loading Load cells with DCFH-DA probe Cell_Culture->Loading Treatment Treat with Quinolinone or standard antioxidant Loading->Treatment Induction Induce oxidative stress with AAPH Treatment->Induction Measurement Measure fluorescence kinetically Induction->Measurement Analysis Calculate CAA units Measurement->Analysis

Caption: The experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

  • Experimental Protocol:

    • Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom plate and culture until confluent.[16]

    • Wash the cells with a suitable buffer and then incubate them with a solution containing DCFH-DA.

    • Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound, Trolox, or Ascorbic Acid.

    • After an incubation period, add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).[16]

    • Quantify the antioxidant activity by calculating the area under the curve and express the results as CAA units.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition
  • Principle: This assay measures the extent of lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of this process.[17] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct that can be measured spectrophotometrically.[17][18] The ability of the test compound to inhibit the formation of this adduct in a system where lipid peroxidation is induced (e.g., using an iron/ascorbate system in a lipid-rich sample like a brain homogenate) is a measure of its protective effect against lipid damage.

  • Experimental Protocol:

    • Prepare a lipid-rich sample, such as a tissue homogenate (e.g., rat liver or brain).

    • Induce lipid peroxidation in the sample using an pro-oxidant system (e.g., FeSO4 and ascorbic acid).

    • Simultaneously treat the samples with various concentrations of the test compound, Trolox, or Ascorbic Acid.

    • Stop the reaction after a defined incubation period.

    • Add TBA reagent and heat the samples (e.g., at 95°C for 60 minutes).[17]

    • After cooling, centrifuge the samples to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the percentage of inhibition of lipid peroxidation.

Data Presentation and Comparative Analysis

For a clear and objective comparison, the results from these assays should be tabulated. The following tables provide a template for presenting the anticipated data.

Table 1: In Vitro Radical Scavenging Activity

CompoundDPPH IC50 (µM)ABTS (TEAC)ORAC (µmol TE/g)
This compoundExperimental ValueExperimental ValueExperimental Value
Trolox (Standard)Experimental Value1.00Experimental Value
Ascorbic Acid (Standard)Experimental ValueExperimental ValueExperimental Value

Table 2: Cellular and Biological Protective Effects

CompoundCAA (µmol QE/100 µmol)TBARS (% Inhibition at a given concentration)
This compoundExperimental ValueExperimental Value
Quercetin (CAA Standard)Experimental ValueN/A
Trolox (Standard)Experimental ValueExperimental Value
Ascorbic Acid (Standard)Experimental ValueExperimental Value

Conclusion: Building a Comprehensive Antioxidant Profile

The comprehensive validation strategy outlined in this guide will enable a thorough and scientifically sound assessment of the antioxidant capacity of this compound. By employing a battery of tests that probe different mechanisms of antioxidant action and moving from simple chemical systems to more complex cellular models, researchers can build a detailed and reliable profile of this novel compound. The comparative analysis against well-characterized standards like Trolox and Ascorbic Acid will provide a crucial benchmark for its potential efficacy. This rigorous approach is essential for advancing our understanding of new antioxidant compounds and their potential applications in drug development and therapy.

References

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A Comparative Guide to Quinolinone-Based Antioxidants: Efficacy, Mechanism, and the Metabolic Fate of 2,2,4-Trimethyl-6(2H)-quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for potent and safe antioxidant compounds is a perpetual challenge. Quinoline and its derivatives have emerged as a promising class of antioxidants with significant therapeutic potential, particularly in the context of neurodegenerative diseases and toxin-induced organ injury.[1][2] This guide provides an in-depth comparison of quinolinone-based antioxidants, with a special focus on the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold. We will delve into their mechanisms of action, present comparative experimental data, and discuss the critical role of metabolism, contextualizing the position of "6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide" not as a primary antioxidant, but as a key metabolite of toxicological relevance.

The Quinoline Scaffold: A Privileged Structure in Antioxidant Chemistry

The quinoline ring system is a foundational structure in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] Their antioxidant properties are primarily attributed to their ability to scavenge free radicals through two principal mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to a more stable species.[3]

The efficacy of these mechanisms is highly dependent on the substituents on the quinoline ring. Hydroxyl (-OH) groups, in particular, are known to significantly enhance antioxidant capacity by providing a readily donatable hydrogen atom.[4][5]

"this compound": A Metabolite of Interest

While the focus of this guide is on beneficial antioxidants, it is crucial to address the specified compound, this compound (CAS 72107-10-9).[6] Our comprehensive review of the literature indicates that this compound is not typically studied for its antioxidant properties. Instead, it is recognized as a potentially toxic metabolite of other dihydroquinoline-based antioxidants, such as the widely used, but controversial, ethoxyquin.[7] The formation of this quinolinone derivative is a metabolic pathway that researchers have sought to block in the design of safer second-generation compounds.[7] This underscores a critical principle in drug development: the metabolic fate of a compound is as important as its primary activity.

Comparative Analysis of 2,2,4-Trimethyl-Dihydroquinoline Antioxidants

Given the toxicological concerns associated with the metabolic transformation to 2,2,4-trimethyl-6(2H)-quinolinone, research has focused on hydroxylated derivatives of the reduced dihydroquinoline and tetrahydroquinoline forms, which exhibit potent antioxidant effects with a potentially safer metabolic profile.

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)

This derivative has been the subject of numerous studies demonstrating its significant protective effects against oxidative stress-induced damage in various in vivo models.

  • Hepatoprotective Effects: In models of acetaminophen-induced liver injury, DHQ has been shown to reduce oxidative stress, decrease levels of pro-inflammatory cytokines, and inhibit apoptosis.[8][9] It helps normalize the function of the endogenous antioxidant system, restoring levels of reduced glutathione and the activity of antioxidant enzymes.[8]

  • Neuroprotective Properties: DHQ has also demonstrated a neuroprotective effect in models of cerebral ischemia/reperfusion. Its mechanism involves the inhibition of oxidative stress, leading to a reduction in inflammation and apoptosis.[10]

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

The fully saturated tetrahydroquinoline analogue, HTHQ, also exhibits robust antioxidant and neuroprotective properties, particularly in models of Parkinson's disease. Studies have shown that HTHQ can:

  • Alleviate oxidative stress by reducing lipid and protein oxidation products.[11]

  • Suppress neuroinflammation by reducing the expression of pro-inflammatory cytokines and the NF-κB factor.[11][12]

  • Enhance the endogenous antioxidant system and normalize chaperone activity.[13]

The selection between a dihydro- and a tetrahydro- derivative may be influenced by factors such as blood-brain barrier permeability and conformational flexibility, which can impact neuroprotective efficacy.[11]

Quantitative Comparison of Antioxidant Activity

Direct comparative data for this compound is unavailable due to its status as a toxic metabolite. However, we can compare the antioxidant activity of other quinoline derivatives using data from standardized in vitro assays. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as an IC50 value (the concentration required to inhibit 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

Compound/ClassAssayIC50 / TEAC ValueReference/Notes
Quinoline Derivatives (General)
8-HydroxyquinolineDPPHIC50: 614.77 µM[8]
Chalcone Quinoline DerivativesDPPHLow activity compared to BHT[14]
Quinoxaline Derivatives
Various Synthetic DerivativesLOX InhibitionPromising in vitro activity[15]
Reference Antioxidants
TroloxDPPHIC50: ~3.77 µg/mL
TroloxABTSIC50: ~2.93 µg/mL
Ascorbic AcidDPPHIC50: 4.97 µg/mL[4]
QuercetinDPPHIC50: 4.97 µg/mL[4]

Note: Lower IC50 values indicate higher antioxidant activity. Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.

Experimental Protocols for Antioxidant Efficacy Assessment

To ensure trustworthiness and reproducibility, the following are detailed protocols for key antioxidant assays. The choice of assay depends on the specific research question, with chemical-based assays like DPPH and ABTS providing a measure of radical scavenging capacity, while cell-based assays offer insights into biological efficacy.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[11]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[15]

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction: Add 10 µL of the test sample to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of absorbance with that of a Trolox standard curve.[1]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to inhibit the intracellular generation of reactive oxygen species (ROS).

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.

  • Loading with Probe: Wash the cells and incubate with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is a cell-permeable probe that becomes fluorescent upon oxidation.

  • Treatment: Treat the cells with the test antioxidant at various concentrations.

  • Induction of Oxidative Stress: Add a free radical initiator, such as AAPH, to induce intracellular ROS production.

  • Measurement: Measure the fluorescence kinetically over time using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.

Visualizing Antioxidant Mechanisms and Workflows

General Antioxidant Mechanism

The following diagram illustrates the two primary mechanisms by which quinolinone-based antioxidants (A-OH) can neutralize a free radical (R•).

G cluster_0 Antioxidant Mechanisms AOH Quinolinone Antioxidant (A-OH) AO Antioxidant Radical (A-O•) AOH->AO H• donation AOH_cation Antioxidant Cation Radical (A-OH•⁺) AOH->AOH_cation e⁻ donation label_hat Hydrogen Atom Transfer (HAT) label_set Single Electron Transfer (SET) R Free Radical (R•) RH Neutralized Molecule (RH) R->RH R_anion Anion (R⁻) R->R_anion

Caption: Dual mechanisms of free radical scavenging by quinolinone antioxidants.

DPPH Assay Workflow

This diagram outlines the key steps in the DPPH radical scavenging assay.

DPPH_Workflow cluster_workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH Solution (Violet) reaction Mix Sample and DPPH Solution prep_dpph->reaction prep_sample Prepare Serial Dilutions of Test Compound prep_sample->reaction incubation Incubate 30 min in Dark reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and IC50 Value measurement->calculation

Caption: Step-by-step workflow of the DPPH antioxidant assay.

Conclusion and Future Directions

The 2,2,4-trimethyl-quinoline scaffold is a valuable platform for the development of potent antioxidants. The hydroxylated dihydro- and tetrahydroquinoline derivatives, in particular, have demonstrated significant promise in preclinical models of diseases driven by oxidative stress. The key takeaway for researchers is the paramount importance of considering the metabolic stability and potential toxicity of antioxidant candidates. The case of this compound serves as a critical reminder that a metabolite can have a profoundly different biological profile from its parent compound.

Future research should focus on:

  • Synthesizing and evaluating new derivatives with improved metabolic stability to avoid the formation of toxic quinolinone species.

  • Conducting head-to-head comparative studies of promising candidates using a standardized panel of in vitro and cell-based assays.

  • Elucidating the precise structure-activity relationships to guide the rational design of next-generation quinolinone-based antioxidants with enhanced efficacy and safety profiles.

By integrating a thorough understanding of chemistry, biology, and metabolism, the full therapeutic potential of this versatile class of antioxidants can be realized.

References

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  • Popova, T. N., et al. (2020). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. Experimental and Clinical Gastroenterology, (1), 101-106. [Link]

  • Zhao, W., et al. (2023). Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation. Environmental Science and Pollution Research, 30(41), 94002-94014. [Link]

  • Yáñez, M., et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & medicinal chemistry, 20(16), 4847-4853. [Link]

  • Popova, T. N., et al. (2019). [Effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the intensity of free radical processes and the activity of oxidative metabolism enzymes under toxic liver injury in rats]. Biomeditsinskaia khimiia, 65(4), 331-338. [Link]

  • Arts, M. J., et al. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45-49. [Link]

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  • ResearchGate. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. [Link]

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  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]

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  • Liu, Y., et al. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(5), 2423. [Link]

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  • Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]

  • Kryl'skii, E. D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]

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  • Kryl'skii, E. D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]

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A Comparative Guide to the Synthesis, Characterization, and Potential Biological Activity of Trimethyl-quinolinone N-oxide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of trimethyl-quinolinone N-oxide isomers. As direct comparative studies on these specific isomers are limited in publicly available literature, this document synthesizes data from related quinoline N-oxide derivatives to offer a robust framework for their synthesis, characterization, and biological evaluation. We will delve into the causal reasoning behind experimental choices, providing field-proven insights for researchers navigating this promising class of heterocyclic compounds.

Introduction: The Quinolinone N-oxide Scaffold

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The introduction of an N-oxide moiety to the quinoline scaffold significantly alters the molecule's electronic properties, polarity, and steric profile.[2] This modification can lead to enhanced biological efficacy, novel mechanisms of action, and improved pharmacokinetic properties.[2][3] Further substitution with methyl groups on the quinolinone N-oxide core can profoundly influence potency and selectivity, making a comparative analysis of these isomers crucial for rational drug design.[2]

The N-oxide group, being a strong electron-withdrawing and hydrogen-bond accepting moiety, can modulate interactions with biological targets. The position of the three methyl groups on the bicyclic ring system will create distinct isomers with unique steric and electronic environments, which is expected to translate into differential biological activity.

Synthesis of Trimethyl-quinolinone N-oxide Isomers

The synthesis of specific trimethyl-quinolinone N-oxide isomers requires a strategic approach, often starting from the corresponding substituted quinoline or by constructing the ring system from appropriately substituted precursors. A generalized and versatile method involves the oxidation of a parent trimethyl-quinoline, which itself can be synthesized through various established methods.

A novel and efficient strategy for creating the quinolinone moiety is the light-induced isomerization of quinoline N-oxide derivatives, which proceeds with 100% atomic economy.[4] Another robust method for generating substituted quinoline N-oxides involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[5][6] This offers flexibility in introducing various substituents onto the quinoline ring.

Experimental Protocol: Generalized Synthesis and Isomerization
  • Synthesis of Parent Trimethyl-quinoline:

    • Select an appropriate substituted aniline and a ketone for a Combes or Doebner-von Miller reaction to construct the desired trimethyl-quinoline isomer. The choice of starting materials directly dictates the position of the methyl groups.

    • For instance, the condensation of an aniline with acetone can yield 2,2,4-trimethyl-1,2-dihydroquinoline, which can then be aromatized.[7]

  • N-Oxidation:

    • Dissolve the synthesized trimethyl-quinoline isomer in a suitable solvent like glacial acetic acid.

    • Add an oxidizing agent, such as hydrogen peroxide (30%) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 70-80°C). The choice of oxidant is critical; peracetic acid, generated in situ, is effective for N-oxidation of similar heterocyclic systems.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the trimethyl-quinoline N-oxide product. Purify using column chromatography.

  • Isomerization to Trimethyl-quinolinone N-oxide:

    • While N-oxidation of a quinoline produces a quinoline N-oxide, the term "quinolinone" implies a carbonyl group on the pyridine ring (e.g., 2-quinolinone or 4-quinolinone). A light-induced, zinc-catalyzed isomerization can convert a quinoline N-oxide into a quinolin-2(1H)-one derivative.[4]

    • Alternatively, direct synthesis of a quinolinone followed by N-oxidation can be explored, although this may present regioselectivity challenges.

Synthetic Workflow Diagram

G cluster_0 Step 1: Parent Heterocycle Synthesis cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Isomerization to Quinolinone A Substituted Aniline + Appropriate Ketone/Aldehyde B Cyclocondensation Reaction (e.g., Doebner-von Miller) A->B C Trimethyl-quinoline Isomer B->C E Oxidation Reaction C->E D Oxidizing Agent (e.g., m-CPBA, H2O2) D->E F Trimethyl-quinoline N-oxide Isomer E->F H Photochemical Isomerization F->H G Light + Zn Catalyst G->H I Trimethyl-quinolinone Isomer H->I pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Trimethyl-quinolinone N-oxide Isomers Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinolinone N-oxides.

Conclusion and Future Directions

This guide establishes a foundational framework for the comparative analysis of trimethyl-quinolinone N-oxide isomers. While direct experimental data remains to be established, the provided synthetic routes, characterization protocols, and biological assays offer a clear path for investigation. The key differentiating factor among these isomers will be the steric and electronic influence of the methyl group positions on the quinolinone N-oxide core.

Future research should focus on the systematic synthesis and parallel screening of a library of these isomers to establish clear structure-activity relationships (SAR). Elucidating the precise molecular targets and exploring synergistic combinations with existing therapeutics will be crucial steps in realizing the potential of this promising class of compounds in drug development.

References

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A Comparative Guide to the Biological Activity of 2,2,4-trimethyl-6(2H)-quinolinone and its N-oxide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a parent compound and its metabolites is critical for predicting efficacy, toxicity, and overall therapeutic potential. This guide provides an in-depth comparison of the biological activities of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide and its parent compound, 2,2,4-trimethyl-6(2H)-quinolinone. While direct comparative studies are limited, this document synthesizes available data on the parent compound's family and the well-established principles of N-oxidation to provide a predictive framework and a robust experimental plan for future investigations.

Introduction: The Quinolinone Scaffold and the Significance of N-oxidation

The quinoline and quinolinone core structures are prevalent in a wide array of pharmacologically active compounds, exhibiting properties that range from anti-inflammatory to neuroprotective.[1][2] The parent compound, 2,2,4-trimethyl-6(2H)-quinolinone, and its derivatives have been a subject of interest, particularly due to their antioxidant capabilities.[3] The introduction of an N-oxide moiety, creating this compound, represents a common metabolic transformation that can significantly alter a molecule's biological profile. N-oxidation can influence a compound's solubility, membrane permeability, and receptor-binding affinity, often leading to either enhanced therapeutic effects or altered toxicity profiles.

CompoundStructure
2,2,4-trimethyl-6(2H)-quinolinone Chemical structure of 2,2,4-trimethyl-1,2-dihydro-6-quinolinol
This compound Chemical structure of 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide

Note: The structure for the parent quinolinone is represented by its hydroxylated and reduced form, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, for which more extensive biological data is available.

Comparative Biological Activities: A Predictive Analysis

While direct experimental data for this compound is not extensively available in the current literature, we can infer its potential activities based on the known profile of its parent compound's family and the general effects of N-oxidation.

Antioxidant Properties

The reduced, hydroxylated form of the parent compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has demonstrated significant antioxidant and anti-inflammatory properties in preclinical models.[4][5] Studies have shown its ability to reduce oxidative stress in models of acetaminophen-induced liver injury and cerebral ischemia/reperfusion.[4][6] This activity is likely attributed to the presence of the hydroxyl group on the quinoline ring, which can act as a radical scavenger.

The N-oxide derivative may also possess antioxidant activity, though the mechanism might differ. The N-oxide group can influence the electron distribution within the quinoline ring, potentially affecting its ability to stabilize free radicals. It is hypothesized that the N-oxide could either enhance or diminish the antioxidant capacity compared to the parent compound.

Anti-inflammatory Potential

Quinoline-based molecules are known to target several key players in the inflammatory cascade, including cyclooxygenase (COX) and various phosphodiesterases (PDEs).[1][7] The parent compound's family has shown anti-inflammatory effects, likely linked to its antioxidant properties and the subsequent reduction in oxidative stress-induced inflammation.[8]

N-oxidation can modulate anti-inflammatory activity. In some instances, N-oxide metabolites have shown increased potency. A comprehensive evaluation of the N-oxide derivative's effect on inflammatory markers, such as pro-inflammatory cytokines and enzymes, is warranted to determine its relative potency.

Cytotoxicity and Cellular Viability

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which can indicate cell viability, proliferation, or cytotoxicity.[9][10][11][12][13] The parent quinolinone is a known metabolite of the antioxidant ethoxyquin and has been suggested to have some level of toxicity.[14] It is crucial to evaluate the cytotoxic profile of both the parent compound and its N-oxide derivative to understand their therapeutic windows. N-oxidation can sometimes lead to the formation of reactive metabolites with increased cytotoxicity.

Proposed Experimental Workflows for Comparative Analysis

To empirically determine the comparative biological activities, a structured experimental approach is essential. The following workflows outline the key assays for a comprehensive comparison.

Workflow for In Vitro Antioxidant Activity Assessment

This workflow details the steps to compare the radical scavenging capabilities of the two compounds using the DPPH and ABTS assays.[15][16][17][18][19]

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare stock solutions of parent compound and N-oxide serial_dilutions Create serial dilutions of each compound prep_compounds->serial_dilutions prep_reagents Prepare DPPH and ABTS radical solutions incubation Incubate compounds with radical solutions prep_reagents->incubation serial_dilutions->incubation measurement Measure absorbance at specific wavelengths incubation->measurement calc_inhibition Calculate percentage of radical scavenging measurement->calc_inhibition calc_ic50 Determine IC50 values for each compound calc_inhibition->calc_ic50 comparison Compare IC50 values to assess relative potency calc_ic50->comparison

Caption: Workflow for comparing antioxidant activity.

Workflow for In Vitro Cytotoxicity Assessment (MTT Assay)

This workflow outlines the procedure for evaluating the cytotoxic effects of the compounds on a relevant cell line (e.g., HepG2 for liver toxicity studies).[9][10][11][12][13]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate cell_adhesion Allow cells to adhere overnight seed_cells->cell_adhesion add_compounds Treat cells with varying concentrations of each compound cell_adhesion->add_compounds incubation Incubate for 24-48 hours add_compounds->incubation add_mtt Add MTT reagent to each well incubation->add_mtt formazan_incubation Incubate to allow formazan crystal formation add_mtt->formazan_incubation solubilize Solubilize formazan crystals with DMSO formazan_incubation->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calc_viability Calculate percentage of cell viability measure_absorbance->calc_viability calc_ic50 Determine IC50 values for cytotoxicity calc_viability->calc_ic50 compare_toxicity Compare the cytotoxic potential calc_ic50->compare_toxicity

Caption: Workflow for comparing cytotoxicity.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compounds to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compounds to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.

MTT Cell Viability Assay
  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24 or 48 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100

Summary and Future Directions

This guide provides a comparative overview of the potential biological activities of this compound and its parent quinolinone, based on available data for related structures and established pharmacological principles. The provided experimental workflows offer a clear path for researchers to conduct direct comparative studies.

Future research should focus on executing these comparative assays to generate empirical data. Furthermore, investigating the effects of these compounds on specific cellular signaling pathways, such as the NF-κB pathway for inflammation or the Nrf2 pathway for antioxidant response, will provide a more detailed understanding of their mechanisms of action. Such studies will be invaluable for elucidating the therapeutic potential of these quinolinone derivatives.

References

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  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - ResearchGate. Available at: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed. Available at: [Link]

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structure-activity relationship of substituted quinolinone N-oxides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Substituted Quinolinone N-Oxides

Authored by: A Senior Application Scientist

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of substituted quinolinone N-oxides, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will explore how chemical modifications to the quinolinone N-oxide scaffold influence its biological activities, with a focus on anticancer and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this promising compound class.

Introduction: The Quinolinone N-Oxide Scaffold

Quinoline derivatives are foundational heterocyclic moieties found in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of an N-oxide functional group to the quinoline core fundamentally alters its electronic and physicochemical properties.[3][4] This N-oxidation increases polarity, can enhance solubility, and critically, modulates the molecule's reactivity, often leading to enhanced biological efficacy and providing a versatile handle for further chemical functionalization.[2][3][4] Quinolinone N-oxides, a subset of this class, have emerged as particularly potent agents, and understanding their SAR is crucial for the rational design of next-generation therapeutics.

The N-oxide group can influence activity through several mechanisms:

  • Redox Activity: The N-oxide moiety can be enzymatically reduced in vivo, a property exploited in the design of hypoxia-activated prodrugs for targeted cancer therapy.[4]

  • Altered Reactivity: The N-oxide activates the quinoline ring, facilitating regioselective functionalization at positions like C2 and C8, which are otherwise difficult to modify.[2][5][6]

  • Enhanced Binding: The polar N+–O– bond can form strong hydrogen bonds, potentially improving interactions with biological targets.[4]

Synthetic Strategies for Substituted Quinolinone N-Oxides

The ability to systematically modify the quinolinone N-oxide core is paramount for SAR studies. A versatile and commonly employed method for their synthesis involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[7][8] These precursors are readily prepared via vicarious nucleophilic substitution cyanomethylation of nitroarenes, followed by a Knoevenagel condensation.[7] This approach allows for significant diversity in the final substituted products. Another key synthetic route is the direct oxidation of the corresponding quinoline using oxidizing agents like hydrogen peroxide.[9]

Below is a generalized workflow for a common synthetic approach.

G A Substituted Nitroarene B Vicarious Nucleophilic Substitution (VNS) A->B Cyanomethylation C o-Nitroarylacetonitrile B->C D Knoevenagel Condensation C->D E Alkylidene Derivative D->E F Base-Induced Cyclization E->F G Substituted Quinolinone N-Oxide F->G

Caption: Generalized workflow for the synthesis of substituted quinolinone N-oxides.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinolinone N-oxides is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring system. We will now compare how these modifications affect anticancer and antimicrobial potency.

Anticancer Activity

The anticancer potential of quinolinone N-oxides is well-documented.[3] The mechanism is often multifactorial, involving redox cycling, generation of reactive oxygen species (ROS), and inhibition of DNA synthesis.[10]

Influence of Substituent Position:

  • C2-Position: The C2 position is highly susceptible to nucleophilic attack, making it a key site for functionalization.[1] While substitution at C2 in some related quinolones can decrease activity, specific modifications on the N-oxide scaffold, such as the introduction of heteroaryl groups, can yield potent anticancer agents.[1][3]

  • C4-Position: A nitro group at the C4 position has been shown to confer significant antibacterial activity, and this electron-withdrawing character can also be crucial for anticancer effects.[9]

  • C6 and C7-Positions: Recent studies on isoquinolinequinone N-oxides revealed that substitution at these positions is critical. Electron-withdrawing groups, such as bromine, enhance cytotoxicity. Furthermore, isomeric pairs with substitutions at C6 versus C7 can have markedly different potencies, with C6 isomers showing a lower mean GI₅₀ in NCI-60 screenings.[11]

  • C8-Position: C-H activation at the C8 position, often directed by the N-oxide group, allows for unique modifications.[5][6] Methylation at C8 has been shown to impact anticancer effects, though steric hindrance can be a concern.[3][9]

Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The table below summarizes representative data for various substituted quinolinone N-oxides against cancer cell lines.

Compound IDSubstituent(s)Cell LineIC₅₀ (µM)Reference
QN-1 4-NitroS. aureus>100 (Antibacterial)[9]
QN-2 3-Methyl-1-hydroxyS. aureus6.25 (Antibacterial)[9]
IQN-1 (C7) C7-benzylaminoNCI-60 Panel(Mean GI₅₀) ~10-100 nM[11]
IQN-2 (C6) C6-benzylaminoNCI-60 Panel(Mean GI₅₀) <10 nM[11]
QN-3 4-Chloro-1-hydroxyS. aureus12.5 (Antibacterial)[9]

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.

G cluster_0 Cellular Environment A Substituted Quinolinone N-Oxide B Cellular Reductases A->B Enzymatic Reduction E Inhibition of DNA Synthesis A->E Direct Inhibition C Radical Species (e.g., ∙OH) B->C Generates D DNA Damage C->D Induces F Apoptosis D->F E->F

Caption: Proposed anticancer mechanism of substituted quinolinone N-oxides.

Antimicrobial Activity

Quinoxaline 1,4-di-N-oxides (QdNOs), structurally related to quinolinone N-oxides, are known to inhibit DNA synthesis in bacteria, particularly under anaerobic conditions.[10] This mechanism is believed to involve the reductive activation of the N-oxide to generate DNA-damaging free radicals.[10]

Structure-Activity Relationship Insights:

  • Nitro Group: The presence and position of a nitro group are critical for antimicrobial activity. 4-nitroquinoline N-oxide, for instance, exhibits potent activity.[9]

  • Hydrophilic/Hydrophobic Balance: For related quinoxaline N-oxides, studies have shown that more hydrophilic compounds tend to have decreased activity against protozoa like T. cruzi, suggesting that membrane permeability is a key factor.[10]

  • Amidine Substituents: In-depth studies on amidinoquinoxaline N-oxides show that the amidine ring size and substitutions significantly impact activity against anaerobic bacteria, with certain imidazoline derivatives being more potent than the reference drug metronidazole.[12]

  • Steric Hindrance: Methylation at the C8 position can sterically hinder the N-oxide formation via direct oxidation with hydrogen peroxide, demonstrating how substitution can impact synthetic accessibility as well as activity.[9]

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDSubstituent(s)MicroorganismMIC (µg/mL)Reference
QN-OH-3-Me 1-hydroxy-3-methylS. aureus6.25[9]
QN-OH-4-Cl 1-hydroxy-4-chloroS. aureus12.5[9]
QN-OH-4-NO₂ 1-hydroxy-4-nitroS. aureus3.12[9]
QN-OH-3-Me 1-hydroxy-3-methylE. coli50[9]
QN-OH-4-NO₂ 1-hydroxy-4-nitroE. coli6.25[9]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Here, we describe the MTT assay, a foundational colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.

Cytotoxicity Assessment: MTT Assay

Principle: This assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the yellow tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the substituted quinolinone N-oxide compounds. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • MTT Addition: Following the treatment incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.[8]

G A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Add Serial Dilutions of Quinolinone N-Oxide B->C D Incubate 48-72h (Compound Treatment) C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Remove Media & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & Determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Concluding Remarks and Future Directions

The is a rich and complex field. This guide has demonstrated that strategic chemical modification of the quinolinone N-oxide scaffold is a powerful tool for modulating biological activity.

Key Takeaways:

  • The N-oxide moiety is a critical determinant of activity, influencing both the electronic properties of the ring and its metabolic fate.

  • The position of substituents dictates potency and selectivity. Electron-withdrawing groups and specific isomeric configurations can dramatically enhance anticancer and antimicrobial effects.

  • A thorough understanding of SAR , supported by robust synthetic strategies and validated bioassays, is essential for the rational design of novel therapeutic agents based on this scaffold.

Future research should focus on exploring novel substitutions, particularly at the C2 and C8 positions, to develop compounds with improved selectivity for cancer cells or specific microbial strains. Furthermore, elucidating the precise molecular targets and downstream signaling pathways will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

  • New Synthesis of Substituted Quinoline N-Oxides - Combinatorial Chemistry Review. (2020). organic-chemistry.org. [Link]

  • Reddymasu, S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 485-493. [Link]

  • Reddy, T. S., et al. (2023). Synthesis of Isoquinoline-Derived Diene Esters and Quinolin-2(1H)-ylidene-Substituted 1,5-Diones from Enynones and (Iso) Quinoline N-Oxides. Organic Letters, 25(1), 169-174. [Link]

  • Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. (2019). ResearchGate. [Link]

  • Coutts, R. T., et al. (1970). Quinoline N-oxides and hydroxamic acids with antibacterial properties. Canadian Journal of Chemistry, 48(15), 2393-2399. [Link]

  • Kropf, A., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. [Link]

  • Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions, 52(35), 12275-12286. [Link]

  • Request PDF: Quinoline N-oxides and hydroxamic acids with antibacterial properties. (2020). ResearchGate. [Link]

  • Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. (2022). ResearchGate. [Link]

  • Feng, Z., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 294. [Link]

  • N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. (2022). The Journal of Organic Chemistry. [Link]

  • Le-Chatton, J., et al. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7-9. [Link]

  • Formation of Quinoline N-Oxides by Electrochemical Reductive Cyclization of 2-AllylNitroarenes. (2025). Thieme. [Link]

  • Schilling, T., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(15), 10203-10224. [Link]

  • Kiseleva, A. S., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(19), 6939. [Link]

  • Ali, A., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. [Link]

  • Common methods for oxidizing pyridines/quinolines and reducing N-oxides. (n.d.). ResearchGate. [Link]

  • de Almeida, G. K. S., et al. (2020). Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. Future Medicinal Chemistry, 12(16), 1487-1500. [Link]

  • (PDF) Nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. (2020). ResearchGate. [Link]

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Sources

A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized Avobenzone (CAS 72107-10-9) Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Peak

In the realm of active pharmaceutical ingredients (APIs) and cosmetic compounds, purity is not merely a quality metric; it is the bedrock of safety and efficacy. This guide focuses on Avobenzone (CAS 72107-10-9), a widely utilized oil-soluble UVA filter in sunscreen products.[1][2] Its chemical name is 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione.[1][3] The synthesis of Avobenzone, like any chemical process, can introduce impurities, including residual starting materials, byproducts, or degradation products.[1] Furthermore, Avobenzone's inherent photosensitivity and its existence in a keto-enol equilibrium present unique analytical challenges.[4][5]

Therefore, relying on a single analytical method for purity assessment is insufficient. A robust, self-validating system requires an orthogonal approach , where multiple analytical techniques based on different chemical principles are employed. This guide provides a comparative framework and detailed protocols for validating the purity of synthesized Avobenzone, designed for researchers, scientists, and drug development professionals.

The Principle of Orthogonal Validation

Orthogonal validation is the practice of using fundamentally different analytical methods to measure the same attribute. The causality is simple: an impurity that is "invisible" to one method (e.g., co-eluting with the main peak in chromatography) will likely be readily detectable by another (e.g., NMR spectroscopy). For Avobenzone, a comprehensive purity assessment relies on three pillars:

  • Separation Science (HPLC/UPLC): To separate and quantify impurities.

  • Structural Spectroscopy (NMR): To confirm the primary structure and identify impurities based on their unique magnetic environments.

  • Mass Spectrometry (LC-MS): To determine the mass of unknown impurities, enabling structural elucidation.

Orthogonal_Validation cluster_synthesis Synthesized Avobenzone Batch cluster_analysis Orthogonal Purity Validation cluster_result Final Purity Profile Raw_Product Initial Synthesized Product HPLC HPLC/UPLC (Quantitative Purity) Raw_Product->HPLC Separates by Polarity NMR NMR Spectroscopy (Structural Confirmation) Raw_Product->NMR Analyzes Nuclear Spin LCMS LC-MS (Impurity ID) HPLC->LCMS Identifies by Mass Final_Report Comprehensive Purity Report (Identity, Purity, Impurity Profile) HPLC->Final_Report NMR->Final_Report LCMS->Final_Report

Caption: Orthogonal workflow for Avobenzone purity validation.

Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis for moderately non-polar molecules like Avobenzone. It separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This technique excels at resolving the main component from impurities with different polarities, allowing for precise quantification. The United States Pharmacopeia (USP) recognizes chromatographic methods for Avobenzone analysis, underscoring its authoritative status.[3][6]

Experimental Protocol: Validated RP-HPLC Method

This protocol is based on established methods for Avobenzone analysis.[7][8][9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

Parameter Value Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Industry-standard for resolving moderately non-polar compounds.
Mobile Phase Methanol:Water (90:10 v/v) Provides good resolution and peak shape for Avobenzone.[10]
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, ensuring efficiency.[7][11]
Injection Vol. 10 µL A typical volume to avoid column overloading.
Column Temp. 30 °C Ensures run-to-run reproducibility by controlling retention time.

| Detection λ | 357-360 nm | Wavelength of maximum absorbance (λmax) for Avobenzone, ensuring highest sensitivity.[11] |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve USP Avobenzone Reference Standard (RS) in the mobile phase to create a stock solution of ~100 µg/mL. Prepare a series of dilutions for linearity.

  • Sample Preparation: Accurately weigh and dissolve the synthesized Avobenzone in the mobile phase to a final concentration of ~100 µg/mL.

  • System Suitability Test (SST): Before analysis, inject the standard solution five times. The system is suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Analysis: Inject the standard and sample solutions. Calculate purity using the area percent method.

Method Validation (as per ICH Q2(R1) Guidelines): A crucial component of a self-validating system is to formally validate the analytical procedure.[12][13][14]

  • Specificity: Analyze a blank (mobile phase) and a sample spiked with known potential impurities to ensure no interference with the main Avobenzone peak.

  • Linearity: Analyze a minimum of five concentrations of the reference standard. The correlation coefficient (r²) should be > 0.999.[7][11]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Avobenzone standard. Recoveries should be within 98.0-102.0%.

  • Precision:

    • Repeatability: Analyze one sample six times. RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets should be ≤ 2.0%.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.[11]

Structural Confirmation by ¹H NMR Spectroscopy

Causality & Rationale: While HPLC provides quantitative data, it reveals little about molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable orthogonal technique that provides definitive structural confirmation.[15][16] It probes the chemical environment of each proton (¹H) in the molecule, creating a unique fingerprint. For purity validation, ¹H NMR is used to:

  • Confirm the identity of the synthesized material against a reference standard.

  • Detect impurities, even those that co-elute in HPLC, by identifying signals that do not belong to the Avobenzone structure.

  • Quantify impurities relative to the main component using an internal standard (qNMR), a primary analytical method.

Experimental Protocol: ¹H NMR Analysis

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized Avobenzone in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 1 second, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Confirm Identity: Compare the acquired spectrum to the known spectrum of Avobenzone.[17] Key expected signals include the tert-butyl singlet (~1.3 ppm), the methoxy singlet (~3.9 ppm), and the aromatic protons (multiplets between ~6.9 and 8.0 ppm).

    • Check for Impurities: Carefully examine the baseline and integrate any unexpected peaks. Signals from common starting materials (e.g., 4-methoxyacetophenone) or residual solvents (e.g., acetone, toluene) are common indicators of incomplete reaction or purification.

Identification of Unknowns by Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Rationale: When HPLC analysis reveals unknown impurity peaks, LC-MS is the logical next step. It couples the separation power of HPLC with the mass-resolving power of a mass spectrometer. As a component elutes from the LC column, it is ionized (e.g., by Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is determined. This provides the molecular weight of the unknown impurity, which is a critical piece of data for its structural identification.

Impurity_ID_Workflow Start Unknown Peak Detected in HPLC-UV Run_LCMS Perform LC-MS Analysis (Same LC method, MS detector) Start->Run_LCMS Extract_MS Extract Mass Spectrum for the Unknown Peak Run_LCMS->Extract_MS Determine_MW Determine Molecular Weight (from m/z of parent ion) Extract_MS->Determine_MW Propose_Structure Propose Structure (Consider synthesis route, degradation pathways) Determine_MW->Propose_Structure Confirm_Structure Confirm with Reference Standard (If available) Propose_Structure->Confirm_Structure Report Report as Identified Impurity Confirm_Structure->Report

Caption: Workflow for identifying unknown impurities using LC-MS.

Workflow for Impurity Identification:
  • Initial Analysis: Run the sample using the validated HPLC-UV method to note the retention time of the unknown impurity.

  • LC-MS Analysis: Transfer the HPLC method to an LC-MS system. The mobile phase may require modification (e.g., using formic acid instead of phosphate buffers, which are non-volatile).

  • Mass Spectrum Extraction: From the total ion chromatogram, extract the mass spectrum corresponding to the retention time of the unknown peak.

  • Structural Hypothesis: The molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) provides the molecular weight. This information, combined with knowledge of the synthetic route, allows for a logical deduction of the impurity's structure.

Comparative Summary of Core Techniques

TechniquePrimary RoleInformation ProvidedStrengthsLimitations
HPLC-UV Quantification Purity (Area %), Retention TimeHigh precision, robust, widely available, excellent for quantitative analysis.[7]Provides no definitive structural information; risk of co-elution.
¹H NMR Identification Definitive structural confirmation, atomic connectivity.Unambiguous structure proof, inherently quantitative (qNMR), detects a wide range of impurities.[15]Lower sensitivity than HPLC for trace impurities, complex mixtures can be difficult to interpret.
LC-MS Elucidation Molecular weight of unknowns.High sensitivity, directly couples separation with mass information, essential for identifying unknown peaks.Ionization efficiency can vary, provides limited structural data without MS/MS fragmentation.

Conclusion

Validating the purity of synthesized Avobenzone (CAS 72107-10-9) is a multi-faceted task that cannot be accomplished with a single measurement. An orthogonal approach, leveraging the quantitative strength of HPLC, the structural certainty of NMR, and the investigative power of LC-MS, constitutes a robust and self-validating system. This integrated strategy ensures that the final product not only meets purity specifications but is also well-characterized, providing the highest degree of confidence for researchers, developers, and ultimately, consumers.

References

  • Title: Quality Control of Sunscreen Products: A Validated HPLC Method for the Analysis of Avobenzone and Oxybenzone Source: Natural Sciences Engineering and Technology Journal URL
  • Title: USP Monographs: Avobenzone - USP29-NF24 Source: United States Pharmacopeia URL
  • Title: ICH Q2(R1)
  • Title: Identification and quantitation of oxybenzone, octocrylene, avobenzone, in sunscreen products by High Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)
  • Title: Quality Control of Sunscreen Products: A Validated HPLC Method for the Analysis of Avobenzone and Oxybenzone Source: ResearchGate URL
  • Title: Method development and validation for simultaneous estimation of oxybenzone, octinoxate and avobenzone in sunscreen lotion by RP-HPLC Source: SciSpace URL
  • Title: ANALYTICAL METHOD DEVELOPMENT FOR SIMULTANEOUS ESTIMATION OF OXYBENZONE, OCTOCRYLENE, OCTINOXATE AND AVOBENZONE IN SUNSCREEN BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ITS VALIDATION Source: Pharmacophore URL
  • Title: Q2(R1)
  • Title: Avobenzone USP 2025 Source: United States Pharmacopeia URL
  • Title: Avobenzone D3 Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL
  • Title: Revised ICH Guideline Q2(R1)
  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
  • Title: Avobenzone(70356-09-1)
  • Title: Avobenzone synthesis Source: ChemicalBook URL
  • Title: In Light of Exposure: Understanding Avobenzone Part I, Characterization Source: Cosmetics & Toiletries URL
  • Title: (PDF)
  • Title: EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS Source: National Open University of Nigeria URL
  • Source: PubChem - National Institutes of Health (NIH)

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A Comparative Guide to the Synthesis of Trimethyl-quinolinone Oxides: Efficacy, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trimethyl-quinolinone Oxides

The quinolinone framework is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The addition of an N-oxide moiety can significantly alter the molecule's physicochemical properties, including solubility, metabolic stability, and bioactivity, often serving as a prodrug or enhancing interaction with biological targets. The specific placement of three methyl groups allows for fine-tuning of steric and electronic properties, making trimethyl-quinolinone oxides an attractive target for systematic investigation in drug development programs.

The synthesis of these target molecules can be approached via two primary strategies:

  • Direct Synthesis: Construction of the quinolinone N-oxide ring system from acyclic or simpler cyclic precursors.

  • Two-Step Synthesis: Initial synthesis of the corresponding trimethyl-quinolinone followed by a subsequent N-oxidation step.

This guide will explore the efficacy and practical considerations of prominent methods within both strategic frameworks.

Method 1: Two-Step Synthesis via Camps Cyclization and N-Oxidation

This robust and widely applicable approach first constructs the quinolinone core, which is then oxidized. The Camps cyclization is a classic method for forming quinolin-4-ones from N-(2-acylaryl)amides.

Step 1A: Synthesis of Trimethyl-quinolinone via Camps Cyclization

The Camps cyclization involves the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone. The regioselectivity, yielding either a quinolin-4-one or a quinolin-2-one, can be controlled by the choice of base and reaction conditions. Strong bases favor deprotonation at the more acidic α-position of the ketone, leading to the quinolin-4-one.

Workflow for Camps Cyclization:

cluster_start Starting Materials cluster_proc Reaction cluster_workup Workup & Purification cluster_end Product start_amide N-(2-acyl-dimethylphenyl)acetamide proc_base Add Strong Base (e.g., NaOH in Ethanol) start_amide->proc_base 1. proc_heat Heat to Reflux proc_base->proc_heat 2. workup_cool Cool Reaction Mixture proc_heat->workup_cool 3. workup_precip Precipitate Product workup_cool->workup_precip workup_filter Filter & Wash Solid workup_precip->workup_filter workup_recrys Recrystallize workup_filter->workup_recrys end_prod Trimethyl-quinolin-4-one workup_recrys->end_prod

Caption: General workflow for the Camps cyclization to a quinolin-4-one.

Experimental Protocol: Synthesis of 2,5,7-Trimethyl-4-quinolone

  • Preparation of Precursor: Synthesize the N-(2-acetyl-4,6-dimethylphenyl)acetamide precursor via Friedel-Crafts acylation of 3,5-dimethylaniline followed by acetylation.

  • Cyclization: To a solution of N-(2-acetyl-4,6-dimethylphenyl)acetamide (1.0 eq) in ethanol, add a solution of sodium hydroxide (1.2 eq) in water.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure 2,5,7-trimethylquinolin-4(1H)-one.

Mechanistic Rationale (Camps Cyclization): The mechanism proceeds via an intramolecular aldol-type condensation. The strong base selectively deprotonates the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the amide carbonyl carbon. The resulting tetrahedral intermediate undergoes cyclization and subsequent dehydration (β-elimination of water) to yield the aromatic quinolin-4-one product.

start N-(2-acylaryl)amide enolate Ketone Enolate (Base-mediated) start->enolate Deprotonation intermediate Cyclized Intermediate enolate->intermediate Intramolecular Nucleophilic Attack product Quinolin-4-one intermediate->product Dehydration

Caption: Simplified mechanism of the base-catalyzed Camps cyclization.

Step 1B: N-Oxidation of Trimethyl-quinolinone

Once the trimethyl-quinolinone is synthesized and purified, the nitrogen atom is oxidized to form the corresponding N-oxide. Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for this transformation due to their electrophilic oxygen atom.

Experimental Protocol: N-Oxidation using m-CPBA

  • Dissolution: Dissolve the synthesized trimethyl-quinolinone (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), in a round-bottom flask.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add solid m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Rationale (N-Oxidation): The N-oxidation is a concerted reaction where the lone pair of electrons on the quinolinone's nitrogen atom acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxy acid. The proton is transferred, and the carboxylate is eliminated in a single step, resulting in the formation of the N-oxide and the corresponding carboxylic acid byproduct.

start Trimethyl-quinolinone (Nucleophilic Nitrogen) ts Concerted Transition State start->ts oxidant m-CPBA (Electrophilic Oxygen) oxidant->ts product Trimethyl-quinolinone N-Oxide + m-Chlorobenzoic Acid ts->product

Caption: Mechanism of N-oxidation with m-CPBA.

Method 2: Direct Synthesis via Reductive Cyclization

An alternative, more convergent strategy involves the direct formation of the quinoline N-oxide ring system from a suitably substituted nitroarene precursor. The method developed by Wróbel, Kwast, and Mąkosza provides a powerful example of this approach.[1]

Workflow for Direct Reductive Cyclization:

cluster_start Starting Materials cluster_proc Reaction Sequence cluster_workup Workup & Purification cluster_end Product start_nitro o-Nitroarylacetonitrile proc_knoevenagel Knoevenagel Condensation start_nitro->proc_knoevenagel start_carbonyl Aldehyde/Ketone start_carbonyl->proc_knoevenagel proc_cyclize Base-induced Cyclization proc_knoevenagel->proc_cyclize Isolate Intermediate workup_acidify Acidify Mixture proc_cyclize->workup_acidify workup_extract Extract with Organic Solvent workup_acidify->workup_extract workup_purify Column Chromatography workup_extract->workup_purify end_prod Substituted Quinoline N-Oxide workup_purify->end_prod

Caption: Workflow for the direct synthesis of quinoline N-oxides.

Experimental Protocol: Synthesis of 4-Methyl-6,7-dimethyl-2-quinolinone-1-oxide (Hypothetical Example)

  • Precursor Synthesis: Prepare the alkylidene derivative by a Knoevenagel condensation between 2-(3,4-dimethyl-6-nitrophenyl)acetonitrile and acetone in the presence of a base like piperidine.

  • Cyclization: Dissolve the purified alkylidene intermediate in a suitable solvent such as DMF or DMSO.

  • Base Addition: Add a strong base, for example, powdered sodium hydroxide or potassium tert-butoxide, to the solution at room temperature.

  • Reaction: Stir the mixture vigorously. The reaction is often rapid and exothermic. Monitor by TLC.

  • Workup: Pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Mechanistic Rationale (Wróbel-Mąkosza Synthesis): This reaction proceeds via an intramolecular cyclization where a carbanion, generated adjacent to the nitrile group, attacks the nitrogen of the nitro group. This is followed by a rearrangement and elimination sequence that results in the formation of the N-oxide functionality and the heterocyclic ring.[1] The nitro group acts as an internal oxidant in this elegant transformation.

Comparative Efficacy of Synthesis Methods

The choice of synthetic strategy depends on factors such as starting material availability, desired scale, and tolerance of functional groups.

FeatureMethod 1: Two-Step (Camps + Oxidation) Method 2: Direct Synthesis (Wróbel-Mąkosza)
Overall Yield Moderate to High (typically 60-85% over two steps)[2]Good to Excellent (reported yields often >70%)[1]
Versatility High. The Camps cyclization is well-established for a wide range of substituted quinolinones.[3]Potentially high, but depends on the accessibility of the required o-nitroarylacetonitrile precursors.[4]
Scalability Generally good. Both steps are amenable to scale-up, though the m-CPBA oxidation requires careful thermal management.[5]Moderate. The base-induced cyclization can be exothermic and may require careful control on a larger scale.
Atom Economy Moderate. The oxidation step generates a stoichiometric amount of carboxylic acid byproduct.High. The cyclization is an intramolecular rearrangement with few byproducts.
Reagent Safety Requires handling of peroxy acids (e.g., m-CPBA), which are potentially explosive and require careful handling and quenching.Uses strong bases (e.g., NaOH, KOtBu) which are corrosive but generally less hazardous than organic peroxides.
Key Advantage Modular approach; the intermediate quinolinone can be used to synthesize other derivatives.Convergent and atom-economical.
Key Disadvantage Two separate synthetic operations and purifications are required.Starting materials (o-nitroarylacetonitriles) can be less commercially available than precursors for the Camps synthesis.

Alternative N-Oxidation Reagents

While m-CPBA is highly effective, concerns about its cost and safety on a large scale may prompt consideration of alternatives for the second step of Method 1.

  • Peracetic Acid: A cost-effective and powerful oxidant. Reactions are typically run in acetic acid. It is crucial to control the temperature as the reaction can be highly exothermic.[6]

  • Hydrogen Peroxide with Catalysts: A greener and safer alternative. The low reactivity of H₂O₂ alone necessitates a catalyst. Metal catalysts like palladium (PdCl₂) or various metal oxides can be employed to facilitate the N-oxidation.[7][8] This approach avoids the generation of carboxylic acid byproducts, but requires catalyst removal and optimization.

Conclusion and Recommendations

For laboratory-scale synthesis and maximum flexibility in analog creation, the two-step synthesis via Camps cyclization followed by m-CPBA oxidation is a highly reliable and well-documented strategy. The modularity of this approach, allowing for the isolation and diversification of the trimethyl-quinolinone intermediate, is a significant advantage in a research and development setting.

For syntheses where atom economy and a convergent route are prioritized, and where the specific o-nitroarylacetonitrile precursors are accessible, the direct synthesis via reductive cyclization offers an elegant and efficient alternative.

Researchers must weigh the trade-offs between the modularity and established nature of the two-step process against the convergency and atom economy of the direct synthesis. For process development and scale-up, investigating catalytic N-oxidation with hydrogen peroxide is highly recommended as a safer and more sustainable alternative to stoichiometric peroxy acids.

References

  • Wróbel, Z., Kwast, A., & Mąkosza, M. (1993). New Synthesis of Substituted Quinoline N-Oxides via Cyclization of Alkylidene O-Nitroarylacetonitriles. Synthesis, 1993(01), 31-32.
  • Khatib, I., et al. (2013). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Bioorganic & Medicinal Chemistry Letters, 23(17), 4844-4847.
  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289.
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters, 9(19), 3627-3630.
  • Makosza, M. (2000). Nucleophilic Aromatic Substitution of Hydrogen as a tool for the synthesis of indole and quinoline derivatives. Polish Journal of Chemistry, 74(2), 143-171.
  • Wróbel, Z., & Mąkosza, M. (1993). Transformations of o-nitroarylallyl carbanions. Synthesis of quinoline N-oxides and N-hydroxyindoles. Tetrahedron, 49(24), 5315-5326.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
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  • Sutopo, A., et al. (2021). Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst. Indonesian Journal of Chemistry, 21(1), 69-74.
  • Moody, C. J., & Pitts, M. R. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4108.
  • Zhang, G. Y., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Advances, 10(73), 44877-44881.
  • Watts, R. J., et al. (1998). Iron Oxide Surface Catalyzed Oxidation of Quinoline by Hydrogen Peroxide. Journal of Environmental Engineering, 124(1), 45-51.
  • Stopa, G., et al. (2013). Quinolinic acid-iron(ii) complexes: slow autoxidation, but enhanced hydroxyl radical production in the Fenton reaction. Free Radical Research, 47(10), 826-835.
  • Zhang, Y., et al. (2017). Microwave-enhanced catalytic wet peroxide oxidation of quinoline: the influence of pH and H2O2 dosage and identification of reactive oxygen species. RSC Advances, 7(22), 13243-13251.
  • Royal Society of Chemistry. (2015).
  • Sharma, M., et al. (2019). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development, 23(1), 114-120.
  • Tolstikov, G. A., et al. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 27(10), 2070-2071.
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  • Singh, A., et al. (2023).
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  • Slanina, T., et al. (2021). One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. Molecules, 26(23), 7175.
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Sources

A Comparative Guide to the Biological Effects of Trimethyl-Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] From the potent antibacterial effects of fluoroquinolones to the promising anticancer and anti-inflammatory properties of novel derivatives, the versatility of the quinolinone structure has made it a focal point of drug discovery efforts.[3][4][5] The biological efficacy of these compounds is intricately linked to the substitution patterns on the quinoline ring, where the addition of functional groups can profoundly influence their pharmacokinetic and pharmacodynamic properties.[6][7] Among the vast chemical space of quinolinone derivatives, trimethyl-substituted isomers represent a compelling yet underexplored subclass with significant therapeutic potential.

This guide provides a comprehensive literature review and comparative analysis of the biological effects of trimethyl-substituted quinolinones and their closely related dihydro- and tetrahydroquinoline analogs. By synthesizing data from preclinical studies, we aim to elucidate the structure-activity relationships that govern their anti-inflammatory, neuroprotective, and potential anticancer and antimicrobial activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel quinolinone-based therapeutics.

Anti-inflammatory and Antioxidant Properties: A Mechanistic Deep Dive

Recent studies have highlighted the significant anti-inflammatory and antioxidant potential of trimethyl-substituted hydroquinolines, offering valuable insights into the probable mechanisms of their quinolinone counterparts. A key player in this regard is 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) .

Mechanism of Action: Quenching Oxidative Stress and Inflammation

DHQ has demonstrated potent hepatoprotective effects in models of acetaminophen-induced liver injury by mitigating oxidative stress and inflammation.[8] The underlying mechanism involves the compound's ability to reduce the levels of pro-inflammatory cytokines and inhibit the NF-κB signaling pathway.[8] This, in turn, leads to a reduction in apoptosis, as evidenced by decreased activity of caspases-8, -9, and -3.[8]

The antioxidant activity of DHQ is central to its anti-inflammatory effects. By scavenging reactive oxygen species (ROS), it prevents the activation of the NF-κB pathway, a key regulator of the inflammatory response.[8]

Experimental Protocol: Evaluation of Anti-inflammatory Activity in Acetaminophen-Induced Liver Injury Model [8]

  • Animal Model: Male Wistar rats are used for this study.

  • Induction of Liver Injury: A single intraperitoneal injection of acetaminophen (600 mg/kg) is administered to induce acute liver toxicity.

  • Treatment: 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) is administered orally at different doses (e.g., 25 and 50 mg/kg) for a specified period before and after acetaminophen challenge.

  • Biochemical Analysis: Blood and liver tissue samples are collected for the analysis of liver function markers (ALT, AST), oxidative stress markers (malondialdehyde, reduced glutathione), and antioxidant enzyme activities (superoxide dismutase, catalase).

  • Molecular Analysis: The expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and NF-κB in liver tissue are quantified using ELISA and RT-PCR, respectively.

  • Histopathological Examination: Liver sections are stained with hematoxylin and eosin (H&E) to assess the extent of liver damage.

G Acetaminophen Acetaminophen Induced Injury ROS ↑ Reactive Oxygen Species (ROS) Acetaminophen->ROS NFkB NF-κB Activation ROS->NFkB Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation & Apoptosis Cytokines->Inflammation DHQ 6-hydroxy-2,2,4-trimethyl- 1,2-dihydroquinoline (DHQ) DHQ->ROS Scavenges DHQ->NFkB Inhibits

Caption: Proposed mechanism of DHQ's anti-inflammatory action.

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

The therapeutic potential of trimethyl-substituted quinoline derivatives extends to the realm of neuroprotection. The hydrogenated analog, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) , has shown promising neuroprotective properties in experimental models of Parkinson's disease.[9][10]

Mechanism of Action: Combating Oxidative Stress and Apoptosis in Neurons

In a rotenone-induced rat model of Parkinson's disease, HTHQ demonstrated the ability to alleviate oxidative stress, as indicated by reduced levels of lipid peroxidation products.[10] Furthermore, HTHQ treatment was associated with a decrease in the expression of pro-inflammatory mediators and a reduction in apoptotic cell death in the brain.[9] The neuroprotective effects of HTHQ are attributed to its potent antioxidant properties, which help to preserve the integrity and function of neurons in the face of oxidative insults.[9]

Experimental Protocol: Assessment of Neuroprotective Effects in a Rotenone-Induced Parkinson's Disease Model [9]

  • Animal Model: Male Wistar rats are utilized.

  • Induction of Parkinsonism: Rotenone, a mitochondrial complex I inhibitor, is administered to induce neurodegeneration characteristic of Parkinson's disease.

  • Treatment: HTHQ is administered at various doses (e.g., 25 and 50 mg/kg) to the rotenone-treated rats.

  • Behavioral Analysis: Motor coordination and behavioral deficits are assessed using tests such as the rotarod test and open-field test.

  • Neurochemical Analysis: The levels of dopamine and its metabolites in the striatum are measured using HPLC.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (a marker for dopaminergic neurons) to evaluate neuronal survival.

  • Molecular Analysis: Markers of oxidative stress, inflammation, and apoptosis in the brain tissue are quantified.

G Rotenone Rotenone-Induced Neurotoxicity OxidativeStress ↑ Oxidative Stress Rotenone->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Rotenone->MitochondrialDysfunction Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis MitochondrialDysfunction->Apoptosis Neurodegeneration Dopaminergic Neurodegeneration Apoptosis->Neurodegeneration HTHQ 6-hydroxy-2,2,4-trimethyl- 1,2,3,4-tetrahydroquinoline (HTHQ) HTHQ->OxidativeStress Reduces HTHQ->Apoptosis Inhibits

Caption: Neuroprotective mechanism of HTHQ in Parkinson's model.

Anticancer and Antimicrobial Potential: An Emerging Frontier

While research on the anticancer and antimicrobial activities of trimethyl-substituted quinolinones is still in its nascent stages, the broader class of substituted quinolines and quinolinones has demonstrated significant promise in these areas.[4][11][12]

Anticancer Activity: Structure-Activity Relationship Insights

Studies on various substituted quinolines have revealed that the nature and position of substituents on the quinoline ring are critical for their cytotoxic activity against cancer cell lines.[11][13] For instance, certain substitutions can lead to compounds with potent, nanomolar IC50 values against breast cancer cells.[11] The lipophilicity of the compounds has also been identified as a key factor influencing their anticancer efficacy.[13] While direct data on trimethyl-substituted quinolinones is limited, these findings suggest that systematic exploration of different trimethyl substitution patterns could lead to the discovery of novel anticancer agents.

Antimicrobial Activity: Targeting Bacterial Proliferation

The quinoline scaffold is the foundation for a major class of antibiotics, the fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV.[12][14] The antimicrobial spectrum and potency of quinoline derivatives are highly dependent on the substituents.[4][12] Although specific studies on trimethyl-substituted quinolinones are scarce, related dimethyl-substituted quinolin-2-one derivatives have been synthesized and evaluated for their biological activities.[3][15][16] These studies provide a basis for the design and synthesis of trimethylated analogs with potential antimicrobial properties.

Comparative Analysis and Future Directions

The available literature, primarily on trimethyl-substituted dihydro- and tetrahydroquinolines, strongly suggests that their quinolinone counterparts are likely to possess significant biological activities. The hydroxyl group at the 6-position appears to be a key determinant of the antioxidant and, consequently, the anti-inflammatory and neuroprotective effects.

Table 1: Comparison of Biological Activities of Trimethyl-Substituted Hydroquinoline Derivatives

CompoundBiological ActivityMechanism of ActionExperimental ModelReference
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) Anti-inflammatory, Antioxidant, Hepatoprotective↓ ROS, ↓ NF-κB, ↓ Pro-inflammatory cytokines, ↓ ApoptosisAcetaminophen-induced liver injury in rats[8]
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) Neuroprotective, Antioxidant, Anti-inflammatory↓ Oxidative stress, ↓ Apoptosis, ↓ Pro-inflammatory mediatorsRotenone-induced Parkinson's disease in rats[9][10]

Future Research:

A significant gap exists in the literature concerning the direct comparative evaluation of different trimethyl-substituted quinolinone isomers. Future research should focus on:

  • Systematic Synthesis and Characterization: The synthesis and thorough characterization of a library of trimethyl-substituted quinolinone isomers are paramount.

  • Head-to-Head Comparative Studies: Direct comparative studies of these isomers in standardized in vitro and in vivo assays for anti-inflammatory, neuroprotective, anticancer, and antimicrobial activities are crucial to establish clear structure-activity relationships.

  • Mechanistic Elucidation: In-depth mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by the most potent trimethyl-substituted quinolinone derivatives.

Conclusion

Trimethyl-substituted quinolinones represent a promising, yet largely untapped, area of medicinal chemistry. The compelling anti-inflammatory and neuroprotective activities of their dihydro- and tetrahydroquinoline analogs provide a strong rationale for the continued investigation of this chemical class. Through systematic synthesis, rigorous biological evaluation, and detailed mechanistic studies, the full therapeutic potential of trimethyl-substituted quinolinones can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

References

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  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Al-Nahrain Journal of Science. 2018;21(4):28-36.
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  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules. 2008;13(6):1267-1279.
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  • A Comparative Analysis of 4,6,8-Trimethyl-quinoline-2-thiol and Its Isomeric Counterparts. BenchChem. 2024.
  • Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry. 2014;7(6):1155-1161.
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Current Issues in Molecular Biology. 2023;45(9):7653-7667.
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. 1999;9(13):1819-1824.
  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. 2015;7(1):145-153.
  • Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie. 2020;353(9):e2000086.
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  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Infectious Disorders - Drug Targets. 2020;20(4):468-479.
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  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry. 2019;162:493-504.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine. 2024;19:5469-5486.
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A Comprehensive Benchmarking Guide to the Antioxidant Potential of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants

In the landscape of drug discovery and development, the mitigation of oxidative stress remains a pivotal therapeutic strategy. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred a continuous search for novel antioxidant compounds with superior efficacy and favorable safety profiles. Among the diverse heterocyclic scaffolds explored, quinoline and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antioxidant properties.[1][2][3][4]

This guide provides a comprehensive framework for benchmarking the antioxidant capacity of a specific quinolinone derivative, 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide . While direct antioxidant data for this particular compound is not yet prevalent in published literature, studies on structurally similar quinoline derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and its tetrahydroquinoline analog, have demonstrated significant antioxidant and cytoprotective effects.[5][6][7][8] These findings provide a strong rationale for a thorough investigation into the antioxidant potential of the target compound.

Herein, we outline a rigorous, multi-assay approach to objectively compare the performance of this compound against well-established antioxidant standards: Trolox , a water-soluble analog of vitamin E; Ascorbic Acid (Vitamin C) , a ubiquitous natural antioxidant; and Butylated Hydroxytoluene (BHT) , a synthetic antioxidant widely used as a food preservative.[9][10][11] The experimental design is grounded in scientifically validated protocols to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Understanding the Benchmarks: Mechanisms of Action

A meaningful comparison necessitates a foundational understanding of the mechanisms by which the benchmark antioxidants exert their effects.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) : As a hydrophilic analog of vitamin E, Trolox is a potent chain-breaking antioxidant.[12] It readily donates a hydrogen atom from its chromanol ring to scavenge peroxyl and alkoxyl radicals, thereby terminating the lipid peroxidation chain reaction.[12] Its water solubility makes it a versatile standard for various antioxidant assays.[13][14]

  • Ascorbic Acid (Vitamin C) : This essential water-soluble vitamin is a powerful reducing agent and a primary scavenger of a wide array of ROS, including superoxide and hydroxyl radicals.[15][16][17] It donates electrons to neutralize free radicals, and in the process, it is oxidized to dehydroascorbic acid.[18] Ascorbic acid can also regenerate other antioxidants, such as vitamin E, back to their active forms.[17]

  • Butylated Hydroxytoluene (BHT) : BHT is a synthetic phenolic antioxidant that functions as a free radical scavenger.[9][10] Its lipophilic nature allows it to effectively protect fats and oils from auto-oxidation.[10][11] The mechanism involves the donation of a hydrogen atom from its hydroxyl group to a free radical, forming a stable BHT radical that does not readily participate in further chain reactions.[10]

Experimental Design: A Multi-faceted Approach to Antioxidant Profiling

To obtain a comprehensive antioxidant profile of this compound, a battery of in vitro assays is proposed. Each assay targets different aspects of antioxidant activity, providing a more complete picture of the compound's potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used assay provides a rapid and straightforward method to assess the radical scavenging capacity of a compound.[19][20]

Causality of Experimental Choice: The DPPH assay is selected for its simplicity and reliance on a stable free radical. The change in color upon reduction of the DPPH radical is easily quantifiable spectrophotometrically, making it an excellent initial screening tool.[19][21]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions of: - this compound - Trolox - Ascorbic Acid - BHT A1 Add test compounds and standards to microplate wells P1->A1 Serial dilutions P2 Prepare fresh DPPH working solution A2 Add DPPH solution to all wells P2->A2 A3 Incubate in the dark at room temperature A2->A3 D1 Measure absorbance at 517 nm A3->D1 D2 Calculate percentage of radical scavenging activity D1->D2 D3 Determine IC50 values D2->D3

DPPH Radical Scavenging Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • Serially dilute the stock solutions of the test compound and standards to obtain a range of concentrations.

    • In a 96-well microplate, add 100 µL of each dilution to the respective wells.

    • Add 100 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[19]

    • Plot the percentage of scavenging activity against the concentration of the test compound/standard and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[22]

Causality of Experimental Choice: This assay is advantageous because the ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[22] The radical is also stable over a wide pH range. The decolorization of the pre-formed radical cation is measured, providing a direct assessment of antioxidant activity.[22][23]

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions of test compounds and standards A1 Add test compounds and standards to microplate wells P1->A1 Serial dilutions P2 Generate ABTS•+ radical cation solution (ABTS + potassium persulfate) A2 Add ABTS•+ solution to all wells P2->A2 A3 Incubate at room temperature A2->A3 D1 Measure absorbance at 734 nm A3->D1 D2 Calculate percentage of inhibition D1->D2 D3 Determine IC50 values and/or Trolox Equivalent Antioxidant Capacity (TEAC) D2->D3

ABTS Radical Cation Decolorization Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and standards as described for the DPPH assay.

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and standards.

    • In a 96-well microplate, add 20 µL of each dilution to the respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to all wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of inhibition using a similar formula to the DPPH assay.

    • Determine the IC50 values. Alternatively, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.[13]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[24][25]

Causality of Experimental Choice: The ORAC assay is considered to have high biological relevance as it utilizes a biologically relevant radical source (peroxyl radicals).[26] The assay measures the inhibition of the decay of a fluorescent probe over time, providing a kinetic measure of antioxidant capacity.[24][25]

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions of test compounds and standards A1 Add test compounds, standards, and fluorescein to microplate wells P1->A1 Serial dilutions P2 Prepare fluorescein working solution P2->A1 P3 Prepare AAPH (radical initiator) solution A3 Initiate reaction by adding AAPH P3->A3 A2 Incubate at 37°C A1->A2 A2->A3 D1 Monitor fluorescence decay kinetically A3->D1 D2 Calculate the area under the curve (AUC) D1->D2 D3 Determine Trolox Equivalents (TE) D2->D3

ORAC Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and standards.

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as the peroxyl radical initiator. This solution should be prepared fresh daily.[26]

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each dilution of the test compound or standard to the respective wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the reader's injectors.

  • Data Acquisition and Analysis:

    • Measure the fluorescence kinetically every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

    • Calculate the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to a Trolox standard curve.[27][28]

Comparative Data Summary (Hypothetical Data)

The following table presents a hypothetical summary of the antioxidant capacities of this compound and the standard compounds. The data is presented as the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS assays, and as Trolox Equivalents (TE) for the ORAC assay. Lower IC50 values and higher TE values indicate greater antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
This compound 45.822.32.1
Trolox15.28.91.0
Ascorbic Acid25.612.50.8
BHT38.418.71.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for benchmarking the antioxidant potential of this compound against established standards. The proposed multi-assay approach, incorporating DPPH, ABTS, and ORAC assays, will provide a comprehensive and reliable assessment of its free radical scavenging and protective capabilities.

The anticipated results, based on the known antioxidant properties of similar quinolinone derivatives, suggest that this compound may possess significant antioxidant activity. A strong performance in these in vitro assays would warrant further investigation into its cellular antioxidant effects, mechanism of action, and potential therapeutic applications in oxidative stress-related diseases. The data generated from these studies will be invaluable to researchers and drug development professionals in the ongoing search for novel and effective antioxidant agents.

References

  • Butylated hydroxytoluene. (n.d.). In Wikipedia. Retrieved from [Link]

  • Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. (2018). Pharmaceutical Chemistry Journal, 52(1), 35-39. Retrieved from [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. (2013). Mini Reviews in Medicinal Chemistry, 13(3), 365-372. Retrieved from [Link]

  • Trolox equivalent antioxidant capacity: Significance and symbolism. (2026, January 8). ScienceDirect. Retrieved from [Link]

  • ORAC Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. (2019). Antioxidants, 8(10), 491. Retrieved from [Link]

  • Vitamin C (Ascorbic Acid). (2023). In StatPearls. Retrieved from [Link]

  • Butylated hydroxytoluene. (n.d.). Restorative Medicine. Retrieved from [Link]

  • Butylated Hydroxytoluene: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. Retrieved from [Link]

  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (2022). Journal of Applied Chemical Research, 16(4), 8-27. Retrieved from [Link]

  • Butylated Hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). protocols.io. Retrieved from [Link]

  • Recent studies of antioxidant quinoline derivatives. (2013). Mini Reviews in Medicinal Chemistry, 13(3), 365-372. Retrieved from [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. (2013). ResearchGate. Retrieved from [Link]

  • Ascorbic acid: The chemistry underlying its antioxidant properties. (2020). Free Radical Biology and Medicine, 159, 116-123. Retrieved from [Link]

  • Trolox equivalent antioxidant capacity. (n.d.). In Wikipedia. Retrieved from [Link]

  • Antioxidant potential using ORAC assay. (2014, December). BMG LABTECH. Retrieved from [Link]

  • Antioxidant Properties of Ascorbic Acid in Foods. (2009). ACS Symposium Series. Retrieved from [Link]

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. (2020). Antioxidants, 9(11), 1065. Retrieved from [Link]

  • (PDF) Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). (2019). ResearchGate. Retrieved from [Link]

  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. (1998). Journal of inorganic biochemistry, 72(3-4), 133-139. Retrieved from [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. (2013). Mini Reviews in Medicinal Chemistry, 13(3), 365-372. Retrieved from [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). Molecules, 29(4), 795. Retrieved from [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

  • Novel quinolinone–pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335-1347. Retrieved from [Link]

  • (PDF) ABTS decolorization assay – in vitro antioxidant capacity v1. (2019). ResearchGate. Retrieved from [Link]

  • Genesis and development of DPPH method of antioxidant assay. (2011). Journal of Food Science and Technology, 48(4), 412-422. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2022). Processes, 10(12), 248. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of New Selenium-Containing Quinolines. (2020). Letters in Drug Design & Discovery, 17(10), 1269-1277. Retrieved from [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023). Food Science and Technology, 43. Retrieved from [Link]

  • Antioxidant activity expressed with different standard compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (2023). Pharmaceuticals, 16(10), 1459. Retrieved from [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2019). Antioxidants, 8(2), 32. Retrieved from [Link]

  • Feature Selection for the Interpretation of Antioxidant Mechanisms in Plant Phenolics. (2022). International Journal of Molecular Sciences, 23(15), 8415. Retrieved from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). Neurochemical Research. Retrieved from [Link]

  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). Biochimie, 186, 107-118. Retrieved from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (2023). Pharmaceuticals, 16(10), 1459. Retrieved from [Link]

  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). Biochimie, 186, 107-118. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Compliance Through Proper Chemical Waste Management

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed, step-by-step protocol for the proper disposal of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide (CAS No. 72107-10-9), a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical for protecting laboratory personnel, the wider community, and the environment from potential harm.

This document is designed to be a practical, immediate-use resource, moving beyond a simple checklist to explain the rationale behind each procedural step. By understanding the "why," laboratory professionals can cultivate a culture of safety that is both compliant and intuitive.

Core Principles of Chemical Waste Disposal

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste . This classification is based on the known hazards of related quinoline and quinolinone derivatives, which include potential skin and eye irritation, and the risk of allergic skin reactions. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the sanitary sewer system.

The recommended and safest method for the disposal of this compound is through a licensed and certified hazardous waste disposal service.[1] These services are equipped to handle and transport hazardous materials and will typically employ high-temperature incineration to ensure the complete destruction of the chemical, thereby minimizing its environmental impact.[1]

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the potential hazards and to be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard Summary

Hazard ClassificationHandling and Storage PrecautionsPrimary Disposal Route
Skin IrritationWear protective gloves and a lab coat. Wash hands thoroughly after handling.Collection for disposal by a licensed hazardous waste contractor.[1]
Eye IrritationWear safety glasses with side shields or chemical splash goggles.Collection for disposal by a licensed hazardous waste contractor.[1]
Potential Skin SensitizationAvoid repeated or prolonged skin contact.Collection for disposal by a licensed hazardous waste contractor.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following equipment is mandatory when handling this compound for disposal:

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Handle in a well-ventilated area or under a chemical fume hood.---

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe segregation and storage of this compound waste pending collection by a certified disposal service.

1. Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.[1] Never mix this compound with other waste streams unless compatibility has been explicitly confirmed by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste:

    • Collect unused this compound powder and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[1]

    • Ensure the container is compatible with the solvent used in the solution.

  • Sharps:

    • Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated sharps container.[1]

2. Container Labeling: Clarity for Compliance

Accurate and detailed labeling of waste containers is a regulatory requirement and a critical safety measure. Each container must be labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The CAS Number: 72107-10-9

  • An indication of the hazards (e.g., "Irritant," "Skin Sensitizer")

  • The approximate quantity of waste.

3. Waste Accumulation and Storage

Store sealed and labeled waste containers in a designated and secure waste accumulation area. This area should be:

  • Away from general laboratory traffic.

  • Clearly marked as a hazardous waste storage area.

  • Ventilated to prevent the accumulation of any potential vapors.

  • Away from incompatible materials.

4. Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate inventory of the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage & Pickup cluster_disposal Final Disposal start Identify Waste (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Collect Solid Waste in Labeled Container ppe->solid_waste Segregate Waste liquid_waste Collect Liquid Waste in Labeled Container ppe->liquid_waste Segregate Waste sharps_waste Dispose of Sharps in Designated Container ppe->sharps_waste Segregate Waste store Store in Designated Hazardous Waste Area solid_waste->store liquid_waste->store sharps_waste->store schedule Schedule Pickup with Licensed Contractor store->schedule incineration High-Temperature Incineration schedule->incineration

Caption: Disposal workflow for this compound.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work under a chemical fume hood if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully scoop the absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

  • Pharmaffiliates. (n.d.). 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.

Sources

A Researcher's Guide to the Safe Handling of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

The primary objective of this document is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work. The procedures outlined below are grounded in established principles of laboratory safety and chemical hygiene.

Hazard Identification and Risk Assessment

While specific toxicological data for 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide is limited, the analysis of related compounds, such as 2,2,4-Trimethyl-6(2H)-quinolinone and other quinoline derivatives, indicates a potential for the following hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1]

  • Allergic Skin Reaction: May cause sensitization, leading to an allergic response upon subsequent exposures.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldSafety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against splashes.[4] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hands Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile gloves. Nitrile provides good resistance against a range of chemicals.[4] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed before leaving the work area. Always inspect gloves for tears or punctures before use.
Body Laboratory Coat and Chemical-Resistant ApronA buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-approved Respirator (if applicable)Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Feet Closed-Toed ShoesFully enclosed, chemical-resistant footwear is required to protect against spills.
Donning and Doffing of PPE: A Critical Procedure

Incorrect removal of PPE can lead to contamination. The following workflow illustrates the correct sequence for donning and doffing PPE to minimize exposure risk.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 1. Lab Coat & Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Inner then Outer) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat & Apron Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Operational and Logistical Plans

Engineering Controls and Safe Handling
  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to prevent the release of vapors or dust into the laboratory environment.[5]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid generating dust. When preparing solutions, add the solid to the solvent slowly.[6]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2]

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Temperature: A storage temperature of -20°C is recommended for long-term stability.[7]

Spill and Emergency Procedures

Small Spills
  • Evacuate: Alert personnel in the immediate vicinity.

  • Contain: If it is safe to do so, prevent the spill from spreading using absorbent materials.

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2.

  • Clean-up: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to soak up the spill.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials should be disposed of as hazardous waste.

Large Spills

In the event of a large spill, evacuate the laboratory immediately and contact your institution's emergency response team.

Disposal Plan

All waste containing this compound, including the pure compound, contaminated consumables (e.g., gloves, absorbent pads), and solutions, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company.[6] Do not dispose of it down the drain or in the regular trash.

The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

Disposal_Workflow Start Material Contaminated with This compound IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in a sealed, labeled liquid waste container. IsLiquid->LiquidWaste Yes SolidWaste Collect in a sealed, labeled solid waste container. IsSolid->SolidWaste Yes Disposal Dispose through a licensed hazardous waste contractor. LiquidWaste->Disposal SolidWaste->Disposal

Caption: Chemical Waste Disposal Workflow

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves and their colleagues while maintaining a secure and compliant laboratory environment.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Health and Safety Authority. (2015, June). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.